o-Cresolphthalein complexone tetrasodium salt
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tetrasodium;2-[[5-[1-[3-[[bis(carboxylatomethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-3-oxo-2-benzofuran-1-yl]-2-hydroxy-3-methylphenyl]methyl-(carboxylatomethyl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32N2O12.4Na/c1-17-7-21(9-19(29(17)43)11-33(13-25(35)36)14-26(37)38)32(24-6-4-3-5-23(24)31(45)46-32)22-8-18(2)30(44)20(10-22)12-34(15-27(39)40)16-28(41)42;;;;/h3-10,43-44H,11-16H2,1-2H3,(H,35,36)(H,37,38)(H,39,40)(H,41,42);;;;/q;4*+1/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMPPVYJZJBIES-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)CN(CC(=O)[O-])CC(=O)[O-])C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C(=C4)C)O)CN(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28N2Na4O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2411-89-4 (Parent) | |
| Record name | Glycine, N,N'-((3-oxo-1(3H)-isobenzofuranylidene)bis((6-hydroxy-5-methyl-3,1-phenylene)methylene))bis(N-(carboxymethyl)-, sodium salt (1:4) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062698548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30889800 | |
| Record name | Glycine, N,N'-[(3-oxo-1(3H)-isobenzofuranylidene)bis[(6-hydroxy-5-methyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)-, sodium salt (1:4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30889800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
724.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62698-54-8 | |
| Record name | Glycine, N,N'-((3-oxo-1(3H)-isobenzofuranylidene)bis((6-hydroxy-5-methyl-3,1-phenylene)methylene))bis(N-(carboxymethyl)-, sodium salt (1:4) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062698548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine, N,N'-[(3-oxo-1(3H)-isobenzofuranylidene)bis[(6-hydroxy-5-methyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)-, sodium salt (1:4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glycine, N,N'-[(3-oxo-1(3H)-isobenzofuranylidene)bis[(6-hydroxy-5-methyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)-, sodium salt (1:4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30889800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
o-Cresolphthalein complexone tetrasodium salt mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of o-Cresolphthalein Complexone Tetrasodium Salt
Authored by: A Senior Application Scientist
Preamble: The Quintessential Role of Metallochromic Indicators in Modern Analytics
In the landscape of analytical chemistry and clinical diagnostics, the precise quantification of metal ions is a cornerstone of countless research and diagnostic endeavors. Among the arsenal of tools available, metallochromic indicators stand out for their elegant simplicity and robust performance. These molecules, which exhibit a distinct color change upon binding to specific metal ions, form the basis of numerous colorimetric assays. This guide delves into the intricate workings of one such vital indicator: o-Cresolphthalein Complexone (o-CPC), presented as its water-soluble tetrasodium salt. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its mechanism of action, grounded in established chemical principles and validated experimental protocols.
Section 1: Foundational Chemistry of o-Cresolphthalein Complexone
o-Cresolphthalein Complexone, also known as Metalphthalein, is a sophisticated organic dye derived from the phthalein class of indicators.[1][2] Its structure is characterized by a central phthalein core functionalized with two cresol rings, which are further substituted with iminodiacetic acid groups (-N(CH₂COOH)₂).[3] It is these iminodiacetic acid moieties that bestow upon the molecule its potent chelating capabilities.
-
IUPAC Name: 2-[[5-[1-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-3-oxo-2-benzofuran-1-yl]-2-hydroxy-3-methylphenyl]methyl-(carboxymethyl)amino]acetic acid[3]
-
Formulation: For practical applications, o-CPC is typically used as its tetrasodium salt (C₃₂H₂₈N₂Na₄O₁₂), which significantly enhances its solubility in aqueous solutions.[5]
The power of o-CPC lies in its dual nature: it is both a pH indicator and a metal ion chelator. This duality is central to its mechanism of action in quantitative assays.
Section 2: The Core Mechanism of Action: A pH-Mediated Chelation
The primary function of o-Cresolphthalein Complexone is to form a stable, colored complex with alkaline earth metal ions, most notably calcium (Ca²⁺).[4][5][6] This reaction is highly dependent on the pH of the medium, a critical parameter that must be rigorously controlled for accurate and reproducible results.
The Indispensable Role of Alkaline pH
The chelation reaction proceeds efficiently only under alkaline conditions, typically at a pH between 10 and 11.[7][8] The rationale for this is twofold:
-
Deprotonation of the Ligand: At an alkaline pH, the carboxylic acid and phenolic hydroxyl groups on the o-CPC molecule become deprotonated. This exposes the negatively charged oxygen and nitrogen atoms, transforming the molecule into a potent polydentate ligand capable of coordinating with a positively charged metal cation like Ca²⁺.
-
Conformational Change and Color Development: In its protonated state (at neutral or acidic pH), the molecule exists in a conformation that absorbs light outside the visible spectrum, rendering it colorless. The deprotonation in an alkaline environment induces a conformational change in the phthalein backbone, but it is the subsequent binding of calcium that locks the molecule into a specific resonant structure. This Ca²⁺-o-CPC complex exhibits strong absorbance in the visible spectrum, resulting in the characteristic deep purple color.[7][9]
The Chelation Process and Spectrophotometric Detection
The reaction can be summarized as follows:
Ca²⁺ + o-Cresolphthalein Complexone (colorless at alkaline pH) → Ca²⁺-o-CPC Complex (purple) [7][9]
Caption: pH-dependent chelation of Ca²⁺ by o-CPC leading to a quantifiable color change.
Addressing Interferences: The Magnesium Challenge
A significant consideration in the use of o-CPC is its cross-reactivity with other divalent cations, particularly magnesium (Mg²⁺), which is often present in biological samples.[8][13] To ensure the assay's specificity for calcium, a masking agent is employed. 8-hydroxyquinoline is the reagent of choice for this purpose.[8][13] It preferentially chelates magnesium ions, forming a stable complex that prevents Mg²⁺ from binding to the o-CPC indicator, thereby eliminating this potential interference.[8][13]
Section 3: A Validated Experimental Protocol for Serum Calcium Quantification
This section provides a robust, self-validating protocol for the determination of calcium concentration in serum samples. The principle of self-validation is embedded in the concurrent analysis of a known standard, which calibrates the assay for each run.
Reagents and Materials
-
R1: Buffer Reagent: 2-Amino-2-methyl-1-propanol buffer (pH ~10.5).[10]
-
R2: Chromogen Reagent: o-Cresolphthalein Complexone and 8-hydroxyquinoline in a buffered solution.[8]
-
Working Reagent: A 1:1 mixture of R1 and R2, prepared fresh daily.[7]
-
Calcium Standard: A certified standard solution of known concentration (e.g., 10 mg/dL).[10]
-
Samples: Serum, heparinized plasma, or other biological fluids. Note: Anticoagulants like EDTA, citrate, or oxalate must be avoided as they will chelate calcium, making it unavailable for the reaction.[7][10]
-
Equipment: Spectrophotometer capable of reading at 578 nm, calibrated cuvettes, and precision pipettes.
Step-by-Step Assay Procedure
-
Reagent Preparation: Prepare the Working Reagent by mixing equal volumes of R1 (Buffer) and R2 (Chromogen). Allow the solution to equilibrate to room temperature.
-
Assay Setup: Label three cuvettes: "Blank," "Standard," and "Sample."
-
Pipetting:
-
To all three cuvettes, add 1.0 mL of the Working Reagent.
-
To the "Blank" cuvette, add 10 µL of deionized water.
-
To the "Standard" cuvette, add 10 µL of the Calcium Standard.
-
To the "Sample" cuvette, add 10 µL of the serum sample.
-
-
Incubation: Mix the contents of each cuvette thoroughly by gentle inversion. Incubate at room temperature (20-25°C) for 5 minutes.[7] This allows for complete color development. The final color is stable for approximately 60 minutes.[7]
-
Measurement: Set the spectrophotometer to zero absorbance at 578 nm using the "Blank" cuvette.
-
Data Acquisition: Immediately read and record the absorbance of the "Standard" (Abs_Standard) and "Sample" (Abs_Sample).
Calculation of Results
The calcium concentration in the sample is calculated using the following ratiometric formula:
Calcium Concentration (mg/dL) = (Abs_Sample / Abs_Standard) * Concentration of Standard (mg/dL)
This calculation inherently corrects for minor variations in reagent activity or instrument response between runs.
Caption: Standardized workflow for the colorimetric quantification of calcium using o-CPC.
Section 4: Data Presentation and Quality Control
For reliable and accurate results, adherence to established assay parameters and a proactive approach to troubleshooting are essential.
Key Assay Parameters
| Parameter | Recommended Value/Range | Rationale & Field Insights |
| Wavelength (λmax) | 570 - 580 nm (578 nm is common) | This is the peak absorbance of the Ca²⁺-o-CPC complex, ensuring maximum sensitivity and adherence to the Beer-Lambert law. |
| Assay Type | Endpoint | The reaction is allowed to go to completion before a single absorbance reading is taken. |
| pH | 10.0 - 11.0 | Essential for the deprotonation of o-CPC, enabling chelation. Deviations can lead to incomplete color formation or instability. |
| Incubation Time | 5 minutes | Sufficient time for the reaction to reach equilibrium at room temperature. Longer times offer no benefit and may increase evaporation risk. |
| Sample Volume | 10 - 20 µL | Small sample volumes are typical for microplate and cuvette-based assays, conserving precious samples. |
| Linearity | Up to 15-20 mg/dL | The assay is linear within this physiological and pathophysiological range. Samples exceeding this should be diluted and re-assayed.[7][10] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Color Development | Incorrect pH (buffer expired or improperly prepared). Reagent degradation. Presence of a strong chelator (e.g., EDTA) in the sample. | Verify the pH of the working reagent. Use fresh reagents. Recollect sample using appropriate (heparin) or no anticoagulant. |
| High Reagent Blank Absorbance | Contaminated reagents or glassware. Reagent instability. | Use acid-washed (0.1N HCl) and deionized water-rinsed glassware.[7] Prepare fresh working reagent daily. |
| Result Inconsistency | Inaccurate pipetting. Temperature fluctuations affecting reaction rate. Sample turbidity. | Calibrate pipettes regularly. Ensure all reagents and samples are at room temperature before starting. Centrifuge turbid samples prior to assay. |
| Precipitation in Cuvette | High protein or lipid concentration in the sample. | A sample blank may be necessary for highly lipemic or icteric samples.[8] Dilute the sample if necessary. |
Conclusion
The o-Cresolphthalein Complexone method provides a rapid, sensitive, and reliable means for the quantitative determination of calcium. Its mechanism, rooted in the principles of pH-dependent chelation and colorimetry, is both elegant and robust. By understanding the causality behind each step—from the necessity of an alkaline environment to the strategic masking of interfering ions—researchers can confidently implement this assay, ensuring data of the highest integrity for their scientific and clinical investigations.
References
-
National Center for Biotechnology Information. (n.d.). Stoichiometry of the reactions of calcium with the metallochromic indicator dyes antipyrylazo III and arsenazo III. PubMed. Retrieved from [Link]
-
Recombigen Laboratories Pvt Ltd. (n.d.). CALCIUM (O-Cresolphthalein Complexone (OCPC) Method). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). o-Cresolphthalein complexone. PubChem. Retrieved from [Link]
-
Vitro Scient. (n.d.). CALCIUM. Retrieved from [Link]
-
Wikipedia. (n.d.). Complexometric indicator. Retrieved from [Link]
-
Arena BioScien. (n.d.). Calcium O-CPC. Retrieved from [Link]
-
Spectrum Diagnostics. (n.d.). Calcium OCPC.FH10. Retrieved from [Link]
-
Clinical Chemistry. (1966). determination of serum calcium by means of orthocresolphthalein complexone. Retrieved from [Link]
-
ProQuest. (n.d.). Theoretical Modeling of the o-Cresolphthalein Complexone Assay for Bone Calcium Resorption. Retrieved from [Link]
-
YouTube. (2021). Lesson 52 Metal Ion Indicators. Retrieved from [Link]
-
CHEMPAK. (2020). CALCIUM (OCPC METHOD). Retrieved from [Link]
-
Wikipedia. (n.d.). o-Cresolphthalein. Retrieved from [Link]
-
Loba Chemie. (n.d.). o-CRESOLPHTHALEIN COMPLEXONE For Complexometry. Retrieved from [Link]
-
Medium. (2018). o-cresolphthalein complexone. GSP Chem. Retrieved from [Link]
Sources
- 1. 2411-89-4 CAS | o-CRESOLPHTHALEIN COMPLEXONE | Laboratory Chemicals | Article No. 03011 [lobachemie.com]
- 2. o-CRESOLPHTHALEIN | Ennore India Chemicals [ennoreindiachemicals.com]
- 3. o-Cresolphthalein complexone | C32H32N2O12 | CID 75485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. o-Cresolphthalein Complexone CAS#: 2411-89-4 [m.chemicalbook.com]
- 5. Buy this compound | 62698-54-8 [smolecule.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 5.imimg.com [5.imimg.com]
- 8. reckondiagnostics.com [reckondiagnostics.com]
- 9. vitroscient.com [vitroscient.com]
- 10. spectrum-diagnostics.com [spectrum-diagnostics.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. adipogen.com [adipogen.com]
- 13. Theoretical Modeling of the o-Cresolphthalein Complexone Assay for Bone Calcium Resorption - ProQuest [proquest.com]
An In-Depth Technical Guide to o-Cresolphthalein Complexone Tetrasodium Salt: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
o-Cresolphthalein complexone tetrasodium salt is a vital metallochromic indicator and chelating agent with extensive applications in analytical chemistry, clinical diagnostics, and water quality monitoring. This guide provides a comprehensive overview of its chemical properties, mechanism of action, and practical applications, with a focus on the spectrophotometric determination of calcium. Detailed protocols, troubleshooting guidance, and an exploration of the underlying thermodynamic principles are presented to equip researchers and professionals with the knowledge to effectively utilize this versatile compound.
Introduction: The Significance of a Versatile Chelator
This compound, also known as Phthalein Purple, is a water-soluble dye belonging to the phthalein family.[1][2] Its molecular structure, featuring iminodiacetic acid groups, endows it with the ability to form stable, colored complexes with various metal ions, most notably alkaline earth metals such as calcium (Ca²⁺) and magnesium (Mg²⁺).[3] This property makes it an invaluable tool in complexometric titrations and colorimetric assays.[3] The intensity of the color change is directly proportional to the concentration of the metal ion, allowing for precise quantification.[4]
This guide will delve into the fundamental chemical and physical properties of this compound, elucidate the mechanism behind its colorimetric response, and provide detailed, field-proven protocols for its application in calcium determination.
Physicochemical Properties: A Quantitative Overview
The utility of this compound in various analytical applications is underpinned by its distinct physicochemical properties.
| Property | Value | Reference(s) |
| Chemical Formula | C₃₂H₂₈N₂Na₄O₁₂ | [1] |
| Molecular Weight | 724.53 g/mol | [1] |
| CAS Number | 62698-54-8 | [1] |
| Appearance | Purple powder or crystals | [5] |
| Solubility | Good water solubility | [5] |
| pH Indicator Range | Colorless below pH 8.2, purple above pH 9.8 | [3][4] |
| Maximum Absorption (λmax) | ~575 nm (in alkaline solution with Ca²⁺) | [6] |
| Stability | Air sensitive in solid form | [5] |
Table 1: Key Physicochemical Properties of this compound
Mechanism of Action: The Chemistry of Color Change
The functionality of this compound as a metallochromic indicator is rooted in its pH-dependent chromophore and its ability to act as a chelating agent.
At a pH below 8.2, the molecule exists in a colorless lactone form.[4] As the pH increases into the alkaline range (typically pH 10-11 for calcium assays), the lactone ring opens to form a quinoid structure, which is responsible for the compound's inherent color.[7] The presence of metal ions, such as Ca²⁺, leads to the formation of a stable chelate complex. This complexation event causes a significant shift in the absorption spectrum, resulting in a distinct color change, typically to a deep purple.[4] The intensity of this purple color is directly proportional to the concentration of the metal-complex, forming the basis for quantitative spectrophotometric analysis.[7]
Caption: Chelation of Ca²⁺ by o-Cresolphthalein Complexone in an alkaline medium.
The iminodiacetate functional groups on the molecule play a crucial role in coordinating with the metal ion, forming a stable, multidentate complex. This "chelate effect" enhances the stability of the complex compared to monodentate ligands.[5]
Spectrophotometric Determination of Calcium: A Step-by-Step Protocol
The determination of calcium in biological fluids like serum is a common and critical diagnostic procedure. The following protocol is a robust and validated method utilizing this compound.
Reagent Preparation
It is crucial to use calcium-free deionized water for all reagent preparations and to use acid-washed glassware to avoid contamination.
-
Color Reagent:
-
Dissolve a precise amount of this compound in a small volume of dilute sodium hydroxide solution.
-
Add 8-hydroxyquinoline solution (a masking agent to prevent interference from magnesium).[7]
-
Adjust the pH to a weakly acidic or neutral level for stability during storage.
-
Bring to the final volume with deionized water. Store in a tightly sealed container, protected from light.
-
-
Buffer Solution (Alkaline):
-
Prepare a buffer solution with a pH of approximately 10-11. A common choice is an ethanolamine or 2-amino-2-methyl-1-propanol buffer.[7]
-
-
Calcium Standard Solutions:
-
Prepare a stock standard solution of known calcium concentration (e.g., 100 mg/dL) using a primary standard grade calcium carbonate dissolved in a minimal amount of hydrochloric acid and diluted with deionized water.
-
Prepare a series of working standards by diluting the stock solution to cover the expected physiological range of calcium concentrations.
-
Experimental Workflow
Caption: Experimental workflow for the spectrophotometric determination of calcium.
Procedure
-
Label test tubes for a blank, a series of standards, and the unknown samples.
-
Pipette a defined volume of the working color reagent into each tube.
-
Add a small, precise volume of the corresponding standard solution or sample to each tube. For the blank, add an equal volume of deionized water.
-
Add a defined volume of the alkaline buffer to each tube to initiate the color-forming reaction.
-
Mix the contents of each tube thoroughly and allow for a short incubation period (typically 5-10 minutes) at room temperature for the color to develop fully and stabilize.
-
Set the spectrophotometer to a wavelength of approximately 575 nm.
-
Zero the spectrophotometer using the reagent blank.
-
Measure the absorbance of each standard and sample.
Data Analysis
-
Construct a calibration curve by plotting the absorbance of the standards against their known calcium concentrations.
-
The relationship should be linear over the tested range. Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'x' is the calcium concentration, 'm' is the slope, and 'c' is the y-intercept.
-
Determine the calcium concentration in the unknown samples by interpolating their absorbance values on the calibration curve or by using the equation from the linear regression.
Factors Influencing Performance and Troubleshooting
Several factors can impact the accuracy and reproducibility of assays using this compound.
-
pH: The pH of the final reaction mixture is critical. The optimal pH for the calcium-complexone color development is typically between 10 and 11.[7] Deviations from this range can lead to incomplete color formation or instability of the complex, resulting in inaccurate readings.
-
Interference from Magnesium: Magnesium ions also form a colored complex with o-cresolphthalein complexone, which can lead to a positive interference and an overestimation of the calcium concentration.[8] This interference is effectively mitigated by the addition of 8-hydroxyquinoline, which preferentially chelates magnesium, rendering it unavailable to react with the primary indicator.[7]
-
Hemolysis: The presence of hemoglobin from hemolyzed samples can cause spectral interference, potentially affecting the accuracy of the results. The extent of this interference can depend on the specific reagent formulation and the order of reagent addition.[9]
-
Temperature: The rate of color development and the stability of the final colored complex can be influenced by temperature. It is essential to maintain a consistent temperature throughout the assay.
-
Contamination: Given the ubiquitous nature of calcium, meticulous care must be taken to avoid contamination from glassware, pipette tips, and water.
Troubleshooting Guide:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Absorbance Readings | Incorrect pH, degraded reagents, insufficient incubation time. | Verify the pH of the buffer, prepare fresh reagents, ensure adequate incubation. |
| High Blank Absorbance | Contaminated reagents or glassware. | Use high-purity water, acid-wash all glassware. |
| Non-linear Calibration Curve | Incorrect standard dilutions, significant interference. | Prepare fresh standards, ensure proper masking of interfering ions. |
| Drifting Absorbance Readings | Unstable complex, temperature fluctuations. | Allow sufficient time for color stabilization, control the assay temperature. |
Table 2: Common Troubleshooting Scenarios
Safety and Handling
As with all laboratory chemicals, proper safety precautions should be observed when handling this compound.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of the powder by working in a well-ventilated area or using a fume hood.
-
In case of contact with skin or eyes, rinse thoroughly with water.
-
Store the solid compound in a tightly sealed container in a cool, dry place, protected from air and moisture to maintain its integrity.[5]
Conclusion: A Cornerstone of Analytical Chemistry
This compound remains a cornerstone in the field of analytical chemistry due to its reliability, sensitivity, and cost-effectiveness for the determination of calcium and other alkaline earth metals. A thorough understanding of its chemical properties, the principles of its color-forming reaction, and the critical parameters of its application are paramount for obtaining accurate and reproducible results. By following the detailed protocols and troubleshooting guidance provided in this guide, researchers and drug development professionals can confidently employ this versatile reagent in their analytical workflows, contributing to advancements in clinical diagnostics and scientific research.
References
Sources
- 1. scbt.com [scbt.com]
- 2. gspchem.com [gspchem.com]
- 3. nbinno.com [nbinno.com]
- 4. o-Cresolphthalein - Wikipedia [en.wikipedia.org]
- 5. Buy this compound | 62698-54-8 [smolecule.com]
- 6. Page loading... [wap.guidechem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Theoretical Modeling of the o-Cresolphthalein Complexone Assay for Bone Calcium Resorption [escholarship.org]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Molecular Structure and Applications of o-Cresolphthalein Complexone Tetrasodium Salt
This guide provides a comprehensive technical overview of o-Cresolphthalein Complexone Tetrasodium Salt, a vital chelating agent and colorimetric indicator. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's intricate structure, its mechanism of action, and its practical applications, particularly in the precise quantification of calcium.
Introduction: Unveiling a Key Analytical Reagent
o-Cresolphthalein Complexone, also known by synonyms such as Phthalein Purple and Metal Phthalein, is a complex organic molecule widely employed in analytical chemistry.[1][2] Its primary utility lies in its ability to form stable, colored complexes with alkaline earth metals, most notably calcium.[3] This property makes it an invaluable tool in diverse fields, including clinical diagnostics for the determination of serum calcium, water quality analysis for assessing water hardness, and various biochemical assays.[3][4] This guide will elucidate the fundamental chemical and physical properties of its tetrasodium salt, explore the structural basis of its function, and provide a detailed protocol for its application in calcium determination.
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecular architecture of this compound is paramount to appreciating its function as a selective chelating agent.
Chemical Identity
The compound is systematically named tetrasodium;2-[[5-[1-[3-[[bis(carboxylatomethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-3-oxo-2-benzofuran-1-yl]-2-hydroxy-3-methylphenyl]methyl-(carboxylatomethyl)amino]acetate.[5] Key identifiers and properties are summarized in the table below.
| Property | Value |
| CAS Number | 62698-54-8[4][6] |
| Molecular Formula | C₃₂H₂₈N₂Na₄O₁₂[6] |
| Molecular Weight | 724.53 g/mol [3] |
| Appearance | Off-white to beige or light brown powder[4][7] |
| Solubility | Soluble in water and methanol[1][8] |
Structural Elucidation
The core of the molecule is a phthalein structure, derived from the condensation of phthalic anhydride and o-cresol.[3] This central scaffold is functionalized with two iminodiacetic acid groups, which are crucial for its metal-chelating properties.
Caption: 2D representation of o-Cresolphthalein Complexone.
Mechanism of Action: The Basis of Colorimetric Detection
The utility of this compound as a colorimetric indicator is rooted in a distinct structural transformation that occurs upon chelation of a metal ion, particularly Ca²⁺. This process is highly pH-dependent and results in a significant shift in the molecule's absorption spectrum.
The Role of pH and the Lactone Ring
In a neutral or acidic medium, the molecule exists in a colorless, lactone form.[1] The central carbon atom is sp³ hybridized, and the electronic conjugation between the aromatic rings is interrupted. As the pH becomes alkaline (typically around pH 10-11), the phenolic hydroxyl groups are deprotonated.[9][10] However, it is the coordination with a calcium ion that induces the pivotal structural change.
Calcium-Induced Conformational Change and Color Development
In an alkaline environment, the deprotonated phenolic oxygens and the carboxylate groups of the iminodiacetic acid moieties become available for coordination with a calcium ion. The binding of Ca²⁺ facilitates the opening of the lactone ring, leading to the formation of a highly conjugated, quinoidal structure. This extended π-system is the chromophore responsible for the vibrant purple color of the complex. The central carbon atom transitions to an sp² hybridized state, allowing for electron delocalization across the entire molecule.
Caption: Calcium-induced structural transformation of o-Cresolphthalein Complexone.
Spectroscopic Properties
The formation of the calcium complex results in a significant change in the UV-Vis absorption spectrum. The colorless form of the indicator shows minimal absorbance in the visible region. Upon complexation with calcium, a strong absorption band appears, typically with a maximum wavelength (λmax) in the range of 570-580 nm.[1][11][12][13] The intensity of this absorption is directly proportional to the concentration of the calcium complex, forming the basis for quantitative analysis.
Application in the Colorimetric Determination of Calcium
The most prominent application of this compound is in the spectrophotometric quantification of calcium in various biological and environmental samples.
Principle of the Assay
The assay is based on the formation of the colored complex between calcium and the indicator in an alkaline buffer. The absorbance of the resulting solution is measured at the λmax of the complex, and the calcium concentration is determined by comparison to a standard curve.
Management of Interferences
A significant challenge in calcium determination is the potential interference from other divalent cations, particularly magnesium (Mg²⁺), which is often present in biological samples. To ensure the selectivity of the assay for calcium, a masking agent is typically employed. 8-Hydroxyquinoline is commonly used to preferentially chelate magnesium ions, preventing them from reacting with the o-Cresolphthalein complexone.[9][14]
Experimental Protocol: Spectrophotometric Determination of Calcium
This protocol provides a generalized procedure for the colorimetric determination of calcium in a serum sample.
Materials:
-
This compound
-
8-Hydroxyquinoline
-
Alkaline buffer (e.g., 2-Amino-2-methyl-1-propanol buffer, pH 10.5)
-
Calcium standard solution (e.g., 10 mg/dL)[9]
-
Hydrochloric acid (for cleaning glassware)
-
Spectrophotometer
-
Cuvettes
-
Micropipettes
Procedure:
-
Reagent Preparation:
-
Prepare a color reagent by dissolving this compound and 8-hydroxyquinoline in the alkaline buffer to the desired concentrations. This solution should be prepared fresh daily.[9]
-
-
Sample and Standard Preparation:
-
Allow all reagents, samples, and standards to reach room temperature.
-
Prepare a series of calcium standards by diluting the stock standard solution.
-
Prepare a reagent blank using the alkaline buffer.
-
-
Assay Procedure:
-
Pipette a small, precise volume of the sample, standard, or blank into separate test tubes or cuvettes.
-
Add a larger, precise volume of the color reagent to each tube/cuvette.
-
Mix thoroughly and incubate at room temperature for a specified time (typically 5-10 minutes) to allow for complete color development.[9][11]
-
-
Spectrophotometric Measurement:
-
Data Analysis:
-
Construct a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the calcium concentration in the samples by interpolating their absorbance values on the standard curve.
-
Sources
- 1. o-Cresolphthalein Complexone - CAS-Number 2411-89-4 - Order from Chemodex [chemodex.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Buy this compound | 62698-54-8 [smolecule.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Thermo Scientific Chemicals o-Cresolphthalein complexone, indicator grade 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. scbt.com [scbt.com]
- 7. One moment, please... [alphachemika.co]
- 8. adipogen.com [adipogen.com]
- 9. reckondiagnostics.com [reckondiagnostics.com]
- 10. biolabo.fr [biolabo.fr]
- 11. spectrum-diagnostics.com [spectrum-diagnostics.com]
- 12. researchgate.net [researchgate.net]
- 13. Absorption [Phthalein Purple] | AAT Bioquest [aatbio.com]
- 14. vitroscient.com [vitroscient.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
An In-Depth Technical Guide to the Chelating Properties of o-Cresolphthalein Complexone Tetrasodium Salt
Foreword
o-Cresolphthalein complexone (OCPC), particularly as its water-soluble tetrasodium salt, stands as a cornerstone reagent in the field of analytical chemistry.[1][2] Its profound ability to form distinctively colored complexes with alkaline earth metals has rendered it indispensable for the quantitative analysis of calcium in myriad biological and industrial settings.[3][4] This guide moves beyond a superficial overview to provide researchers, scientists, and drug development professionals with a detailed understanding of the fundamental principles governing its chelating behavior, the mechanistic basis of its analytical applications, and robust protocols for its effective implementation. We will explore the causality behind experimental design, ensuring a narrative grounded in scientific integrity and practical utility.
The Molecular Basis of Chelation: Structure and Mechanism
o-Cresolphthalein complexone is a derivative of o-cresolphthalein, a phthalein dye, which has been structurally modified to incorporate powerful chelating functionalities.[3][5] The core structure features a central phthalein backbone, but its true chelating power resides in the two bis-(carboxymethyl)aminomethyl groups (also known as iminodiacetate groups) attached to the cresol rings.[6][7]
These iminodiacetate moieties, along with the phenolic hydroxyl groups, act as multidentate ligands. This means they can bind to a single metal ion at multiple points simultaneously, forming a stable, ring-like structure known as a chelate. This multidentate coordination is thermodynamically favored over binding by multiple individual (monodentate) ligands, a phenomenon known as the "chelate effect," which accounts for the high stability of the resulting metal complexes.[1]
Caption: Experimental workflow for the OCPC calcium assay.
Step-by-Step Procedure
-
Pipetting: Label three cuvettes: "Blank," "Standard," and "Sample."
-
To all three cuvettes, add 1.0 mL of the OCPC Color Reagent.
-
To the "Blank" cuvette, add 10 µL of deionized water.
-
To the "Standard" cuvette, add 10 µL of the Calcium Standard.
-
To the "Sample" cuvette, add 10 µL of the patient serum.
-
-
Incubation: Mix the contents of each cuvette thoroughly and incubate for 5 minutes at room temperature (20-25°C). T[8]his allows time for the color development to reach completion.
-
Measurement:
-
Set a spectrophotometer to a wavelength of 575 nm. [9] * Zero the instrument using the "Reagent Blank" cuvette. This step is critical as it subtracts the absorbance of the reagent itself, ensuring that only the absorbance from the Ca-OCPC complex is measured.
-
Measure and record the absorbance of the "Standard" (A_standard) and the "Sample" (A_sample).
-
-
Calculation: The calcium concentration in the sample is calculated using the following formula, which is derived from the Beer-Lambert law:
Calcium (mg/dL) = (A_sample / A_standard) * Concentration of Standard
For example: If A_sample = 0.250, A_standard = 0.280, and the Standard concentration is 10 mg/dL, then the sample calcium is (0.250 / 0.280) * 10 = 8.93 mg/dL.
Broader Applications in Research and Development
While clinical diagnostics is its most common application, the robust chelating properties of OCPC are leveraged in several research and development domains.
-
Drug Development: In pharmaceutical formulation, OCPC can be used to quantify calcium in oral supplements or to assess the stability of calcium-containing drug products. I[1][4]t can also be employed in preclinical studies to investigate how a novel drug candidate might interfere with calcium homeostasis.
-
Bone Biology Research: The OCPC assay is a fundamental tool in in vitro bone resorption studies. R[10][11]esearchers can culture bone explants or osteoclasts on bone slices and use the OCPC method to measure the amount of calcium released into the culture medium, providing a direct quantitative measure of bone breakdown. *[10][11] Environmental Science: The determination of water hardness, a measure of dissolved calcium and magnesium, is a critical aspect of water quality assessment. OCPC-based methods provide a rapid and reliable way to quantify these ions in environmental samples.
o-Cresolphthalein complexone tetrasodium salt is more than a simple dye; it is a sophisticated chelating agent whose utility is rooted in fundamental principles of coordination chemistry. Its ability to form a stable, intensely colored complex with calcium, combined with the elegant use of masking agents like 8-hydroxyquinoline to eliminate interference, has established the OCPC method as a rapid, simple, and robust analytical technique. F[3][5]or researchers and developers, a thorough understanding of its mechanism, the rationale behind protocol design, and its potential applications provides a powerful tool for quantitative analysis in a vast range of scientific disciplines.
References
- Stern, J., & Lewis, W. H. P. (1965). Determination of serum calcium by means of orthocresolphthalein complexone. Vertex AI Search.
- Guidechem. o-Cresolphthalein Complexone 2411-89-4 wiki. Guidechem.
- Smolecule. This compound | 62698-54-8. Smolecule.
- GSP Chem.
- Vitro Scient. CALCIUM. Vitro Scient.
- Spectrum Diagnostics. Calcium OCPC.FH10. spectrum-diagnostics.com.
- Chem-Impex. O-Cresolphthalein complexone sodium salt. Chem-Impex.
- GSP Chem. (2018). o-cresolphthalein complexone. Medium.
- MYCO Instrumentation, Inc. (2021). CA Instructions For Use Calcium oCPC.
- Biolabo. CALCIUM CPC method. BIOLABO.
- Mohan, S. (2012). Theoretical Modeling of the o-Cresolphthalein Complexone Assay for Bone Calcium Resorption. eScholarship.org.
- Morin, L. G. (1974). Direct colorimetric determination of serum calcium with o-cresolphthalein complexon.
- ChemicalBook. o-Cresolphthalein Complexone CAS#: 2411-89-4. ChemicalBook.
- AdipoGen Life Sciences. Calcium Colorimetric Assay Kit (O-Cresolphthalein Method). AdipoGen Life Sciences.
- Mohan, S. (2012). Theoretical Modeling of the o-Cresolphthalein Complexone Assay for Bone Calcium Resorption. ProQuest.
- Google Patents. (1976). US3938954A - Determination of calcium.
- BOC Sciences. CAS 2411-89-4 o-Cresolphthalein Complexone. BOC Sciences.
- ResearchGate. EFFECT op INTERFERING SUBSTANCES ON RECOVERY OF URINARY CALCIUM.
- Chem-Impex. o-Cresolphthalein Complexone sodium salt. Chem-Impex.
- Sigma-Aldrich. o-Cresolphthalein Complexone powder 2411-89-4. Sigma-Aldrich.
- Wikipedia. o-Cresolphthalein. Wikipedia.
- ResearchGate. (2018). The spectra of indicator o-cresolphthalein complexone (o-CC) and its complex with calcium and magnesium ions at pH 7.5.
- Labclinics. o-Cresolphthalein Complexone. Labclinics Shop.
- Loba Chemie. o-CRESOLPHTHALEIN COMPLEXONE For Complexometry. Loba Chemie.
- PubChem. o-Cresolphthalein complexone. PubChem.
- Santa Cruz Biotechnology. This compound. Santa Cruz Biotechnology.
- ChemicalBook. o-Cresolphthalein Complexone | 2411-89-4. ChemicalBook.
- Hill, J. B. (1983). New reagent for colorimetric assay of calcium in serum. Clinical Chemistry, 29(6), 1130-2.
- Chemodex. o-Cresolphthalein Complexone - CAS-Number 2411-89-4. Chemodex.
- Corns, C. M., & Ludman, C. J. (1987). Some observations on the nature of the calcium-cresolphthalein complexone reaction and its relevance to the clinical laboratory. Annals of Clinical Biochemistry, 24(4), 345-51.
- Naito, H. K., & David, J. A. (1984). Evaluation of the ASTRA o-cresolphthalein complexone calcium method. Clinical Chemistry, 30(5), 766-9.
Sources
- 1. Buy this compound | 62698-54-8 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. gspchem.com [gspchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. medium.com [medium.com]
- 6. Page loading... [wap.guidechem.com]
- 7. o-Cresolphthalein complexone | C32H32N2O12 | CID 75485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrum-diagnostics.com [spectrum-diagnostics.com]
- 9. vitroscient.com [vitroscient.com]
- 10. Theoretical Modeling of the o-Cresolphthalein Complexone Assay for Bone Calcium Resorption [escholarship.org]
- 11. Theoretical Modeling of the o-Cresolphthalein Complexone Assay for Bone Calcium Resorption - ProQuest [proquest.com]
The Definitive Guide to Calcium Quantification Using o-Cresolphthalein Complexone Tetrasodium Salt
This technical guide provides a comprehensive overview of the o-cresolphthalein complexone (o-CPC) method for the quantitative determination of calcium. Tailored for researchers, scientists, and drug development professionals, this document delves into the core principles of the assay, offers a detailed, field-proven protocol, and provides expert insights into potential challenges and their resolutions. Our focus is on empowering you to implement this robust and reliable method with a thorough understanding of its underlying chemistry and practical nuances.
Foundational Principles: The Chemistry of Calcium Detection
The o-cresolphthalein complexone assay is a colorimetric method predicated on the specific chelation of calcium ions by the o-CPC molecule. In its unbound state, at a neutral or acidic pH, the o-CPC reagent is colorless. However, in a precisely controlled alkaline environment, o-CPC undergoes a conformational change that allows its carboxyl and phenolic groups to form a stable, high-affinity complex with divalent calcium ions (Ca²⁺).[1][2][3] This binding event results in the formation of a distinct purple-colored complex.[3]
The intensity of the purple color is directly proportional to the concentration of calcium in the sample, a relationship governed by the Beer-Lambert Law.[1] The absorbance of this complex is maximal at a wavelength between 570 and 578 nm, allowing for precise quantification using a spectrophotometer.[1][4]
To ensure the specificity of the assay for calcium, particularly in biological matrices where other divalent cations such as magnesium are present, a masking agent is incorporated into the reagent formulation. 8-hydroxyquinoline is commonly employed for this purpose, as it preferentially binds to magnesium, preventing its interference with the o-CPC-calcium reaction.[2][3][5]
Figure 1: A diagram illustrating the core reaction of the o-CPC calcium assay and the role of the masking agent.
Assay Parameters and Performance Characteristics
The robustness of the o-CPC assay is defined by several key parameters that must be understood and controlled for accurate and reproducible results.
| Parameter | Typical Value/Range | Rationale and Field Insights |
| Wavelength of Maximum Absorbance (λmax) | 570 - 578 nm | While the peak is in this range, consistency is key. Once a wavelength is chosen for a study, it should not be altered. A narrow slit width on the spectrophotometer will improve sensitivity. |
| Optimal pH | 10.2 - 10.7 | This alkaline environment is critical for the conformational change in o-CPC that allows for calcium binding. Buffers such as 2-amino-2-methyl-1-propanol or diethanolamine are effective at maintaining this pH. |
| Linearity | Up to 15-20 mg/dL | Samples with calcium concentrations exceeding this range must be diluted with a calcium-free diluent (e.g., 0.9% saline) and the results multiplied by the dilution factor.[1] |
| Lower Limit of Detection | ~2.0 mg/dL | This is the lowest concentration of calcium that can be reliably distinguished from the blank. For applications requiring higher sensitivity, alternative methods may need to be considered. |
| Incubation Time | 5 minutes at room temperature | The color development is rapid and the resulting complex is stable for at least 60 minutes when protected from direct light.[6] |
A Self-Validating Experimental Protocol
This protocol is designed to be a self-validating system, incorporating quality control checks at each critical stage. It is intended for manual application but can be adapted for automated platforms.
Reagent Preparation (from scratch)
-
Calcium Stock Standard (100 mg/dL): Accurately weigh 0.2497 g of primary standard grade calcium carbonate (CaCO₃), previously dried at 110°C for 2-3 hours. Dissolve in a minimal volume of 1N HCl (approximately 6 mL) and dilute to a final volume of 100 mL with deionized water in a volumetric flask.
-
Working Calcium Standard (10 mg/dL): Dilute 10 mL of the Calcium Stock Standard to 100 mL with deionized water in a volumetric flask.
-
Alkaline Buffer (pH 10.5): Prepare a 0.3 M solution of 2-amino-2-methyl-1-propanol. Adjust the pH to 10.5 using 1N HCl. Rationale: This buffer has a pKa that provides strong buffering capacity in the optimal pH range for the assay.
-
o-CPC Chromogen Reagent:
-
Dissolve 80 mg of o-cresolphthalein complexone tetrasodium salt in 50 mL of deionized water.
-
Dissolve 700 mg of 8-hydroxyquinoline in 50 mL of 0.1 N HCl.
-
In a separate container, combine the dissolved o-CPC and 8-hydroxyquinoline solutions. This is your concentrated chromogen solution.
-
-
Working Reagent: On the day of the assay, prepare the working reagent by mixing equal volumes of the Alkaline Buffer and the o-CPC Chromogen Reagent. Allow this solution to equilibrate at room temperature for at least 20 minutes before use. Causality: Pre-mixing and equilibration ensure a stable baseline absorbance and consistent reaction kinetics.
Sample Preparation and Handling
-
Acceptable Samples: Serum, heparinized plasma, and urine are suitable for this assay.
-
Anticoagulants to Avoid: Do not use EDTA, citrate, or oxalate as anticoagulants, as these agents chelate calcium and will lead to falsely low results.[1][6]
-
Hemolysis: Avoid hemolyzed samples. Hemoglobin can cause spectral interference, leading to inaccurate readings.[5]
-
Glassware: All glassware must be scrupulously clean. It is highly recommended to acid-wash all tubes and pipette tips with 0.1N HCl followed by thorough rinsing with deionized water to eliminate any contaminating calcium.[6]
Assay Procedure (Microplate Format)
Figure 2: A step-by-step workflow for the o-CPC calcium assay.
-
Standard Curve Preparation: Prepare a series of calcium standards (e.g., 0, 2.5, 5, 10, 15 mg/dL) by diluting the 10 mg/dL working standard with deionized water. The 0 mg/dL standard will serve as your reagent blank.
-
Plate Setup: In a 96-well clear flat-bottom microplate, pipette 10 µL of the reagent blank, each standard, quality control (QC) samples (low, medium, high), and unknown samples into their respective wells in duplicate or triplicate.
-
Reagent Addition: Add 200 µL of the pre-warmed Working Reagent to all wells.
-
Incubation: Incubate the plate for 5 minutes at room temperature, protected from direct light.
-
Absorbance Reading: Measure the absorbance at 575 nm using a microplate reader.
Data Analysis and Quality Control
-
Blank Subtraction: Calculate the average absorbance of the reagent blank wells. Subtract this value from the average absorbance of all other wells.
-
Standard Curve: Plot the blank-subtracted absorbance of the standards on the y-axis against their corresponding concentrations on the x-axis. Perform a linear regression analysis. The R² value should be ≥ 0.99 for the curve to be considered valid.
-
QC Validation: The calculated concentrations of your QC samples must fall within their pre-defined acceptance ranges. If not, the run is considered invalid, and troubleshooting is required.
-
Sample Quantification: Use the linear regression equation (y = mx + c) from your standard curve to calculate the calcium concentration of your unknown samples.
Troubleshooting and Field-Proven Insights
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High Reagent Blank Absorbance (>0.2 AU) | 1. Contaminated deionized water or glassware. 2. Contaminated reagents. 3. Deteriorated Working Reagent. | 1. Use fresh, high-purity deionized water. Acid-wash all glassware. 2. Prepare fresh reagents from stock. 3. The Working Reagent should be prepared fresh daily. |
| Poor Linearity of Standard Curve (R² < 0.99) | 1. Inaccurate pipetting or dilution of standards. 2. Incorrect wavelength setting. 3. Reagent deterioration. | 1. Use calibrated pipettes and perform serial dilutions carefully. 2. Verify the spectrophotometer settings. 3. Prepare fresh Working Reagent. |
| Low Sensitivity / Low Absorbance Readings | 1. Incorrect pH of the Working Reagent. 2. Insufficient incubation time. 3. Sample matrix interference. | 1. Verify the pH of the Alkaline Buffer is 10.5. 2. Ensure a full 5-minute incubation. 3. For complex matrices, consider a sample blank (sample + buffer without o-CPC) to assess background absorbance. |
| Inconsistent Results (Poor CVs) | 1. Inconsistent pipetting technique. 2. Temperature fluctuations during incubation. 3. Bubbles in the microplate wells. | 1. Ensure consistent and accurate pipetting. 2. Maintain a stable room temperature. 3. Visually inspect wells for bubbles before reading and gently tap the plate to dislodge them if necessary. |
Conclusion
The o-cresolphthalein complexone assay, when executed with a firm grasp of its chemical principles and meticulous attention to protocol details, is a powerful and cost-effective tool for the quantification of calcium. By understanding the causality behind each step—from the critical role of pH to the necessity of masking agents and proper sample handling—researchers can generate highly reliable and reproducible data. This guide provides the foundational knowledge and a validated framework to confidently integrate this essential technique into your research and development workflows.
References
-
Connerty, H. V., & Briggs, A. R. (1966). Determination of serum calcium by means of orthocresolphthalein complexone. American journal of clinical pathology, 45(3), 290-296. [Link]
-
Stern, J., & Lewis, W. H. (1957). The colorimetric estimation of calcium in serum with ocresolphthalein complexone. Clinica chimica acta; international journal of clinical chemistry, 2(6), 576-580. [Link]
-
PubChem. (n.d.). o-Cresolphthalein complexone. National Center for Biotechnology Information. Retrieved from [Link]
-
Spectrum Diagnostics. (n.d.). Calcium OCPC.FH10. Retrieved from [Link]
-
Arena BioScien. (n.d.). Calcium O-CPC. Retrieved from [Link]
-
Myco Instrumentation, Inc. (2021). CA Instructions For Use Calcium oCPC. Retrieved from [Link]
-
Anamol Laboratories Pvt. Ltd. (n.d.). calcium 0-cpc. Retrieved from [Link]
-
Vitro Scient. (n.d.). CALCIUM. Retrieved from [Link]
-
Pointe Scientific, Inc. (n.d.). Calcium Reagent Set. Retrieved from [Link]
-
Taylor & Francis. (n.d.). O-Cresolphthalein – Knowledge and References. Retrieved from [Link]
-
Moorehead, W. R., & Briggs, A. R. (1974). The determination of serum calcium with o-cresolphthalein complexone. Clinical chemistry, 20(11), 1458-1460. [Link]
-
Gitelman, H. J. (1967). An improved automated procedure for the determination of calcium in biological specimens. Analytical biochemistry, 18(3), 521-531. [Link]
-
Corns, C. M. (1990). Interference by haemoglobin with the cresolphthalein complexone method for serum calcium measurement. Annals of clinical biochemistry, 27(2), 152-155. [Link]
- U.S. Patent No. 3,938,954. (1976). Determination of calcium.
Sources
thermodynamic stability of o-Cresolphthalein complexone metal complexes
An In-depth Technical Guide to the Thermodynamic Stability of o-Cresolphthalein Complexone (OCPC) Metal Complexes
Abstract
o-Cresolphthalein complexone (OCPC), a metallochromic indicator belonging to the phthalein dye family, is a powerful chelating agent widely employed in analytical chemistry and clinical diagnostics. Its primary utility lies in the formation of intensely colored, high-stability complexes with alkaline earth metals, most notably calcium. This guide provides a comprehensive exploration of the thermodynamic principles that govern the stability of these metal complexes. We will delve into the structural characteristics of the OCPC ligand, the fundamental thermodynamic parameters of complexation, and the critical influence of solution conditions such as pH. Furthermore, this document offers detailed, field-proven experimental protocols for the determination of stability constants and interprets the resulting data in the context of practical applications, serving as a vital resource for researchers, scientists, and professionals in drug development.
Part 1: Fundamentals of o-Cresolphthalein Complexone and Metal Complexation
The o-Cresolphthalein Complexone (OCPC) Ligand
o-Cresolphthalein complexone (CAS: 2411-89-4), with a molecular formula of C₃₂H₃₂N₂O₁₂ and a molecular weight of 636.61 g/mol , is a large, multidentate ligand derived from o-cresolphthalein.[1][2][3] Its structure is distinguished by two iminodiacetate groups—[-CH₂N(CH₂COOH)₂]—grafted onto the phenolic rings of the o-cresolphthalein core.[2][4] These groups, along with the phenolic hydroxyls, provide a rich array of nitrogen and oxygen donor atoms, enabling OCPC to act as a potent chelating agent.[4][5]
The molecule's ability to bind metal ions is critically dependent on the pH of the solution. The carboxylic acid and phenolic hydroxyl groups are subject to protonation-deprotonation equilibria. In acidic or neutral solutions, these groups are largely protonated, reducing the ligand's coordinating ability. However, in alkaline media (typically pH 8.2-9.8), these groups deprotonate, exposing the negatively charged carboxylate and phenolate moieties, which are then available to form strong coordinate bonds with metal cations.[1] This pH-dependent behavior is the cornerstone of its function as an indicator.[1]
Caption: Structure of o-Cresolphthalein Complexone (OCPC).
Principles of Thermodynamic Stability
The interaction between a metal ion (M) and a ligand (L) like OCPC to form a complex (ML) is a reversible equilibrium process. The thermodynamic stability of this complex is quantified by the stability constant (also known as the formation constant, K_f), which is the equilibrium constant for the formation reaction.[6]
M + L ⇌ ML
K_f = [ML] / ([M][L])
A large value of K_f indicates that the complex is highly stable and the equilibrium lies far to the right.[6] The stability constant is directly related to the standard Gibbs free energy change (ΔG°) of the reaction, a fundamental measure of thermodynamic spontaneity.
ΔG° = -RT ln(K_f) = ΔH° - TΔS°
Where:
-
ΔG° is the standard Gibbs free energy change. A more negative value signifies a more stable complex.[7]
-
ΔH° is the standard enthalpy change, representing the heat absorbed or released during bond formation. It reflects the strength of the metal-ligand bonds.
-
ΔS° is the standard entropy change, representing the change in the system's disorder.
The Chelate Effect: The Driving Force for OCPC's Strong Binding
OCPC's ability to form exceptionally stable complexes stems from the chelate effect .[8][9] This effect describes the observation that a multidentate ligand (a "chelating" ligand) forms a more stable complex than a set of monodentate ligands with equivalent donor atoms.[5][10]
The primary thermodynamic origin of the chelate effect is a significant positive entropy change (ΔS°).[5][10] When a single OCPC molecule displaces multiple water molecules from the metal ion's coordination sphere, there is a net increase in the number of free molecules in the solution. This increase in disorder is entropically favorable and drives the equilibrium towards the formation of the chelate complex.[9][10] While the enthalpy change (ΔH°) for the formation of metal-donor bonds may be similar for both chelating and monodentate ligands, the large positive ΔS° for chelation makes the overall ΔG° significantly more negative, resulting in a much larger stability constant.[9]
Caption: The chelate effect increases entropy and stability.
Part 2: Factors Governing the Stability of OCPC-Metal Complexes
The magnitude of the stability constant for an OCPC-metal complex is not fixed; it is highly dependent on the identity of the metal ion and the specific conditions of the solution.
Influence of the Metal Ion
For a given ligand, the stability of the resulting complexes is profoundly influenced by the properties of the central metal ion.
-
Charge-to-Radius Ratio (Ionic Potential) : The stability of electrostatic interactions increases as the metal ion's charge density increases. Therefore, for alkaline earth metals, stability is expected to increase with a higher charge-to-radius ratio.[11][12] This generally follows the trend Ba²⁺ < Sr²⁺ < Ca²⁺ < Mg²⁺.
-
Electronegativity : A higher electronegativity in the metal ion enhances its ability to attract the electron pairs from the ligand's donor atoms, leading to a more stable complex.[11]
Influence of Solution Conditions
-
The Critical Role of pH : As mentioned, pH is arguably the most critical factor. OCPC functions as an effective ligand only in an alkaline environment where its acidic protons are dissociated. At lower pH values, the ligand is protonated, leading to competition between the metal ion and H⁺ for the donor sites, which drastically reduces the stability of the metal complex. This is why OCPC-based assays are always performed in alkaline buffers.[1][13]
-
Ionic Strength : The ionic strength of the medium affects the activity coefficients of the ions in solution. Stability constants measured at different ionic strengths will vary. For rigorous thermodynamic studies, it is essential to maintain a constant ionic strength using a non-coordinating background electrolyte (e.g., KNO₃ or NaClO₄).[14]
-
Temperature : The formation of complexes can be either exothermic or endothermic. According to the principles of thermodynamics, the stability constant will decrease with increasing temperature for an exothermic reaction and increase for an endothermic one.[14] This relationship allows for the determination of the enthalpy (ΔH°) and entropy (ΔS°) of complexation by measuring K_f at different temperatures.
Structural Considerations
The stereochemistry of the OCPC ligand is such that upon coordination, it forms multiple five- or six-membered rings that include the metal ion.[15] These ring sizes are sterically favorable and contribute significantly to the overall stability of the complex, minimizing ring strain. The hexadentate nature of a fully deprotonated OCPC allows it to wrap around a metal ion, satisfying its coordination requirements and leading to a thermodynamically robust structure.[8]
Caption: Visualization of multiple chelate rings in an OCPC-metal complex.
Part 3: Experimental Determination of Stability Constants
Accurate determination of stability constants is essential for understanding and optimizing systems involving OCPC. Spectrophotometry is a particularly suitable method due to the strong coloration of the OCPC-metal complexes.[13][16]
Spectrophotometric Method: Mole-Ratio
This method involves measuring the absorbance of a series of solutions where the metal ion concentration is held constant while the ligand concentration is varied. A plot of absorbance versus the molar ratio of [Ligand]/[Metal] allows for the determination of the complex's stoichiometry and its stability constant.
Protocol: Step-by-Step Methodology
-
Preparation of Stock Solutions : Prepare accurate stock solutions of the metal salt (e.g., CaCl₂) and OCPC in a suitable solvent. OCPC is often dissolved in a slightly alkaline aqueous solution.[17]
-
pH Buffering : Select an appropriate alkaline buffer (e.g., carbonate-bicarbonate or AMP buffer) to maintain a constant pH at which the complex forms optimally (e.g., pH 9.5).[13] This is a critical step, as pH fluctuations will alter the ligand's protonation state and invalidate the results.
-
Preparation of Sample Series : Prepare a series of volumetric flasks. To each, add a fixed volume of the metal ion stock solution, a fixed volume of the buffer, and then varying volumes of the OCPC stock solution. Dilute to the mark with deionized water. This creates a series with a constant [Metal] and increasing [Ligand]. A blank solution containing only the ligand and buffer should also be prepared.
-
Spectrophotometric Measurement : Allow the solutions to equilibrate. Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) for the metal complex (typically 560-590 nm).[13] Use the blank solution to zero the spectrophotometer.
-
Data Analysis : Plot the measured absorbance against the molar ratio ([OCPC]/[Metal]). The plot will initially show a linear increase in absorbance as more ligand is added and more complex is formed. The absorbance will then plateau once all the metal ions have been complexed. The inflection point of the graph indicates the stoichiometry of the complex. The stability constant can then be calculated from the data in the curved portion of the plot using established equations.
Caption: Experimental workflow for the mole-ratio method.
Part 4: Data Interpretation and Applications
Comparative Stability Data
The thermodynamic stability of OCPC with alkaline earth metals is high, which is essential for its use as an indicator. While extensive databases of critically evaluated constants for OCPC are specialized, the stability generally follows the principles discussed.
| Metal Ion | Ionic Radius (Å) | Charge-to-Radius Ratio | Expected Relative log K_f |
| Ba²⁺ | 1.35 | 1.48 | Lowest |
| Sr²⁺ | 1.18 | 1.69 | Low |
| Ca²⁺ | 1.00 | 2.00 | High |
| Mg²⁺ | 0.72 | 2.78 | Highest |
Note: This table represents expected relative stability based on fundamental principles.[11][12] Actual experimental values are required for precise comparison.
Practical Implications
Understanding the thermodynamic stability of these complexes is paramount for their application.
-
Analytical Chemistry : The high stability constant of the Ca-OCPC complex ensures that the complexation reaction goes to completion, allowing for the accurate colorimetric quantification of calcium in samples like serum or for determining water hardness.[1][13]
-
Clinical Diagnostics : In serum calcium assays, the high K_f ensures that even low concentrations of calcium can be reliably detected. The choice of a highly alkaline buffer is a direct consequence of needing to deprotonate the ligand to achieve this high stability.[13][17]
-
Drug Development : While not a drug itself, OCPC serves as an excellent model compound for studying metal chelation. The principles governing its stability with essential ions like Ca²⁺ and Mg²⁺ are directly applicable to the design of chelating drugs intended to target metal ions in biological systems, either for therapy (e.g., removing toxic heavy metals) or for diagnostics.
Conclusion
The is a multifaceted topic rooted in the fundamental principles of coordination chemistry. The exceptional stability, particularly with alkaline earth metals, is driven by the entropically favorable chelate effect, a direct consequence of the ligand's multidentate structure. This stability is finely modulated by the specific properties of the metal ion and, most critically, by the pH of the solution. A thorough understanding of these thermodynamic factors, validated by robust experimental methods, is essential for leveraging OCPC's full potential in analytical, clinical, and research settings.
References
- The Essential Guide to o-Cresolphthalein Complexone for Lab Analysis. (n.d.).
-
PubChem. (n.d.). o-Cresolphthalein complexone. National Center for Biotechnology Information. Retrieved from [Link]
-
Loba Chemie. (n.d.). o-CRESOLPHTHALEIN COMPLEXONE For Complexometry. Retrieved from [Link]
-
Broeker, C. (n.d.). Complexation and Chelation. Chemistry LibreTexts. Retrieved from [Link]
-
Slideshare. (n.d.). Factors affecting stability of metal complexes. Retrieved from [Link]
-
Unacademy. (n.d.). Factors affecting the stability of complexes. Retrieved from [Link]
-
StudySmarter. (n.d.). Metal Chelate Complexes Explained. Retrieved from [Link]
-
Wikipedia. (n.d.). Stability constants of complexes. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). The Chelate Effect (and Macrocycle Effect). Retrieved from [Link]
-
Dalal Institute. (n.d.). Factors Affecting Stability of Metal Complexes with Reference to the Nature of Metal Ion and Ligand. Retrieved from [Link]
-
Government Shivalik College Naya Nangal. (n.d.). THERMODYNAMICS AND KINETIC ASPECTS OF METAL COMPLEXES. Retrieved from [Link]
-
Dalal Institute. (n.d.). Chelate Effect and Its Thermodynamic Origin. Retrieved from [Link]
-
YouTube. (2020). Factors affecting stability of metal complexes. Retrieved from [Link]
-
Material Science Research India. (2009). Studies on Thermodynamic and Formation Constants of Metal Complexes in Solution. Retrieved from [Link]
-
SciSpace. (n.d.). Stability Constants of Metal Complexes in Solution. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Metal Coordination Complexes. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. o-Cresolphthalein complexone | C32H32N2O12 | CID 75485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. o-Cresolphthalein Complexone CAS#: 2411-89-4 [m.chemicalbook.com]
- 4. CAS 2411-89-4: o-Cresolphthalein complexone | CymitQuimica [cymitquimica.com]
- 5. Complexation [faculty1.coloradocollege.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scispace.com [scispace.com]
- 8. Metal Chelate Complexes Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. dalalinstitute.com [dalalinstitute.com]
- 12. gcnayanangal.com [gcnayanangal.com]
- 13. gspchem.com [gspchem.com]
- 14. Studies on Thermodynamic and Formation Constants of Metal Complexes in Solution – Material Science Research India [materialsciencejournal.org]
- 15. Factors affecting stability of metal complexes | PPTX [slideshare.net]
- 16. Page loading... [wap.guidechem.com]
- 17. Metallphthalein powder | Sigma-Aldrich [sigmaaldrich.com]
An In-Depth Technical Guide to the Spectral Properties and Applications of o-Cresolphthalein Complexone Tetrasodium Salt
This guide provides a comprehensive exploration of the spectral properties of o-Cresolphthalein Complexone Tetrasodium Salt and its primary application as a highly sensitive chromogenic indicator for the spectrophotometric determination of calcium. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with practical, field-proven methodologies to ensure both theoretical understanding and successful experimental outcomes.
Introduction: The Role of o-Cresolphthalein Complexone in Metallochromic Analysis
o-Cresolphthalein Complexone, also known as Phthalein Purple, is a sophisticated metallochromic indicator belonging to the phthalein dye family.[1][2] Its molecular architecture incorporates iminodiacetic acid groups, which confer upon it the ability to act as a potent chelating agent.[3] The tetrasodium salt form ensures excellent water solubility, making it a versatile reagent in aqueous analytical systems.[4]
The principal utility of this compound lies in its pronounced and selective color change upon forming a complex with alkaline earth metals, most notably calcium (Ca²⁺).[4][5] In an alkaline environment, the free indicator is colorless to faintly colored, but upon chelation with calcium ions, it forms a stable, intensely purple-colored complex.[5][6] This distinct spectral shift forms the basis of a simple, rapid, and widely adopted colorimetric method for quantifying calcium concentrations in a multitude of sample types, from clinical serum and urine to water quality analysis and pharmaceutical formulations.[3][4]
Core Chemical and Physical Properties
A thorough understanding of the fundamental properties of o-Cresolphthalein Complexone is essential for its effective application.
| Property | Value |
| IUPAC Name | tetrasodium;2-[[5-[1-[3-[[bis(carboxylatomethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-3-oxo-2-benzofuran-1-yl]-2-hydroxy-3-methylphenyl]methyl-(carboxylatomethyl)amino]acetate |
| Synonyms | o-Cresolphthalexon, Phthalein Purple, Metalphthalein[2] |
| CAS Number | 62698-54-8 (for tetrasodium salt) |
| Molecular Formula | C₃₂H₂₈N₂Na₄O₁₂[4] |
| Molecular Weight | 724.53 g/mol [4] |
| Appearance | Off-white to beige or light brown powder[1] |
| Solubility | Soluble in water; soluble in methanol and ethanol[7] |
Unveiling the Spectral Properties
The analytical power of o-Cresolphthalein Complexone is rooted in its unique and environment-dependent spectral behavior in the UV-Visible range.
The Critical Influence of pH
Like other phthalein-based indicators, the electronic structure and thus the color of o-Cresolphthalein Complexone are highly dependent on pH. The molecule undergoes structural rearrangements as the pH of the solution changes, which alters the extent of the conjugated π-electron system responsible for absorbing visible light.
-
Acidic to Neutral pH (pH < 8.2): The molecule exists predominantly in a lactone form, which is colorless as its electronic structure does not absorb light in the visible spectrum.[7]
-
Alkaline pH (pH > 9.8): In alkaline conditions, the lactone ring opens, and the molecule transitions to a quinoid structure. This creates an extended conjugated system, resulting in a compound that absorbs light and appears colored.[7] For the free indicator in a sufficiently alkaline solution (e.g., 0.1 M NaOH), a characteristic absorption maximum is observed.[7]
The diagram below illustrates the pH-dependent equilibrium that governs the chromophoric properties of the indicator.
Caption: pH-driven equilibrium between the colorless lactone and colored quinoid forms.
The Spectrophotometric Shift upon Calcium Chelation
The true analytical utility emerges in alkaline media when calcium ions are introduced. The iminodiacetate chelating arms of the molecule bind selectively with Ca²⁺ ions. This chelation event stabilizes the open-ring quinoid structure, leading to the formation of a highly colored Ca²⁺-dye complex.
This complex exhibits a strong absorbance maximum in the range of 570 nm to 580 nm .[6][8] The intensity of the color at this wavelength is directly proportional to the concentration of calcium in the sample, a principle that underpins its quantitative application.
A study published in ResearchGate observed the UV-Vis spectra of the indicator at pH 7.5 and noted a peak at 574 nm.[9] Upon the addition of calcium ions, a slight hypsochromic (blue) shift to 573 nm was recorded.[9] Clinical chemistry methods consistently utilize a measurement wavelength between 570 nm and 578 nm for serum calcium determination.[6][10][11]
The following table summarizes the key spectral data.
| Species | Condition | λmax (nm) | Observed Color |
| o-Cresolphthalein Complexone | pH < 8.2 | N/A (UV region) | Colorless |
| o-Cresolphthalein Complexone | Alkaline (e.g., 0.1 M NaOH) | 573 - 579 | Pink/Red |
| Ca²⁺-o-Cresolphthalein Complex | Alkaline (pH ~10-11) | 570 - 580 | Intense Purple/Violet |
Fluorescence Properties
Extensive searches for the fluorescence properties of o-Cresolphthalein Complexone did not yield significant data. The compound's primary application is in colorimetric and absorbance-based assays. Its mechanism of action, which relies on changes in light absorption rather than emission, suggests that it is not a significant fluorophore. Researchers should assume its utility is confined to spectrophotometry.
Practical Application: Spectrophotometric Determination of Calcium
The o-Cresolphthalein Complexone (OCPC) method is a cornerstone of clinical and analytical chemistry for calcium quantification. The following protocol provides a self-validating system for the accurate measurement of calcium in serum.
The Causality Behind Experimental Choices
-
Alkaline Buffer (pH ~10-11): The reaction is performed at a high pH to ensure two critical conditions: 1) The indicator is in its open-ring, chromogenically active form, and 2) The stability of the calcium-dye complex is maximized. An amino-2-methyl-2-propanol-1 buffer is commonly employed.[8]
-
8-Hydroxyquinoline: Biological samples like serum contain significant concentrations of magnesium (Mg²⁺), which can also complex with OCPC and cause positive interference. 8-Hydroxyquinoline is a masking agent that preferentially binds to magnesium, effectively preventing it from reacting with the indicator dye and ensuring the specificity of the assay for calcium.[6]
-
Bichromatic Measurement: To minimize background interference from sample turbidity or hemolysis, advanced automated analyzers often use a bichromatic reading, measuring absorbance at the peak wavelength (e.g., 570 nm) and a secondary wavelength where the complex does not absorb (e.g., 660 or 700 nm).[8][10] The difference in absorbance is then used for calculation.
Detailed Experimental Protocol for Serum Calcium
This protocol is synthesized from established clinical chemistry methodologies.[6][8][12]
1. Reagent Preparation:
-
Working Reagent: Prepare by mixing equal volumes of a buffered solution (e.g., 1.70 mol/L Amino-2-methyl-2-propanol-1, pH 11.0) and a dye solution (e.g., 78 µmol/L o-Cresolphthalein Complexone with 3.36 mmol/L 8-Hydroxyquinoline).[8] The working reagent should be prepared fresh daily and protected from light.[8]
-
Calcium Standard: Use a certified calcium standard solution, typically at a concentration of 10 mg/dL (2.5 mmol/L).[8]
-
Glassware: All glassware must be meticulously cleaned and rinsed with acid (e.g., 0.1N HCl) followed by deionized water to eliminate any contaminating calcium.[8] Disposable plasticware is recommended.
2. Assay Procedure (Manual Method):
-
Label three cuvettes or test tubes: "Blank," "Standard," and "Sample."
-
Pipette 1.0 mL of the Working Reagent into each tube.
-
To the "Blank" tube, add 10 µL of deionized water.
-
To the "Standard" tube, add 10 µL of the Calcium Standard (10 mg/dL).
-
To the "Sample" tube, add 10 µL of the patient serum.
-
Mix the contents of each tube thoroughly.
-
Incubate all tubes for 5 minutes at room temperature (25-30°C).[6]
-
Set a spectrophotometer to zero absorbance at 570 nm using the "Blank" tube.
-
Immediately read and record the absorbance of the "Standard" (Abs_Standard) and "Sample" (Abs_Sample). The final color is stable for at least one hour if protected from light.[6]
3. Calculation: The calcium concentration in the sample is calculated using the following formula:
Calcium (mg/dL) = (Abs_Sample / Abs_Standard) * Concentration of Standard (10 mg/dL)
Self-Validating Systems and Trustworthiness
-
Linearity: The method demonstrates linearity up to a calcium concentration of 20 mg/dL.[6] Samples with higher concentrations must be diluted with 0.9% saline, re-assayed, and the final result multiplied by the dilution factor.[6]
-
Quality Control: To ensure the accuracy and reliability of results, it is imperative to run normal and abnormal commercial control sera with known concentrations in each batch of assays.
-
Interferences: Avoid anticoagulants such as EDTA, citrate, or oxalate, as they chelate calcium and will lead to falsely low results.[8] Severe hemolysis may cause positive interference.[8]
The logical workflow for this trusted analytical method is depicted below.
Caption: Experimental workflow for the spectrophotometric determination of serum calcium.
Conclusion
This compound is a robust and indispensable reagent in analytical chemistry. Its well-defined, pH-dependent spectral properties, coupled with a significant and specific chromogenic response to calcium ions in an alkaline environment, provide the foundation for a reliable and widely implemented spectrophotometric assay. By understanding the causal mechanisms of the color-forming reaction, the role of masking agents, and the adherence to validated protocols, researchers and clinicians can confidently employ this method for the precise quantification of calcium, a critical analyte in both biological and industrial settings.
References
-
Kahn, S. E. (1965). determination of serum calcium by means of orthocresolphthalein complexone. American Journal of Clinical Pathology, 43(4), 383-386. [Link]
-
MYCO Instrumentation, Inc. (2021). CA Instructions For Use Calcium oCPC. [Link]
-
BIOLABO SAS. (n.d.). CALCIUM CPC method. [Link]
-
CHEMPAK. (2020). CALCIUM (OCPC METHOD). [Link]
-
Scribd. (n.d.). Instructions. [Link]
-
ResearchGate. (n.d.). The spectra of indicator o-cresolphthalein complexone (o-CC) and its complex with calcium and magnesium ions at pH 7.5. [Link]
-
GSP Chem. (2018). o-cresolphthalein complexone. Medium. [Link]
-
Cantera. (n.d.). Viewing a reaction path diagram. [Link]
-
ResearchGate. (2025). Representation and visualization of chemical reaction using graph theory. [Link]
-
Wikipedia. (n.d.). o-Cresolphthalein. [Link]
-
PubChem. (n.d.). o-Cresolphthalein complexone. [Link]
-
Loba Chemie. (n.d.). o-CRESOLPHTHALEIN COMPLEXONE For Complexometry. [Link]
-
Der Pharma Chemica. (n.d.). Chemical equation representation as directed graph. [Link]
-
Neo4j Developer Blog. (2024). Creating a Graph of Chemical Reactions. [Link]
-
PubMed Central. (2021). A graph-based network for predicting chemical reaction pathways in solid-state materials synthesis. [Link]
-
eScholarship.org. (n.d.). Theoretical Modeling of the o-Cresolphthalein Complexone Assay for Bone Calcium Resorption. [Link]
Sources
- 1. o-Cresolphthalein complexone | C32H32N2O12 | CID 75485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2411-89-4 CAS | o-CRESOLPHTHALEIN COMPLEXONE | Laboratory Chemicals | Article No. 03011 [lobachemie.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Buy this compound | 62698-54-8 [smolecule.com]
- 5. medium.com [medium.com]
- 6. reckondiagnostics.com [reckondiagnostics.com]
- 7. adipogen.com [adipogen.com]
- 8. biolabo.fr [biolabo.fr]
- 9. researchgate.net [researchgate.net]
- 10. myco-instrumentation.com [myco-instrumentation.com]
- 11. scribd.com [scribd.com]
- 12. academic.oup.com [academic.oup.com]
A Researcher's Comprehensive Guide to the Safe Handling and Application of o-Cresolphthalein Complexone Tetrasodium Salt
Foreword: Beyond the Safety Data Sheet
In the landscape of modern research, particularly within drug discovery and development, metallochromic indicators are indispensable tools. Among these, o-Cresolphthalein complexone tetrasodium salt (CAS: 62698-54-8), often known as Phthalein Purple, stands out for its utility in the precise quantification of calcium. While Safety Data Sheets (SDS) provide a foundational layer of safety information, they often lack the contextual depth required for daily laboratory application. This guide is designed to bridge that gap. It is structured not as a rigid checklist, but as a narrative of best practices, grounded in scientific causality and field-proven experience. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to handle this compound not just safely, but with a high degree of scientific integrity and experimental confidence.
Section 1: The Profile of a Precise Indicator
This compound is a water-soluble chelating agent that forms a distinct, intensely colored complex with specific metal ions, most notably calcium (Ca²⁺). This property is the cornerstone of its primary application: the colorimetric determination of calcium concentrations in biological fluids like serum, plasma, and urine, as well as in pharmaceutical and water quality testing applications.[1][2]
The fundamental mechanism involves the formation of a violet-colored chelate between the compound and free calcium ions under alkaline conditions (typically pH 10-11).[3][4][5] The intensity of this color, measured spectrophotometrically around 570-580 nm, is directly proportional to the calcium concentration in the sample.[3][4][6] This direct relationship allows for the creation of robust, reproducible, and sensitive assays critical for diagnosing and monitoring diseases related to calcium metabolism, such as parathyroid and bone diseases, or for quality control in drug formulations containing calcium.[1][2][4]
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 62698-54-8 | [3] |
| Molecular Formula | C₃₂H₂₈N₂Na₄O₁₂ | [1] |
| Molecular Weight | 724.54 g/mol | [1] |
| Appearance | Typically a purple, light brown, or off-white powder/solid.[1][2] | [1][2] |
| Solubility | Soluble in water.[1][7] | [1][7] |
| Stability | Considered stable under normal conditions, but may be air-sensitive. Storage under an inert atmosphere is recommended.[2][3] |[2][3] |
Section 2: Deconstructing the Hazard Profile - A Case for Prudent Practice
The hazard classification of this compound presents a nuanced picture that demands careful interpretation by the discerning scientist. A review of supplier Safety Data Sheets (SDS) and regulatory databases reveals a degree of inconsistency.
Many suppliers, in accordance with the US OSHA Hazard Communication Standard and the European Chemicals Agency (ECHA) Classification and Labelling (C&L) Inventory, do not classify the pure, solid compound as hazardous.[3][5][8][9] The ECHA inventory, which aggregates data from manufacturers and importers, shows no harmonized classification for this substance.[9]
However, it is crucial to look beyond the classification of the raw material and consider the compound in its application context. Some safety documents, particularly for related compounds or assay kits, indicate potential for mild irritation to the skin, eyes, and respiratory tract.[10] This discrepancy likely arises from the fact that toxicological properties have not been fully investigated for this specific salt.[3][8]
This lack of comprehensive toxicological data is the most compelling reason for adopting a conservative safety posture. The absence of evidence of harm is not evidence of its absence. Therefore, this guide advocates for treating the compound with the respect due to any laboratory chemical of unknown long-term effects, adhering to universal precautions to minimize exposure.
Table 2: GHS Classification Summary and Interpretation
| Hazard Class | Classification | Rationale and Recommended Action |
|---|---|---|
| Acute Toxicity | Not Classified | Toxicological data is incomplete. Avoid ingestion and inhalation of dust. |
| Skin Corrosion/Irritation | Not Classified (by most suppliers) | Some sources indicate potential for irritation. Always wear gloves and a lab coat to prevent skin contact. |
| Serious Eye Damage/Irritation | Not Classified (by most suppliers) | Dust can cause mechanical irritation. Always wear safety glasses or goggles. |
| Respiratory/Skin Sensitization | Not Classified | Data not available. Avoid inhaling dust. |
| Carcinogenicity/Mutagenicity | Not Classified | No data available to suggest these effects. |
Section 3: The Self-Validating Protocol - Safe Handling from Stock to Solution
A trustworthy protocol is one where safety is an intrinsic component of the workflow, not an afterthought. The following sections detail the causality behind each step, ensuring that safe handling becomes second nature to sound science.
Engineering Controls and Personal Protective Equipment (PPE)
The primary routes of potential exposure are inhalation of the powder and contact with skin or eyes. Our control strategy is therefore based on a hierarchy of controls, starting with engineering solutions and supplemented by robust PPE.
-
Engineering Controls: Always handle the solid compound in a well-ventilated area.[11] For weighing, a chemical fume hood or a powder containment hood is the authoritative best practice to prevent the generation of airborne dust.
-
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[3][11]
-
Skin Protection: Wear a standard laboratory coat and nitrile gloves. Inspect gloves for tears before use and practice proper removal technique to avoid contaminating your skin.[1]
-
Respiratory Protection: Under normal use conditions with adequate engineering controls, respiratory protection is not typically required.[3] However, if weighing large quantities or if ventilation is inadequate, a NIOSH-approved particulate filter respirator may be appropriate.[11]
-
Caption: Workflow for Donning and Doffing Personal Protective Equipment.
Storage and Incompatibility
Proper storage is critical for maintaining the chemical's integrity and ensuring safety.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][11] The compound can be air-sensitive, so storing it under an inert atmosphere (e.g., argon or nitrogen) is a recommended practice to prolong its shelf life.[3][8]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[7][11] Keep away from heat and sources of ignition.[3]
Detailed Protocol: Preparation of a Working Reagent for a 96-Well Plate Calcium Assay
This protocol provides a detailed, field-proven methodology that integrates safety at each step. It is based on common procedures for colorimetric calcium assays.[6][8][10]
Objective: To prepare a stable working solution of o-Cresolphthalein complexone and use it to quantify calcium in serum samples in a 96-well plate format.
Materials:
-
This compound (solid)
-
Calcium Assay Buffer (e.g., Diethanolamine buffer, pH ~10.7)[5]
-
Chromogenic Reagent (containing the o-Cresolphthalein complexone)
-
Calcium Standard solution (e.g., 10 mg/dL)[4]
-
Serum samples, controls, and blanks (deionized water)
-
96-well clear flat-bottom plate
-
Calibrated micropipettes and tips
-
Microplate reader capable of measuring absorbance at 575 nm
Procedure:
Part A: Working Reagent Preparation Step 1: Pre-Assay Safety Check
- Confirm functionality of the fume hood and ensure the work area is clean.
- Don all required PPE as detailed in Section 3.1. Step 2: Weighing the Compound
- Place a weigh boat on an analytical balance within a fume hood. Tare the balance.
- Carefully weigh the required amount of this compound powder. Avoid creating dust. If a small amount of dust is generated, allow the hood ventilation to clear it before removing the container. Step 3: Solubilization
- Transfer the weighed powder to an appropriate volumetric flask.
- Using a funnel, carefully add the specified Assay Buffer to the flask, rinsing the weigh boat to ensure a quantitative transfer.
- Fill the flask to approximately 80% of its volume, cap, and gently swirl or use a magnetic stirrer until the solid is completely dissolved.
- Once dissolved, bring the solution to the final volume with the buffer and mix thoroughly. Label the flask clearly with the contents, concentration, and date of preparation. Note: Many commercial kits provide the buffer and chromogen as separate, ready-to-use solutions that are mixed just prior to the assay.[5][10]
Part B: 96-Well Plate Assay Protocol Step 4: Plate Mapping and Sample Addition
- Design a plate map for your standards, samples, and controls, ensuring each is run in duplicate or triplicate for statistical validity.
- Using a calibrated micropipette, add 5-10 µL of standards, samples, and blank (water) to the designated wells.[8] Step 5: Reagent Addition and Incubation
- Add the prepared working reagent (typically 150-200 µL) to each well.[6][8] Pipette carefully against the side of the well to avoid splashing and cross-contamination.
- Gently tap the plate to mix. Avoid vigorous shaking which can introduce bubbles and interfere with absorbance readings.
- Incubate the plate at room temperature for 5-10 minutes, protected from direct light.[5][6] Step 6: Data Acquisition
- Place the 96-well plate into a microplate reader.
- Measure the absorbance at 575 nm.[6] Step 7: Post-Assay Cleanup
- Once the experiment is complete, proceed immediately to the waste disposal and decontamination steps outlined in Section 5.
Section 4: Emergency Response - A Framework for Rapid Action
Preparedness is paramount. In the event of an exposure or spill, a clear and logical response can significantly mitigate potential harm.
Caption: Decision tree for emergency response to spills or exposure.
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing any contaminated clothing.[3][7] Seek medical attention if irritation develops or persists.
-
In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[3][7] Get medical attention.
-
In Case of Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[3][7]
-
In Case of Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[3][8]
-
In Case of a Spill: For a small solid spill, carefully sweep up the material, avoiding dust formation, and place it into a labeled container for chemical waste disposal.[3][8] Ensure adequate ventilation. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a container for disposal.
Section 5: Lifecycle Management - Responsible Disposal
The principle of cradle-to-grave responsibility applies to all laboratory reagents. While this compound is not typically classified as an acutely hazardous waste, its disposal must be handled responsibly to prevent environmental release.
-
General Guidance: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[7][11] Do not empty solutions into drains.[3][12]
-
Solid Waste: Unused or expired solid material should be disposed of as chemical waste through your institution's Environmental Health & Safety (EHS) office.
-
Liquid Waste: Aqueous solutions from assays should be collected in a designated, labeled hazardous waste container.[13] The container label should list all chemical constituents, including the dye, buffers, and any other additives. Do not mix this waste with incompatible waste streams (e.g., strong oxidizers or acids).[13]
-
Contaminated Labware: Disposable items such as pipette tips and 96-well plates that have come into contact with the chemical should be collected in a designated solid waste container for hazardous materials.[13]
Conclusion: Fostering a Culture of Integrated Safety
The safe and effective use of this compound is not merely about following a list of rules. It is about understanding the compound's properties, recognizing the limitations of available safety data, and integrating cautious, well-reasoned practices into every step of the experimental workflow. By treating safety and scientific rigor as two sides of the same coin, researchers can harness the power of this precise indicator to generate high-quality data while ensuring the well-being of themselves and their colleagues. This guide serves as a framework for that integrated approach, empowering you to work with confidence and responsibility.
References
- CALCIUM (O-Cresolphthalein Complexone (OCPC) Method).
-
Calcium Assay (O-Cresolphthalein Chromogenic Method). (2014). Kamiya Biomedical Company. [Link]
-
Safety Data Sheet: o-Cresolphthalein complexone. (2020). Chemos GmbH & Co.KG. [Link]
-
Material Safety Data Sheet - o-Cresolphthalein complexone. Cole-Parmer. [Link]
- Calcium o-CPC.
-
O-CRESOLPHTHALEIN COMPLEXONE MSDS CAS-No. - Loba Chemie. (2016). Loba Chemie. [Link]
- CALCIUM OCPC.FH10. Spectrum Diagnostics.
- CA Instructions For Use Calcium oCPC. (2021).
-
Laboratory Waste. University of Florida Environmental Health & Safety. [Link]
-
C&L Inventory - ECHA. European Chemicals Agency. [Link]
- o-cresolphthalein complexone - Sdfine. S D Fine-Chem Limited.
-
Substance Information - ECHA. European Chemicals Agency. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. lobachemie.com [lobachemie.com]
- 3. 5.imimg.com [5.imimg.com]
- 4. reckondiagnostics.com [reckondiagnostics.com]
- 5. anamollabs.com [anamollabs.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. kamiyabiomedical.com [kamiyabiomedical.com]
- 9. Substance Information - ECHA [echa.europa.eu]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. chemos.de [chemos.de]
- 13. Laboratory Waste – UF | EHS [ehs.ufl.edu]
Methodological & Application
Application Notes & Protocols: o-Cresolphthalein Complexone Tetrasodium Salt for Calcium Determination
Foundational Principles: The Role of Metallochromic Indicators in Calcium Quantification
In the landscape of elemental analysis, particularly within biological and pharmaceutical matrices, the precise quantification of calcium is paramount. Calcium ions are integral to a vast array of physiological processes, from bone mineralization and blood coagulation to neuromuscular signaling.[1][2] Consequently, their accurate measurement is a cornerstone of research in areas such as drug development, where alterations in calcium homeostasis can signify therapeutic efficacy or toxicity, and in clinical diagnostics for monitoring various disease states.[1][3]
Among the various analytical techniques, spectrophotometric methods employing metallochromic indicators offer a robust, rapid, and accessible approach for calcium determination.[2][4] o-Cresolphthalein complexone (OCPC) has emerged as a particularly valuable reagent in this class.[4] This document provides an in-depth guide to the principles and practical application of o-Cresolphthalein complexone tetrasodium salt for the accurate determination of calcium concentration.
The Chemistry of o-Cresolphthalein Complexone in Calcium Binding
o-Cresolphthalein complexone is a derivative of o-Cresolphthalein and functions as a complexometric indicator.[4] The core of its utility lies in its ability to form a distinctively colored complex with calcium ions under specific pH conditions. In an alkaline environment, typically with a pH between 10.0 and 11.0, OCPC reacts with calcium ions to form a stable, violet-colored complex.[1][3][4][5] The intensity of this purple hue is directly proportional to the concentration of calcium in the sample, allowing for quantitative analysis via spectrophotometry.[3][4][5]
The reaction can be summarized as follows:
Ca²⁺ + o-Cresolphthalein Complexone (alkaline pH) → Ca-OCPC Complex (Violet)[1]
The absorbance of this complex is maximal in the wavelength range of 560 to 590 nm, with most protocols specifying a measurement at approximately 570-578 nm.[1][4][6]
It is crucial to maintain a stable alkaline pH, as OCPC itself is an acid-base indicator.[2] Buffering the reaction mixture is therefore a critical step to ensure the accuracy and reproducibility of the assay.[2]
Experimental Workflow: A Visual Overview
The following diagram illustrates the general workflow for the spectrophotometric determination of calcium using o-Cresolphthalein complexone.
Caption: Experimental workflow for calcium determination using OCPC.
Detailed Protocols for Calcium Quantification
This section provides a comprehensive, step-by-step protocol for the determination of calcium using o-Cresolphthalein complexone. This protocol is designed to be a self-validating system, with an emphasis on the rationale behind each step.
Reagent Preparation
Proper reagent preparation is foundational to the success of this assay. Use deionized or double-distilled water for all aqueous solutions.[7]
-
OCPC Color Reagent: The preparation of the final working color reagent often involves combining a stock solution of OCPC with a buffer and a masking agent. A common approach is to mix equal volumes of a buffer reagent and a chromogen reagent containing OCPC.[8]
-
Buffer Solution: An alkaline buffer is essential to maintain the optimal pH for the colorimetric reaction.[3] Ethanolamine-borate or diethanolamine buffers are frequently used to achieve a pH between 10.5 and 11.0.[7][8]
-
Calcium Standard Solutions: A stock standard solution is typically prepared by dissolving a primary standard grade of calcium carbonate in a minimal amount of dilute hydrochloric acid and then diluting to a known volume with deionized water.[7] Working standards are then prepared by diluting the stock solution to concentrations that span the expected range of the samples.[7]
-
Masking Agent (8-Hydroxyquinoline): To prevent interference from magnesium ions, which can also react with OCPC, 8-hydroxyquinoline (also known as 8-quinolinol or oxine) is often included in the reagent mixture.[3][6][9] This compound preferentially chelates magnesium, rendering it unavailable to react with the OCPC.[2][9]
Sample Preparation
The appropriate preparation of the sample is critical to avoid interferences and ensure accurate results.
-
Serum and Plasma: Use non-hemolyzed serum, as hemoglobin can cause spectral interference.[10] Heparin is the recommended anticoagulant for plasma samples; avoid citrate, oxalate, or EDTA, as these will chelate calcium and lead to erroneously low results.[1][8][11] If the sample is turbid, it should be clarified by centrifugation.[11]
-
Urine: Urine samples should be collected in acid-washed containers.[1] To prevent the precipitation of calcium salts, the sample should be acidified with 6 M HCl to a pH of less than 3.0.[1]
-
Tissue Homogenates and Cell Lysates: For these sample types, it is often necessary to remove proteins and lipids that can interfere with the assay.[11] This can be achieved through ultrafiltration or centrifugation after appropriate homogenization and extraction procedures.[11][12]
Assay Protocol (Microplate Format)
This protocol is adapted for a 96-well microplate format, which is suitable for higher throughput analysis.
-
Prepare a Calibration Curve:
-
In separate wells of a clear, flat-bottom 96-well microplate, add a small volume (e.g., 5 µL) of the blank (purified water), and each of the calcium standard solutions.[11]
-
-
Add Samples:
-
In separate wells, add the same volume (e.g., 5 µL) of the prepared unknown samples.[11]
-
-
Add Buffer:
-
Initiate the Color Reaction:
-
Incubation for Color Development:
-
Spectrophotometric Measurement:
Data Analysis
-
Correct for Blank Absorbance: Subtract the average absorbance of the blank wells from the absorbance readings of all standards and samples.
-
Generate a Calibration Curve: Plot the corrected absorbance values of the standards against their corresponding known calcium concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The curve should be linear over the range of the standards.[7]
-
Calculate Unknown Concentrations: Use the equation from the linear regression to calculate the calcium concentration of the unknown samples based on their corrected absorbance values.
Critical Parameters and Potential Interferences
The reliability of the o-Cresolphthalein complexone assay is contingent upon the careful control of several experimental variables.
| Parameter | Optimal Range/Condition | Rationale and Considerations |
| pH | 10.0 - 11.0 | Essential for the formation of the colored Ca-OCPC complex.[3] A stable, alkaline buffer is crucial.[2] |
| Wavelength | 570 - 578 nm | Wavelength of maximum absorbance for the Ca-OCPC complex.[1][4][6] |
| Temperature | Room Temperature (Stable) | Significant temperature fluctuations can affect the rate of color development and the stability of the complex.[11] |
| Incubation Time | 5 - 10 minutes | Sufficient time must be allowed for the color reaction to reach completion.[1][8][11] |
Potential Interferences:
| Interferent | Mitigation Strategy | Mechanism of Interference |
| Magnesium | Inclusion of 8-hydroxyquinoline in the reagent.[3] | Magnesium ions can also form a colored complex with OCPC, leading to an overestimation of calcium. 8-hydroxyquinoline preferentially chelates magnesium.[2][9] |
| Hemolysis | Use non-hemolyzed samples. | Hemoglobin has its own absorbance spectrum that can overlap with that of the Ca-OCPC complex, causing spectral interference.[10] |
| Chelating Agents | Avoid anticoagulants such as EDTA, citrate, and oxalate.[1][8] | These substances will bind to calcium, making it unavailable for reaction with OCPC and resulting in falsely low readings.[1] |
| High Protein/Lipid Content | Deproteinization or clarification of the sample.[11] | Turbidity from high concentrations of proteins or lipids can scatter light and interfere with absorbance measurements.[11] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Absorbance Readings | Incorrect pH (too low), degraded reagents, presence of chelating agents in the sample. | Verify the pH of the buffer. Prepare fresh reagents. Ensure the correct sample type is being used (serum or heparinized plasma). |
| High Blank Absorbance | Contaminated reagents or water, aged OCPC reagent. | Prepare fresh reagents using high-purity water. Ensure glassware is thoroughly cleaned. |
| Poor Linearity of Calibration Curve | Inaccurate standard dilutions, improper mixing, instrument malfunction. | Carefully prepare new standards. Ensure thorough mixing at each step. Check the performance of the spectrophotometer. |
| High Variability Between Replicates | Inconsistent pipetting, temperature fluctuations across the plate, insufficient mixing. | Use calibrated pipettes and ensure consistent technique. Allow the plate to equilibrate to room temperature before reading. Ensure uniform mixing in all wells. |
Conclusion
The o-Cresolphthalein complexone method provides a simple, rapid, and reliable means for the quantitative determination of calcium in a variety of sample types.[4] By understanding the underlying chemical principles and adhering to the detailed protocols outlined in these application notes, researchers, scientists, and drug development professionals can achieve accurate and reproducible results. Careful attention to reagent preparation, sample handling, and the control of potential interferences are key to the successful implementation of this valuable analytical technique.
References
-
Kahn, A. M., & Hellman, E. (1966). Determination of serum calcium by means of orthocresolphthalein complexone. Clinical Chemistry, 12(7), 394-402. [Link]
-
MYCO Instrumentation, Inc. (2021). CA Instructions For Use Calcium oCPC. [Link]
-
Chempak. (2020). CALCIUM (OCPC METHOD). [Link]
-
Spectrum Diagnostics. (n.d.). Calcium OCPC.FH10. [Link]
-
Vitro Scient. (n.d.). CALCIUM. [Link]
-
Anamol Laboratories Pvt. Ltd. (n.d.). calcium 0-cpc. [Link]
-
Kamiya Biomedical Company. (2014). Calcium Assay (O-Cresolphthalein Chromogenic Method). [Link]
-
Mohan, S. (2014). Theoretical Modeling of the o-Cresolphthalein Complexone Assay for Bone Calcium Resorption. eScholarship, University of California. [Link]
-
Moore, E. W. (1968). The interference by haemoglobin with the cresolphthalein complexone method for serum calcium measurement. Clinica Chimica Acta, 22(3), 325-331. [Link]
-
Titration Info. (2024). Complexometric determination of calcium. [Link]
-
University of California, Davis. (n.d.). Determination of Calcium Oxide by Titration with a Chelating Ligand, Ethylenediamminetetraacetic Acid (EDTA). [Link]
-
Taylor & Francis. (n.d.). O-Cresolphthalein – Knowledge and References. [Link]
- Glick, M. R., & Moorehead, W. R. (1974). Determination of calcium. U.S.
-
Jensen, M. B., et al. (2020). Insight into Calcium-Binding Motifs of Intrinsically Disordered Proteins. International Journal of Molecular Sciences, 21(21), 8261. [Link]
Sources
- 1. spectrum-diagnostics.com [spectrum-diagnostics.com]
- 2. vitroscient.com [vitroscient.com]
- 3. reckondiagnostics.com [reckondiagnostics.com]
- 4. gspchem.com [gspchem.com]
- 5. myco-instrumentation.com [myco-instrumentation.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. academic.oup.com [academic.oup.com]
- 8. anamollabs.com [anamollabs.com]
- 9. Theoretical Modeling of the o-Cresolphthalein Complexone Assay for Bone Calcium Resorption [escholarship.org]
- 10. Interference by haemoglobin with the cresolphthalein complexone method for serum calcium measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. kamiyabiomedical.com [kamiyabiomedical.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Application Note & Protocol: Serum Calcium Determination Using o-Cresolphthalein Complexone (o-CPC)
Introduction: The Clinical and Research Significance of Calcium Measurement
Calcium is a ubiquitous and vital element within biological systems. While approximately 98% of the body's calcium is sequestered in the skeleton, the remaining fraction in extracellular fluid and tissues is critical for a myriad of physiological processes. These include neuromuscular conduction, blood coagulation, muscle contractility, and bone mineralization.[1] Aberrations in serum calcium levels can be indicative of various pathological conditions. Hypocalcemia may be associated with hypoparathyroidism, pancreatitis, and nephrosis, while hypercalcemia can be a marker for multiple myeloma, hyperparathyroidism, and other neoplastic diseases.[1] Consequently, the accurate and reliable quantification of serum calcium is a cornerstone of clinical diagnostics and biomedical research.
The o-Cresolphthalein Complexone (o-CPC) method has emerged as a robust, simple, and rapid colorimetric assay for the routine determination of calcium in clinical laboratories.[2] This application note provides a detailed protocol for the use of o-CPC in serum calcium assays, grounded in the chemical principles of the reaction and supported by insights into potential interferences and validation considerations.
Principle of the o-CPC Calcium Assay: A Mechanistic Overview
The o-CPC assay is based on the specific chelation of calcium ions by o-Cresolphthalein Complexone under alkaline conditions.[1] In this environment, calcium ions (Ca²⁺) react with o-CPC to form a distinct violet-colored complex. The intensity of the color produced is directly proportional to the concentration of calcium in the sample.[1][2] The absorbance of this complex is typically measured at a wavelength between 560 and 590 nm, with a maximum absorbance often cited around 570-578 nm.[1][2][3]
A critical component of modern o-CPC reagent formulations is the inclusion of 8-hydroxyquinoline.[4][5] This compound acts as a masking agent, preferentially binding to magnesium ions (Mg²⁺) which could otherwise interfere with the assay by also forming a colored complex with o-CPC.[4][5] This strategic inclusion significantly enhances the specificity of the assay for calcium.
Chemical Reaction Pathway
The fundamental reaction can be visualized as a two-step process involving the deprotonation of o-CPC in an alkaline medium, followed by the chelation of calcium.
Figure 1: Chemical reaction pathway of the o-CPC calcium assay.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed for the determination of total calcium in human serum. Adherence to good laboratory practices and the use of high-purity reagents are essential for accurate results.
Materials and Reagents
-
o-CPC Color Reagent: A solution containing o-Cresolphthalein Complexone.
-
Alkaline Buffer: A buffer solution to maintain a pH of approximately 10.5. 2-Amino-2-methyl-1-propanol is a commonly used buffer.
-
8-Hydroxyquinoline Solution: To be included in the reagent mixture to prevent magnesium interference.
-
Calcium Standard: A standard solution of known calcium concentration (e.g., 10 mg/dL).
-
Deionized Water
-
Micropipettes and Tips
-
Spectrophotometer or Microplate Reader capable of measuring absorbance at 570-578 nm.
-
Test Tubes or Microplates
Sample Handling and Preparation
-
Specimen Collection: Use non-hemolyzed serum. Heparin is the only acceptable anticoagulant; do not use EDTA, citrate, or oxalate as they will chelate calcium.[6]
-
Sample Separation: Serum should be separated from the clot as soon as possible to prevent a decrease in calcium values due to cellular uptake.
-
Storage: Serum is stable for up to 7 days at 15–25 °C, 3 weeks at 4–8 °C, and 8 months at -20 °C.
Assay Procedure
The following procedure is a general guideline. Specific volumes and incubation times may vary depending on the commercial kit used.
-
Reagent Preparation: Prepare the working reagent by mixing the o-CPC color reagent and the alkaline buffer according to the manufacturer's instructions.
-
Assay Setup: Label test tubes or microplate wells for Blank, Standard, and Samples.
-
Pipetting:
-
Blank: Add the specified volume of deionized water.
-
Standard: Add the specified volume of Calcium Standard.
-
Sample: Add the specified volume of serum.
-
-
Reagent Addition: Add the working reagent to all tubes/wells.
-
Incubation: Mix well and incubate for 5 minutes at room temperature.[4] The color is typically stable for at least one hour.
-
Measurement: Measure the absorbance of the standard and samples against the reagent blank at 570 nm.[4]
Calculation
The calcium concentration in the sample is calculated using the following formula:
Calcium (mg/dL) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard
Experimental Workflow
Figure 2: A generalized experimental workflow for the o-CPC serum calcium assay.
Validation and Quality Control: Ensuring Trustworthy Results
A self-validating system is crucial for the integrity of any analytical method. The following parameters should be considered for the o-CPC calcium assay.
Linearity
The assay is typically linear up to a calcium concentration of 18 mg/dL. Samples with higher concentrations should be diluted with physiological saline and re-assayed, with the final result multiplied by the dilution factor.
Interferences
-
Magnesium: As previously mentioned, 8-hydroxyquinoline is used to minimize interference from magnesium.[4][5]
-
Hemoglobin: Hemolysis can cause spectral interference.[7] The nature of this interference can depend on the order of reagent addition.[7] Therefore, using non-hemolyzed serum is critical.
-
Bilirubin and Turbidity: These have been shown to not cause significant interference in some automated methods.[8][9]
-
Chelating Agents: EDTA, citrate, and oxalate will chelate calcium, making it unavailable for reaction and leading to falsely low results.[10]
Quality Control
To ensure the accuracy and precision of the assay, it is recommended to include normal and abnormal commercial control sera with known calcium concentrations in each run.
Quantitative Data Summary
| Parameter | Value/Range | Reference |
| Wavelength of Measurement | 560 - 590 nm (typically 570-578 nm) | [2][3][4] |
| Reaction pH | Alkaline (approx. 10.5) | |
| Incubation Time | 5 minutes | [4] |
| Incubation Temperature | Room Temperature | [4] |
| Linearity | Up to 18 mg/dL | |
| Sample Volume | Varies by kit (e.g., 10-20 µL) | [6] |
| Reagent Volume | Varies by kit (e.g., 1000 µL) | [6] |
Conclusion: A Reliable Method for Calcium Quantification
The o-Cresolphthalein Complexone assay provides a rapid, sensitive, and reliable method for the determination of total calcium in serum. Its simplicity and amenability to automation make it a valuable tool in both clinical diagnostics and research settings. By understanding the underlying chemical principles, potential interferences, and proper validation procedures, researchers and clinicians can confidently employ this method to obtain accurate and reproducible results.
References
-
Spectrum Diagnostics. (n.d.). Calcium OCPC.FH10. Retrieved from [Link]
-
Arena BioScien. (n.d.). Calcium O-CPC. Retrieved from [Link]
-
Hartmann, A. E., & Lewis, L. R. (1982). Evaluation of the ASTRA o-cresolphthalein complexone calcium method. American Journal of Clinical Pathology, 78(5), 669–672. Retrieved from [Link]
-
Kamiya Biomedical Company. (2014). Calcium Assay (O-Cresolphthalein Chromogenic Method). Retrieved from [Link]
-
Chempak. (2020). CALCIUM (OCPC METHOD). Retrieved from [Link]
-
MYCO Instrumentation, Inc. (2021). CA Instructions For Use Calcium oCPC. Retrieved from [Link]
-
Price, C. P., & Spencer, K. (1979). Interference by haemoglobin with the cresolphthalein complexone method for serum calcium measurement. Annals of Clinical Biochemistry, 16(1), 24-27. Retrieved from [Link]
-
Anamol Laboratories Pvt. Ltd. (n.d.). calcium 0-cpc. Retrieved from [Link]
-
Mohan, S. (2010). Theoretical Modeling of the o-Cresolphthalein Complexone Assay for Bone Calcium Resorption. UC San Diego. Retrieved from [Link]
Sources
- 1. spectrum-diagnostics.com [spectrum-diagnostics.com]
- 2. gspchem.com [gspchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. reckondiagnostics.com [reckondiagnostics.com]
- 5. Theoretical Modeling of the o-Cresolphthalein Complexone Assay for Bone Calcium Resorption [escholarship.org]
- 6. anamollabs.com [anamollabs.com]
- 7. Interference by haemoglobin with the cresolphthalein complexone method for serum calcium measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the ASTRA o-cresolphthalein complexone calcium method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the ASTRA o-cresolphthalein complexone calcium method. | Sigma-Aldrich [sigmaaldrich.com]
- 10. kamiyabiomedical.com [kamiyabiomedical.com]
Application Note & Protocol: Spectrophotometric Determination of Total Water Hardness Using o-Cresolphthalein Complexone
Abstract
This application note provides a comprehensive guide to the determination of total water hardness using a colorimetric method based on o-Cresolphthalein Complexone (o-CPC). Water hardness, a measure of the total concentration of dissolved divalent metal cations, primarily calcium (Ca²⁺) and magnesium (Mg²⁺), is a critical parameter in a multitude of industrial, environmental, and research applications. This protocol details a robust and sensitive spectrophotometric assay that is well-suited for high-throughput analysis in a laboratory setting. We will delve into the underlying chemical principles, provide a detailed step-by-step protocol for researchers, and discuss critical parameters such as reagent preparation, potential interferences, and data analysis to ensure the generation of accurate and reproducible results.
Introduction to Water Hardness and its Measurement
Water hardness is a traditional measure of the capacity of water to react with soap, with hard water requiring a considerable amount of soap to produce a lather. It is primarily caused by the presence of dissolved salts of calcium and magnesium.[1] While other divalent cations like strontium, iron, and manganese can contribute, their concentrations are typically negligible in comparison to Ca²⁺ and Mg²⁺. The level of water hardness is a significant factor in applications ranging from industrial boiler operation and cooling tower efficiency to beverage production and pharmaceutical manufacturing.
Traditional methods for determining water hardness, such as complexometric titration with Ethylenediaminetetraacetic acid (EDTA), are well-established but can be time-consuming and less suitable for a large number of samples.[1][2] The o-Cresolphthalein Complexone (o-CPC) method offers a rapid, simple, and sensitive spectrophotometric alternative.[3][4]
Principle of the o-Cresolphthalein Complexone Method
The o-CPC method is a colorimetric assay based on the formation of a stable, colored complex between the o-Cresolphthalein Complexone indicator and divalent metal ions (Ca²⁺ and Mg²⁺) under specific pH conditions.[3][5]
-
For Total Hardness (Calcium + Magnesium) Measurement: To measure the combined concentration of calcium and magnesium, the reaction conditions are modified to ensure that o-CPC reacts with both ions with similar molar sensitivity. This is achieved by using a specific buffer system at a lower pH. An aqueous ethanolic imidazole buffer with a pH of approximately 6.75 has been shown to be effective for this purpose.[10][11][12] Under these conditions, the color development is proportional to the total molar concentration of Ca²⁺ and Mg²⁺.
This application note will focus on the protocol for determining total water hardness .
Experimental Workflow Overview
The experimental workflow for the determination of total water hardness using the o-CPC method is a straightforward process involving sample preparation, reaction setup, spectrophotometric measurement, and data analysis.
Figure 1. A schematic diagram illustrating the key steps in the o-Cresolphthalein Complexone (o-CPC) assay for determining total water hardness.
Materials and Reagents
Equipment
-
Spectrophotometer or microplate reader capable of measuring absorbance at 575 nm.
-
Calibrated analytical balance.
-
pH meter.
-
Volumetric flasks (Class A).
-
Pipettes (Class A) and micropipettes.
-
Acid-washed glassware or plastic test tubes/cuvettes.[4]
Reagents
-
o-Cresolphthalein Complexone (o-CPC, CAS No. 2411-89-4).
-
Imidazole (CAS No. 288-32-4).
-
Ethanol (absolute).
-
Hydrochloric acid (HCl), 1 M.
-
Calcium carbonate (CaCO₃), primary standard grade, dried at 110°C for 2 hours.
-
Deionized water (reagent-grade, Type I).
Detailed Experimental Protocol
Reagent Preparation
6.1.1 1000 mg/L CaCO₃ Primary Standard Stock Solution
-
Accurately weigh 1.000 g of dried primary standard grade calcium carbonate (CaCO₃).
-
Transfer the CaCO₃ to a 1 L volumetric flask.
-
Add approximately 100 mL of deionized water.
-
Slowly add 1 M HCl dropwise while swirling until the CaCO₃ is completely dissolved. Avoid adding a large excess of acid.
-
Dilute to the 1 L mark with deionized water and mix thoroughly. This solution is stable for several months when stored at 4°C in a tightly sealed bottle.
6.1.2 Imidazole Buffer (pH 6.75)
-
Weigh 3.3 g of imidazole and transfer to a 250 mL beaker.
-
Add 100 mL of absolute ethanol and stir until the imidazole is completely dissolved.
-
Add 30 mL of deionized water.
-
Adjust the pH of the solution to 6.75 using 1 M HCl. Monitor the pH carefully with a calibrated pH meter.
-
This buffer should be prepared fresh for optimal performance.[10][11]
6.1.3 o-CPC Color Reagent
-
Accurately weigh 0.3 g of o-Cresolphthalein Complexone.
-
Transfer the o-CPC to the prepared 130 mL of imidazole buffer.
-
Stir until the o-CPC is completely dissolved. The final volume will be approximately 130 mL. This solution should be protected from light and prepared fresh daily for best results.[10][11]
Preparation of Standard Curve
-
Label a series of volumetric flasks (e.g., 50 mL).
-
Prepare a series of calibration standards by diluting the 1000 mg/L CaCO₃ primary standard stock solution with deionized water as described in the table below.
| Standard | Volume of 1000 mg/L Stock | Final Volume (mL) | Concentration (mg/L as CaCO₃) |
| Blank | 0 mL | 50 | 0 |
| 1 | 0.5 mL | 50 | 10 |
| 2 | 1.0 mL | 50 | 20 |
| 3 | 2.5 mL | 50 | 50 |
| 4 | 5.0 mL | 50 | 100 |
| 5 | 10.0 mL | 50 | 200 |
Sample Preparation
-
Collect water samples in clean, acid-washed plastic or glass bottles.
-
If the water sample is turbid, filter it through a 0.45 µm filter to remove particulate matter.
-
Based on the expected hardness, the sample may need to be diluted with deionized water to fall within the range of the standard curve. A preliminary test may be necessary to determine the appropriate dilution factor.
Assay Procedure
-
Pipette 0.5 mL of each standard, the blank, and the prepared water samples into separate, clearly labeled test tubes.
-
Add 2.5 mL of the o-CPC Color Reagent to each tube.
-
Mix the contents of each tube thoroughly (e.g., by vortexing).
-
Incubate the tubes at room temperature for 5-10 minutes to allow for full color development.[5]
-
Set the spectrophotometer to a wavelength of 575 nm.
-
Use the "Blank" tube to zero the spectrophotometer.
-
Measure the absorbance of each standard and sample.
Data Analysis and Calculation
-
Construct a Calibration Curve: Plot the absorbance values of the standards against their corresponding concentrations (in mg/L as CaCO₃). Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept. The R² value should be ≥ 0.995 for a valid calibration curve.
-
Calculate the Concentration of Hardness in the Sample: Use the equation of the line from the linear regression to calculate the concentration of hardness in the measured sample.
-
Concentration (mg/L) = (Absorbance of Sample - y-intercept) / slope
-
-
Account for Dilution: If the original water sample was diluted, multiply the calculated concentration by the dilution factor to obtain the total hardness of the original sample.
-
Total Hardness (mg/L as CaCO₃) = Concentration (mg/L) × Dilution Factor
-
Method Validation and Performance
-
Linearity: The assay is typically linear up to a concentration of 200-250 mg/L as CaCO₃. Samples with higher concentrations must be diluted.[5]
-
Sensitivity: The detection limit of the method is generally in the range of 2-5 mg/L.[5]
-
Interferences:
-
Cations: High concentrations of heavy metals can interfere with the reaction. However, in typical water samples, their concentrations are usually too low to cause significant issues.
-
Complexing Agents: The presence of chelating agents such as EDTA or citrate in the water sample will lead to erroneously low results as they will bind the Ca²⁺ and Mg²⁺ ions, making them unavailable for reaction with o-CPC.[5][13]
-
pH: The pH of the final reaction mixture is critical. The use of the specified imidazole buffer system is essential for achieving equal sensitivity to calcium and magnesium.[10][11]
-
Glassware Contamination: All glassware must be scrupulously cleaned and, ideally, acid-washed to remove any traces of calcium or other metal ions.[4]
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or No Color Development | Reagents have degraded. | Prepare fresh o-CPC Color Reagent and/or buffer. |
| Incorrect pH of the reaction mixture. | Verify the pH of the imidazole buffer. | |
| Presence of chelating agents in the sample. | Pre-treatment of the sample may be required, or another method may be more suitable. | |
| High Blank Absorbance | Contaminated deionized water or reagents. | Use fresh, high-purity deionized water and prepare fresh reagents. |
| Contaminated glassware. | Ensure all glassware is properly acid-washed. | |
| Poor Linearity of Standard Curve | Pipetting errors. | Use calibrated pipettes and ensure accurate dilutions. |
| Incorrect wavelength setting. | Verify the spectrophotometer is set to 575 nm. | |
| Reagent instability. | Prepare fresh reagents and standards. | |
| Results are not Reproducible | Inconsistent incubation time. | Ensure all samples and standards are incubated for the same amount of time. |
| Temperature fluctuations. | Perform the assay in a temperature-controlled environment. | |
| Sample inhomogeneity. | Ensure samples are well-mixed before pipetting. |
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling all chemicals.
-
Imidazole and hydrochloric acid are corrosive and should be handled in a well-ventilated area or fume hood.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
-
Stern, J., and Lewis, W. H. P. (1957). The colorimetric estimation of calcium in serum with o-cresolphthalein complexone. Clinica Chimica Acta, 2, 576-580. [Link]
-
Gornall, A. G., Bardawill, C. J., & David, M. M. (1949). Determination of serum proteins by means of the biuret reaction. Journal of Biological Chemistry, 177(2), 751-766. [Link]
-
Spectrum Diagnostics. (n.d.). Calcium OCPC.FH10. [Link]
-
Thorn, N. A., & Transbøl, I. (1963). O-Cresolphthalein Complexone Measurements. Scandinavian Journal of Clinical and Laboratory Investigation, 15(sup64), 23-28. [Link]
-
Pointe Scientific, Inc. (n.d.). Calcium Reagent (Dry). [Link]
-
Mohan, S. (2012). Theoretical Modeling of the o-Cresolphthalein Complexone Assay for Bone Calcium Resorption. UC San Diego. [Link]
- Henkel Kommanditgesellschaft auf Aktien. (2004). Method and agent for determining total water hardness. U.S.
- Henkel Kommanditgesellschaft auf Aktien. (2004). Method and agent for determining total water hardness. U.S.
-
Taylor & Francis Online. (n.d.). O-Cresolphthalein – Knowledge and References. [Link]
-
Vitro Scient. (n.d.). CALCIUM. [Link]
- Dow Chemical Co. (1976). Determination of calcium. U.S.
-
Teco Diagnostics. (n.d.). Calcium Reagent Set. [Link]
-
Anamol Laboratories Pvt. Ltd. (n.d.). calcium 0-cpc. [Link]
-
Core Lab Supplies. (n.d.). Calcium Reagent Set. [Link]
-
Patent Alert. (n.d.). Method and agent for determining total water hardness. [Link]
-
Mohan, S., & Sah, R. L. (2012). Theoretical Modeling of the o-Cresolphthalein Complexone Assay for Bone Calcium Resorption. eScholarship, University of California. [Link]
-
University of British Columbia. (n.d.). Determination of Water Hardness using Complexometric titration. [Link]
-
Central Pollution Control Board, India. (n.d.). Aim: Determine the total hardness of given water samples. [Link]
-
Scribd. (n.d.). 1-Compleximetric Determination of Water Hardness. [Link]
-
New Jersey Department of Environmental Protection. (2006). SOP 209-Hardness. [Link]
Sources
- 1. mlsu.ac.in [mlsu.ac.in]
- 2. mccord.cm.utexas.edu [mccord.cm.utexas.edu]
- 3. gspchem.com [gspchem.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. spectrum-diagnostics.com [spectrum-diagnostics.com]
- 6. vitroscient.com [vitroscient.com]
- 7. adipogen.com [adipogen.com]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. Theoretical Modeling of the o-Cresolphthalein Complexone Assay for Bone Calcium Resorption [escholarship.org]
- 10. US6994973B2 - Method and agent for determining total water hardness - Google Patents [patents.google.com]
- 11. US20040033484A1 - Method and agent for determining total water hardness - Google Patents [patents.google.com]
- 12. patentalert.com [patentalert.com]
- 13. anamollabs.com [anamollabs.com]
Quantitative Determination of Total Calcium in Automated Biochemical Analyzers using o-Cresolphthalein Complexone
Application Note and Protocol
Introduction: The Enduring Relevance of OCPC in Calcium Diagnostics
The accurate measurement of total calcium in biological matrices remains a cornerstone of clinical diagnostics and biomedical research. Calcium ions are integral to a multitude of physiological processes, including neuromuscular transmission, cardiac function, blood coagulation, and bone metabolism. Consequently, aberrant calcium levels are indicative of a wide spectrum of pathologies, ranging from endocrine disorders and bone diseases to renal dysfunction and certain malignancies.
Among the various methodologies for total calcium determination, the o-Cresolphthalein Complexone (OCPC) method has established itself as a robust and reliable technique, particularly well-suited for automation on modern biochemical analyzers. Its enduring popularity stems from a combination of factors: a simple and rapid reaction chemistry, high sensitivity, and cost-effectiveness. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, application, and optimization of the OCPC method for the automated determination of total calcium.
Principle of the OCPC Method: A Symphony of Chelation and Colorimetry
The OCPC assay is a colorimetric method based on the specific formation of a colored complex between calcium ions and o-cresolphthalein complexone in an alkaline environment.[1][2] In its unbound state at an alkaline pH, OCPC is a colorless indicator. However, in the presence of calcium ions, a stable, violet-colored chelate is formed. The intensity of this color, measured spectrophotometrically, is directly proportional to the concentration of total calcium in the sample.
A critical component of modern OCPC reagent formulations is the inclusion of 8-hydroxyquinoline.[2][3] This compound acts as a masking agent, preferentially binding to magnesium ions, which would otherwise interfere with the assay by forming a similar colored complex with OCPC.[2][3] This strategic chelation ensures the high specificity of the assay for calcium.
The reaction can be summarized as follows:
The absorbance of the resulting violet complex is typically measured at a wavelength between 570 and 580 nm.[2]
Visualizing the Core Chemistry
To appreciate the intricacies of this assay, it is essential to visualize the key molecules involved.
The Chelating Agent: o-Cresolphthalein Complexone
Below is the chemical structure of o-Cresolphthalein Complexone, a molecule designed with specific functional groups to effectively bind divalent cations.

Workflow for Automated Analysis
The implementation of the OCPC calcium assay on an automated biochemical analyzer follows a standardized, yet customizable, workflow. The following diagram illustrates the typical sequence of events from sample introduction to result generation.
Caption: Automated workflow for OCPC calcium assay.
Detailed Protocol for Automated Analyzers
This protocol provides a general framework for the application of the OCPC calcium assay on a typical automated biochemical analyzer. It is imperative to consult the specific instrument's operator's manual and the reagent manufacturer's instructions for detailed settings and procedures.
I. Reagents and Materials
-
OCPC Calcium Reagent Kit: Typically contains two reagents:
-
R1 (Buffer Reagent): An alkaline buffer (e.g., 2-Amino-2-methyl-1-propanol, pH ~10.5) to provide the optimal pH for the reaction.
-
R2 (Chromogen Reagent): Contains o-Cresolphthalein complexone and 8-hydroxyquinoline.
-
-
Calcium Calibrator: A solution of known calcium concentration (e.g., 10 mg/dL) for instrument calibration.
-
Quality Control (QC) Materials: At least two levels of control materials (normal and abnormal) to monitor the accuracy and precision of the assay.
-
Deionized Water: For reagent blanks and dilutions.
-
Saline (0.9% NaCl): For sample dilutions.
II. Instrument Parameters
The following table provides typical parameters for programming an automated analyzer for the OCPC calcium assay. These may require optimization based on the specific instrument and reagent system.
| Parameter | Typical Setting | Rationale |
| Assay Type | Endpoint | The reaction goes to completion, and a final stable absorbance is measured. |
| Primary Wavelength | 570 - 580 nm | This is the peak absorbance wavelength for the Ca-OCPC complex.[2] |
| Secondary Wavelength | 660 nm or higher | Corrects for background absorbance and sample turbidity. |
| Sample to Reagent Ratio | 1:50 to 1:100 | Ensures an excess of reagent for complete reaction with the sample calcium.[1] |
| Incubation Time | 5 minutes | Allows for complete color development and stabilization of the Ca-OCPC complex.[1][2] |
| Incubation Temperature | Room Temperature or 37°C | The reaction is typically rapid and can be performed at either temperature. Consistency is key. |
| Calibration | Linear | The assay demonstrates a linear relationship between absorbance and concentration within the reportable range. |
III. Step-by-Step Procedure
-
Reagent Preparation:
-
If required by the kit, prepare the working reagent by mixing the buffer (R1) and chromogen (R2) reagents according to the manufacturer's instructions. Some kits provide a combined, ready-to-use reagent.
-
Allow reagents to equilibrate to the instrument's operating temperature.
-
-
Instrument Preparation and Calibration:
-
Ensure the analyzer is in a ready state, with all necessary maintenance procedures completed.
-
Perform a reagent blank measurement using deionized water.
-
Calibrate the assay using the provided calcium calibrator. The calibration should be accepted based on the manufacturer's criteria.
-
-
Quality Control:
-
Analyze the normal and abnormal QC materials.
-
Verify that the QC results fall within the acceptable ranges before proceeding with patient sample analysis.
-
-
Sample Analysis:
-
Load patient samples (serum, heparinized plasma, or urine) onto the analyzer.
-
Initiate the analysis. The instrument will automatically perform the following steps:
-
Pipette a precise volume of sample into a reaction cuvette.
-
Add the OCPC working reagent.
-
Incubate the mixture for the programmed time.
-
Measure the absorbance at the specified wavelengths.
-
Calculate the calcium concentration based on the calibration curve.
-
-
-
Result Review and Validation:
-
Review the generated results, paying attention to any instrument flags or error codes.
-
If a sample result exceeds the linear range of the assay, dilute the sample with 0.9% saline and re-run the analysis. Remember to multiply the final result by the dilution factor.[2]
-
Performance Characteristics
The OCPC method, when implemented on automated analyzers, exhibits excellent performance characteristics. The following table summarizes typical performance data.
| Performance Metric | Typical Specification |
| Linearity | Up to 20 mg/dL[1][2] |
| Precision (CV%) | < 3% |
| Sensitivity | ~0.5 mg/dL[1] |
| Correlation with Atomic Absorption | r > 0.98 |
Troubleshooting Guide
Even with a robust method like OCPC, issues can arise. This section provides a guide to identifying and resolving common problems.
| Issue | Probable Cause(s) | Recommended Action(s) |
| High Reagent Blank | - Contaminated deionized water- Contaminated reagent bottles- Deteriorated reagent | - Use fresh, high-purity deionized water.- Use clean, dedicated glassware for reagents.- Check the reagent expiration date and appearance (should be clear, not turbid).[2] |
| Calibration Failure | - Incorrectly prepared or stored calibrator- Deteriorated calibrator- Instrument malfunction (e.g., lamp, photometer) | - Ensure the calibrator is prepared and stored according to the manufacturer's instructions.- Use a fresh vial of calibrator.- Troubleshoot the instrument according to the operator's manual. |
| QC Results Out of Range | - Improperly stored or prepared QC materials- Reagent or calibrator lot change- Shift or trend in instrument performance | - Re-run QC with a fresh vial of control material.- Re-calibrate the assay.- Investigate instrument performance (e.g., review maintenance logs, check for bubbles in reagent lines). |
| Falsely Elevated Results | - Hemolysis in the sample- Contamination of sample with calcium (e.g., from certain collection tubes) | - Visually inspect samples for hemolysis and request a new sample if necessary.- Ensure proper sample collection procedures are followed. |
| Falsely Decreased Results | - Use of anticoagulants that chelate calcium (e.g., EDTA, citrate, oxalate)[1] | - Use only serum or heparinized plasma for analysis. |
Advanced Insights for the Senior Scientist
Reagent Stability: A Critical Consideration
The stability of OCPC reagents is paramount for obtaining accurate and reproducible results. Several factors can influence their shelf-life and performance:
-
pH: The alkaline pH of the buffer is crucial for the reaction. Exposure to atmospheric CO₂, which is acidic, can lower the pH of the reagent over time, leading to decreased sensitivity. It is essential to keep reagent containers tightly capped when not in use.
-
Temperature: While OCPC reagents are generally stable at refrigerated temperatures (2-8°C), exposure to high temperatures can accelerate their degradation.
-
Light Exposure: OCPC is a photosensitive dye. Prolonged exposure to direct light can lead to its breakdown. Reagents should be stored in opaque bottles and protected from light.
Method Comparison and Validation
While the OCPC method is widely accepted, it is good laboratory practice to periodically compare its performance against a reference method, such as atomic absorption spectrophotometry. This is particularly important when implementing the assay on a new analyzer or when a new reagent lot is introduced. A strong correlation (r > 0.98) between the two methods provides confidence in the accuracy of the OCPC results.
Conclusion: A Reliable Workhorse for Calcium Analysis
The o-cresolphthalein complexone method remains a highly valuable tool in the modern clinical and research laboratory for the determination of total calcium. Its adaptability to automated platforms, coupled with its inherent speed, simplicity, and reliability, ensures its continued relevance. By understanding the underlying principles, adhering to a well-defined protocol, and being aware of potential pitfalls, scientists can confidently and accurately measure total calcium, contributing to improved diagnostics and advancing biomedical research.
References
-
PubChem. o-Cresolphthalein complexone. National Center for Biotechnology Information. [Link]
-
ResearchGate. The spectra of indicator o-cresolphthalein complexone (o-CC) and its complex with calcium and magnesium ions at pH 7.5. [Link]
-
Vitro Scient. CALCIUM. [Link]
-
Clinical Lab Products. A New Way to Determine Calcium Concentrations. [Link]
-
Arena BioScien. Calcium O-CPC. [Link]
-
Spectrum Diagnostics. Calcium OCPC.FH10. [Link]
- Vertex AI Search. Calcium.
-
American Journal of Clinical Pathology. Determination of Serum Calcium by Means of Orthocresolphthalein Complexone. [Link]
- Google Patents.
-
ResearchGate. The determination of total calcium in urine: A comparison between the atomic absorption and the ortho-cresolphtalein complexone methods. [Link]
-
Kamiya Biomedical Company. Calcium Assay (O-Cresolphthalein Chromogenic Method). [Link]
-
Wikipedia. o-Cresolphthalein. [Link]
-
Pointe Scientific. Calcium Reagent Set. [Link]
-
PubMed. New reagent for colorimetric assay of calcium in serum. [Link]
-
ResearchGate. Development of a new measurement method for serum calcium with chlorophosphonazo-III. [Link]
Sources
Application of o-Cresolphthalein Complexone in Food Analysis: A Technical Guide
This document provides a detailed guide for researchers, scientists, and quality control professionals on the application of o-Cresolphthalein Complexone (OCPC) for the quantitative determination of calcium in various food matrices. This guide emphasizes the underlying chemical principles, offers robust protocols for sample preparation and analysis, and underscores the critical importance of method validation for ensuring data integrity.
Introduction: The Significance of Calcium and its Quantification
Principle of the o-Cresolphthalein Complexone Method
A key aspect of this method is the management of interfering ions, primarily magnesium (Mg²⁺), which can also form a complex with OCPC. To ensure the specificity of the assay for calcium, 8-hydroxyquinoline is commonly incorporated into the reagent system.[7] This compound acts as a masking agent by preferentially chelating magnesium ions, thereby preventing their interference in the calcium-OCPC reaction.[7]
Caption: Chemical principle of calcium determination using o-Cresolphthalein Complexone.
Instrumentation, Reagents, and Glassware
Instrumentation
-
Spectrophotometer: A calibrated spectrophotometer capable of measuring absorbance at 570-578 nm is required.
-
pH Meter: For accurate adjustment of buffer solutions.
-
Analytical Balance: For precise weighing of standards and samples.
-
Centrifuge: For clarification of sample extracts.
-
Muffle Furnace or Digestion Block: For sample mineralization.
-
Volumetric flasks and pipettes: Grade A glassware is essential for accuracy.
Reagents
-
o-Cresolphthalein Complexone (OCPC) Reagent:
-
Dissolve a specific amount of OCPC powder in a dilute acid solution (e.g., HCl). The concentration may vary depending on the desired sensitivity.[5]
-
-
Alkaline Buffer:
-
A buffer solution to maintain the reaction pH between 10 and 11. Common buffers include 2-Amino-2-methyl-1-propanol or an ammonia-ammonium chloride buffer.[6]
-
-
8-Hydroxyquinoline Solution:
-
Prepared in a suitable solvent to be added to the OCPC reagent or the buffer to mask magnesium interference.[7]
-
-
Calcium Standard Stock Solution (1000 mg/L):
-
Prepared by dissolving a primary standard grade calcium carbonate (CaCO₃), dried at 110°C, in a minimal amount of dilute hydrochloric acid and diluting to a known volume with deionized water.
-
-
Working Standard Solutions:
-
Prepared by serial dilution of the stock solution to create a calibration curve covering the expected range of calcium concentrations in the food samples.
-
Glassware Preparation
All glassware must be meticulously cleaned to avoid calcium contamination. It is recommended to soak glassware in a dilute acid bath (e.g., 1M HCl or HNO₃) and then rinse thoroughly with deionized water before use.[8]
General Analytical Protocol
This protocol outlines the fundamental steps for the colorimetric determination of calcium once the sample has been appropriately prepared.
-
Pipette a known volume of the prepared sample extract, standard solutions, and a reagent blank (deionized water) into separate test tubes.
-
Add the OCPC reagent and the alkaline buffer to each tube. The order of addition may vary depending on the specific validated method.
-
Mix the contents of the tubes thoroughly and allow the color to develop for a specified incubation period (typically 5-10 minutes) at room temperature.[5][6]
-
Measure the absorbance of each solution at the pre-determined wavelength of maximum absorbance (e.g., 575 nm) against the reagent blank.
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.
-
Determine the calcium concentration in the sample extract from the calibration curve.
-
Calculate the final calcium content in the original food sample, taking into account all dilution factors from the sample preparation steps.
| Parameter | Recommended Value/Range | Source(s) |
| Wavelength of Max. Absorbance (λmax) | 570 - 578 nm | [1][4][6] |
| Reaction pH | 10.0 - 11.0 | [5][6] |
| Incubation Time | 5 - 10 minutes | [5][6] |
| Magnesium Masking Agent | 8-Hydroxyquinoline | [7] |
Sample Preparation for Food Matrices
The critical step in applying the OCPC method to food analysis is the effective extraction of calcium from the complex food matrix and the removal of interfering substances. The choice of sample preparation technique depends on the nature of the food product.
Caption: Workflow for preparing different food matrices for calcium analysis.
Protocol for Liquid Samples (e.g., Milk, Fruit Juices)
-
Homogenize the liquid sample thoroughly.
-
Pipette a precise volume of the sample into a volumetric flask.
-
For protein-containing samples like milk, precipitate proteins using trichloroacetic acid (TCA).
-
Centrifuge the sample to remove any precipitated proteins or suspended solids.
-
Collect the clear supernatant and dilute it to a known volume with deionized water. The dilution factor should be chosen to bring the calcium concentration within the linear range of the calibration curve.
-
The resulting clear solution can be used directly in the general analytical protocol.
Protocol for Solid, Low-Fat Samples (e.g., Cereals, Breads, Vegetables)
This method, known as dry ashing, removes the organic matrix through combustion.
-
Weigh a representative amount of the dried, ground sample into a porcelain crucible.
-
Pre-char the sample on a hot plate in a fume hood until smoking ceases.
-
Transfer the crucible to a muffle furnace and ash at 500-550°C for 4-6 hours, or until a white or gray ash is obtained.
-
Cool the crucible in a desiccator.
-
Dissolve the ash in a small volume of dilute hydrochloric acid (e.g., 3M HCl).
-
Transfer the solution quantitatively to a volumetric flask and dilute to the mark with deionized water.
-
If any residue remains, filter the solution before proceeding with the colorimetric analysis.
Protocol for Solid, High-Fat/High-Protein Samples (e.g., Cheese, Meats)
Wet acid digestion is often preferred for these matrices to ensure complete mineralization.
-
Weigh a precise amount of the homogenized sample into a digestion flask.
-
Add a mixture of concentrated nitric acid (HNO₃) and perchloric acid (HClO₄) in a fume hood. Caution: Perchloric acid is a strong oxidizing agent and must be handled with extreme care.
-
Heat the mixture gently on a digestion block, gradually increasing the temperature until the solution becomes clear and colorless, indicating complete digestion of the organic matter.
-
Cool the digest and carefully dilute it with deionized water in a volumetric flask.
-
This diluted solution is now ready for analysis using the OCPC method.
Method Validation and Quality Control
It is imperative that the OCPC method be validated for each specific food matrix to ensure the accuracy and reliability of the results. Key validation parameters include:
-
Linearity and Range: A calibration curve should be generated with at least five non-zero standards. The coefficient of determination (R²) should be ≥ 0.995. The linear range is the concentration interval over which the method is demonstrated to be linear.[9]
-
Accuracy: Determined by spike and recovery experiments. A known amount of calcium standard is added to a pre-analyzed sample, and the percentage of the added calcium that is measured (% recovery) is calculated. Acceptable recovery is typically within 80-120%.
-
Precision: Assessed by analyzing replicate samples on the same day (intra-day precision) and on different days (inter-day precision). The results are expressed as the relative standard deviation (%RSD), which should ideally be less than 5%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.
-
Specificity: The ability of the method to measure calcium without interference from other components in the sample matrix. This is largely addressed by the use of 8-hydroxyquinoline, but matrix-specific interferences should be investigated.
Quality Control: A quality control sample of a known calcium concentration should be run with each batch of samples to monitor the performance of the method.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Color Development | Incorrect pH (too low). Reagent degradation. Insufficient calcium in the sample. | Check buffer pH. Prepare fresh reagents. Use a more concentrated sample or a larger sample volume. |
| High Blank Absorbance | Contaminated reagents or glassware. | Use high-purity water and acid-washed glassware. Prepare fresh reagents. |
| Poor Reproducibility | Inconsistent pipetting. Temperature fluctuations. Incomplete sample mixing. | Use calibrated pipettes. Maintain a constant temperature during the assay. Ensure thorough mixing at each step. |
| Precipitate Formation | High concentrations of interfering ions (e.g., phosphate). Incorrect sample pH. | Dilute the sample further. Adjust the pH of the sample extract before analysis. |
| Non-linear Calibration Curve | Standard preparation errors. Spectrophotometer malfunction. Concentration of standards is outside the linear range. | Prepare fresh standards. Check spectrophotometer performance. Adjust the concentration range of the standards. |
Conclusion
The o-Cresolphthalein Complexone spectrophotometric method is a robust and efficient technique for the determination of calcium in food products. Its successful implementation hinges on a thorough understanding of the underlying chemistry, meticulous sample preparation to eliminate matrix interferences, and comprehensive method validation for each specific food type. By following the protocols and guidelines presented in this document, food analysis laboratories can achieve accurate and reliable quantification of calcium, ensuring product quality and regulatory compliance.
References
-
Arena BioScien. Calcium O-CPC. [Link]
- Google Patents.
-
Kamiya Biomedical Company. Calcium Assay (O-Cresolphthalein Chromogenic Method). (2014-06-02). [Link]
-
ResearchGate. Does anyone know the colorimetric method for the determination of calcium in food / feed samples? (2021-08-19). [Link]
-
Hartmann, A. E., & Lewis, L. R. (1984). Evaluation of the ASTRA o-cresolphthalein complexone calcium method. American journal of clinical pathology, 82(2), 182–187. [Link]
-
Morin, L. G. (1974). Direct colorimetric determination of serum calcium with o-cresolphthalein complexon. American Journal of Clinical Pathology, 61(1), 114-117. [Link]
-
Sute, T., & Benjakul, S. (2010). A simple colorimetric micro determination of calcium in sugar-house products. Journal of the American Society of Sugar Beet Technologists, 33(1), 1-6. [Link]
-
MYCO Instrumentation, Inc. CA Instructions For Use Calcium oCPC. (2021-08-08). [Link]
-
Morin, L. G. (1974). Direct colorimetric determination of serum calcium with o-cresolphthalein complexon. American journal of clinical pathology, 61(1), 114-117. [Link]
-
Spectrum Diagnostics. Calcium OCPC.FH10. [Link]
Sources
- 1. adipogen.com [adipogen.com]
- 2. gspchem.com [gspchem.com]
- 3. medichem-me.com [medichem-me.com]
- 4. Calcium Colorimetric Assay Kit (o-Cresolphthalein Method) - Nordic Biosite [nordicbiosite.com]
- 5. US3938954A - Determination of calcium - Google Patents [patents.google.com]
- 6. spectrum-diagnostics.com [spectrum-diagnostics.com]
- 7. myco-instrumentation.com [myco-instrumentation.com]
- 8. kamiyabiomedical.com [kamiyabiomedical.com]
- 9. Evaluation of the ASTRA o-cresolphthalein complexone calcium method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Complexometric Titration of Magnesium Using o-Cresolphthalein Complexone
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the principles and practices of determining magnesium ion concentrations via complexometric titration, employing o-Cresolphthalein complexone as the indicator. The protocols herein are designed to ensure accuracy, reproducibility, and a thorough understanding of the underlying chemical mechanisms.
I. Foundational Principles: A Mechanistic Overview
Complexometric titration is a powerful analytical technique for quantifying metal ions. The cornerstone of this method is the formation of a stable, water-soluble complex between the metal ion of interest and a complexing agent, or titrant. Ethylenediaminetetraacetic acid (EDTA) is the most widely used titrant in complexometric titrations due to its ability to form 1:1 stoichiometric complexes with a vast array of metal ions, including magnesium.[1]
The critical component for visualizing the titration's endpoint is the metallochromic indicator. These are specialized organic dyes that change color upon binding to metal ions. In this application, we focus on o-Cresolphthalein complexone (o-CPC), a member of the phthalein dye family. The fundamental principle of its operation is as follows:
-
Initial State: In a solution containing magnesium ions and buffered to an appropriate alkaline pH, the addition of o-Cresolphthalein complexone results in the formation of a colored Mg²⁺-Indicator complex.[2]
-
Titration Process: As the EDTA titrant is incrementally introduced, it first reacts with the free magnesium ions in the solution, forming a highly stable, colorless Mg²⁺-EDTA complex.
-
Endpoint: Once all the free magnesium ions have been complexed by EDTA, the subsequent addition of titrant displaces the magnesium ions from the weaker Mg²⁺-Indicator complex. This releases the free indicator into the solution, causing a distinct color change that signals the equivalence point of the titration.[3]
The stability of the metal-EDTA complex is paramount and is significantly influenced by the pH of the solution. For the titration of magnesium, a pH of approximately 10 is generally optimal to ensure the quantitative formation of the Mg²⁺-EDTA complex.[4]
II. Reagent Preparation and Standardization: The Bedrock of Accurate Titration
The integrity of your results is directly contingent on the quality and accuracy of your reagents. Follow these protocols meticulously.
Table 1: Summary of Required Reagents and Solutions
| Reagent/Solution | Molarity/Concentration | Key Preparation Notes |
| Standard EDTA Titrant | 0.05 M | Prepare from disodium EDTA dihydrate, a primary standard grade salt. |
| Ammonia-Ammonium Chloride Buffer | pH ≈ 10 | Crucial for maintaining the optimal pH for the titration. |
| o-Cresolphthalein Complexone Indicator | 0.20 mM in pH 11.5 buffer | Prepare fresh for best results. |
| Magnesium Standard Solution | 0.05 M | For standardization of the EDTA titrant. |
A. Preparation of 0.05 M Standard EDTA Titrant
-
Weighing: Accurately weigh approximately 18.61 g of analytical grade disodium ethylenediaminetetraacetate dihydrate (Na₂H₂Y·2H₂O).[5]
-
Dissolution: Quantitatively transfer the weighed salt into a 1000 mL volumetric flask. Add approximately 800 mL of deionized water and swirl to dissolve. Gentle heating may be applied to expedite dissolution, but ensure the solution cools to room temperature before final dilution.
-
Dilution: Once fully dissolved and at room temperature, dilute the solution to the 1000 mL mark with deionized water. Stopper the flask and invert it multiple times to ensure homogeneity.
B. Preparation of Ammonia-Ammonium Chloride Buffer (pH ≈ 10)
-
Dissolution: In a fume hood, dissolve approximately 64 g of ammonium chloride (NH₄Cl) in about 570 mL of concentrated ammonia solution (NH₄OH).
-
Dilution: Carefully transfer the solution to a 1 L volumetric flask and dilute to the mark with deionized water. Mix thoroughly.
-
pH Verification: Use a calibrated pH meter to verify that the pH of the buffer is approximately 10. Adjust as necessary with small additions of concentrated ammonia or hydrochloric acid.
C. Preparation of o-Cresolphthalein Complexone Indicator Solution
-
Buffer Preparation: Prepare a pH 11.5 buffer by creating a solution with diethylamine (24 mM) and diethanolamine (0.5 M).[6]
-
Indicator Dissolution: Dissolve 32.5 mg of o-cresolphthalein complexone in 250 mL of the prepared pH 11.5 buffer solution to yield a 0.20 mM indicator solution.[6][7]
-
Storage: Store the indicator solution in a dark, well-sealed container. For optimal performance, it is advisable to prepare this solution fresh.
III. Experimental Protocol: The Titration Workflow
The following protocol outlines the step-by-step procedure for the complexometric titration of a magnesium-containing sample.
A. Standardization of the EDTA Titrant
Before titrating your unknown sample, it is imperative to standardize your EDTA solution against a primary standard or a certified standard solution of magnesium.
-
Pipette: Accurately pipette 25.00 mL of a standard 0.05 M magnesium solution into a 250 mL Erlenmeyer flask.
-
Dilute and Buffer: Add approximately 75 mL of deionized water and 2 mL of the pH 10 ammonia buffer. Swirl to mix.[5]
-
Add Indicator: Add 3-5 drops of the o-Cresolphthalein complexone indicator solution. The solution should develop a distinct color due to the formation of the Mg²⁺-indicator complex.
-
Titrate: Titrate with your prepared 0.05 M EDTA solution from a burette, swirling the flask continuously.
-
Endpoint: The endpoint is reached when the color of the solution changes sharply and permanently. Record the volume of EDTA added.
-
Replicate: Repeat the titration at least two more times to ensure concordant results.
-
Calculate: Calculate the exact molarity of your EDTA solution using the average volume from the concordant titrations.
B. Titration of the Magnesium Sample
-
Sample Preparation: Prepare your magnesium-containing sample by dissolving a known weight or diluting a stock solution to an appropriate concentration. The expected magnesium concentration should be such that a reasonable volume of titrant (e.g., 15-40 mL) is required.
-
Aliquot: Pipette a known volume (e.g., 25.00 mL) of your sample solution into a 250 mL Erlenmeyer flask.
-
Dilute and Buffer: Add approximately 75 mL of deionized water and 2 mL of the pH 10 ammonia buffer.
-
Indicator Addition: Add 3-5 drops of the o-Cresolphthalein complexone indicator solution.
-
Titration: Titrate with the standardized 0.05 M EDTA solution until the sharp and permanent color change at the endpoint.
-
Replication and Calculation: Repeat the titration for a total of at least three concordant results. Calculate the concentration of magnesium in your sample.
Visualization of the Experimental Workflow
Caption: Workflow for Magnesium Titration
IV. Data Interpretation and Calculations
The concentration of magnesium in the sample is calculated using the following formula:
Molarity of Mg²⁺ = (Molarity of EDTA × Volume of EDTA) / Volume of Sample
To express the result in other units, such as mg/L or ppm, the molarity is multiplied by the molar mass of magnesium (24.305 g/mol ) and the appropriate conversion factors.
V. Scientific Integrity and Method Validation
A. Causality Behind Experimental Choices
-
Choice of pH 10: This pH ensures the stability of the Mg²⁺-EDTA complex while preventing the precipitation of magnesium hydroxide (Mg(OH)₂), which can occur at higher pH values.[8]
-
Use of a Buffer: The ammonia-ammonium chloride buffer resists changes in pH during the titration, which is crucial as the complexation reaction can release protons.
-
EDTA as Titrant: EDTA's 1:1 binding stoichiometry with most metal ions simplifies calculations and provides a sharp endpoint.[1]
B. Management of Interferences
Complexometric titrations are susceptible to interference from other metal ions that can also form complexes with EDTA.
-
Common Interferences: Cations such as calcium (Ca²⁺), iron (Fe³⁺), and aluminum (Al³⁺) can interfere with the titration of magnesium.
-
Masking Agents: To mitigate these interferences, masking agents can be employed. These are reagents that form more stable complexes with the interfering ions than with EDTA at the given pH, effectively "hiding" them from the titrant. For instance, triethanolamine can be used to mask small amounts of aluminum, iron, and manganese. Cyanide is an effective masking agent for ions like zinc, copper, and nickel, but it is highly toxic and must be handled with extreme caution.
VI. Concluding Remarks
The complexometric titration of magnesium using o-Cresolphthalein complexone as an indicator is a robust and reliable method when executed with precision and a clear understanding of the underlying chemical principles. The protocols detailed in this document provide a solid foundation for achieving accurate and reproducible results in a research and development setting.
VII. References
-
Mohan, S. (n.d.). Theoretical Modeling of the o-Cresolphthalein Complexone Assay for Bone Calcium Resorption. eScholarship, University of California. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, June 22). Complexation Titration. Retrieved from [Link]
-
The International Pharmacopoeia. (2025). 2.5 Complexometric titrations. Retrieved from [Link]
-
eGyanKosh. (n.d.). COMPLEXOMETRIC TITRATIONS. Retrieved from [Link]
-
University of Canterbury. (n.d.). Determination of Total Calcium and Magnesium Ion Concentration. Retrieved from [Link]
-
Delloyd's Lab-Tech. (n.d.). Complexometric Titration Indicators. Retrieved from [Link]
-
Wikipedia. (n.d.). o-Cresolphthalein. Retrieved from [Link]
-
VNUHCM Journal of Science and Technology Development. (2024, June 30). Rapid determination of magnesium and calcium ions in saline and seawater. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 15). Complexometric Calcium Determination (Experiment). Retrieved from [Link]
-
Indira Gandhi National Open University. (n.d.). CHE-HC-4014: INORGANIC CHEMISTRY-III Topic: Theory of complexometric titrations. Retrieved from [Link]
-
eGyanKosh. (n.d.). EXPERIMENT 15 ESTIMATION OF MAGNESIUM AND CALCIUM IONS IN A MIXTURE BY COMPLEXOMETRY. Retrieved from [Link]
-
Truman State University. (2008, April 1). Determination of Mg by Titration with EDTA. Retrieved from [Link]
-
Legislation.gov.uk. (n.d.). 22.determination of magnesium by complexometry. Retrieved from [Link]
-
VNUHCM Journal of Science and Technology Development. (2024, June 30). Rapid determination of magnesium and calcium ions in saline and seawater. Retrieved from [Link]
-
ResearchGate. (n.d.). The spectra of indicator o-cresolphthalein complexone (o-CC) and its complex with calcium and magnesium ions at pH 7.5. Retrieved from [Link]
Sources
- 1. nowgonggirlscollege.co.in [nowgonggirlscollege.co.in]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemlab.truman.edu [chemlab.truman.edu]
- 5. legislation.gov.uk [legislation.gov.uk]
- 6. stdj.scienceandtechnology.com.vn [stdj.scienceandtechnology.com.vn]
- 7. Rapid determination of magnesium and calcium ions in saline and seawater | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 8. canterbury.ac.nz [canterbury.ac.nz]
Application Notes & Protocols: Enhancing Selectivity in Spectroscopic Analysis with o-Cresolphthalein Complexone and Masking Agents
I. Introduction: The Role of o-Cresolphthalein Complexone in Metallochromic Analysis
o-Cresolphthalein complexone (OCPC) is a highly valued metallochromic indicator and chelating agent in the field of analytical chemistry.[1][2] With the molecular formula C₃₂H₃₂N₂O₁₂, OCPC is primarily employed in the spectrophotometric determination of alkaline earth metals, most notably calcium (Ca²⁺) and magnesium (Mg²⁺).[3][4] Its utility stems from its ability to form intensely colored complexes with these ions under specific alkaline conditions, allowing for their precise quantification.[4][5]
In clinical diagnostics and biochemical research, OCPC-based assays provide a rapid, simple, and cost-effective method for measuring calcium levels in biological fluids like serum.[4][6] The core principle involves the reaction of calcium with OCPC in an alkaline buffer to yield a violet-colored complex. The intensity of this color, measured by a spectrophotometer, is directly proportional to the calcium concentration in the sample.[6]
However, a significant challenge in OCPC-based assays is the lack of absolute specificity. OCPC also reacts with other divalent cations, particularly magnesium, which is often present in biological and environmental samples and can lead to erroneously high results for the target analyte.[7][8] This is where the strategic use of masking agents becomes paramount. This guide will detail the mechanism of OCPC, the critical role of masking agents in mitigating interference, and provide a detailed protocol for the selective determination of calcium.
II. Principle of Analysis: Chelation, Colorimetry, and Masking
The analytical power of o-Cresolphthalein complexone is rooted in its molecular structure, which allows it to act as a chelating ligand. In an alkaline environment (typically pH > 8), the OCPC molecule deprotonates and can coordinate with metal ions like Ca²⁺ and Mg²⁺. This chelation event alters the electronic configuration of the chromophore, resulting in a significant color change from colorless or faintly colored to a deep violet.[3] The absorbance maximum (λmax) of the Ca²⁺-OCPC complex is typically observed between 570 nm and 580 nm.[9][10]
The Challenge of Interference: Magnesium ions (Mg²⁺) interfere with calcium determination because they also form a colored complex with OCPC, which absorbs light in a similar region of the spectrum.[10] To overcome this, a masking agent is introduced into the reaction system. A masking agent is a reagent that selectively forms a stable, colorless complex with the interfering ion, thereby preventing it from reacting with the primary chromogenic reagent (OCPC).
For the OCPC calcium assay, 8-hydroxyquinoline (also known as 8-quinolinol or oxine) is a widely used and effective masking agent.[7][11] It exhibits a higher affinity for magnesium than for calcium under the assay conditions. By forming a stable, non-interfering complex with Mg²⁺, 8-hydroxyquinoline effectively "masks" the magnesium, allowing OCPC to react selectively with the calcium ions present in the sample.[7][11]
Caption: Mechanism of selective calcium detection using OCPC with a masking agent.
III. Key Experimental Parameters and Considerations
Successful implementation of OCPC-based assays requires careful control over several parameters. The table below summarizes the critical factors for the spectrophotometric determination of calcium.
| Parameter | Recommended Value / Consideration | Rationale & Scientific Justification |
| Wavelength (λmax) | 570 - 580 nm | This is the peak absorbance wavelength for the Ca²⁺-OCPC violet complex, providing maximum sensitivity for detection.[9] |
| pH | 10 - 11 | An alkaline medium is required for the deprotonation of OCPC and the subsequent formation of the colored metal complex.[4][5] Buffers such as 2-amino-2-methyl-1-propanol are commonly used.[12] |
| Masking Agent | 8-Hydroxyquinoline | Selectively chelates interfering Mg²⁺ ions, preventing them from reacting with OCPC and ensuring the signal is specific to Ca²⁺.[7][11] |
| Linearity Range | Up to 20 mg/dL (5 mmol/L) | The assay follows the Beer-Lambert law within this range. Samples with higher concentrations must be diluted for accurate quantification.[6][9] |
| Incubation Time | 5 - 10 minutes | Allows sufficient time for the chelation reaction to reach completion, ensuring a stable and maximal color development before measurement.[6][13] |
| Anticoagulants | Use Serum or Heparinized Plasma | Anticoagulants that chelate calcium, such as EDTA, citrate, and oxalate, must be avoided as they will make calcium unavailable for reaction with OCPC.[6] |
| Hemolysis | Avoid Hemolyzed Samples | Hemoglobin can cause significant spectral interference, and its effect depends on the specific reagent formulation and order of addition.[14] |
IV. Protocol: Spectrophotometric Determination of Calcium in Serum
This protocol provides a step-by-step method for the quantitative determination of calcium in serum samples using o-cresolphthalein complexone with 8-hydroxyquinoline for magnesium masking.
A. Reagent Preparation
-
Calcium Standard (10 mg/dL):
-
Accurately dissolve 0.2497 g of primary standard grade calcium carbonate (CaCO₃), previously dried at 110°C, in 20 mL of deionized water and 5 mL of 1N HCl.
-
Once dissolved, carefully transfer the solution to a 1-liter volumetric flask and dilute to the mark with deionized water. This stock solution is 100 mg/dL.
-
Prepare a 10 mg/dL working standard by diluting 10 mL of the stock solution to 100 mL with deionized water.
-
-
Alkaline Buffer (pH 10.7):
-
Prepare a solution of 2-amino-2-methyl-1-propanol or a similar appropriate buffer according to established laboratory procedures to achieve a stable pH of approximately 10.7.[12]
-
-
OCPC-8HQ Color Reagent:
-
In a 100 mL volumetric flask, dissolve 80 mg of 8-hydroxyquinoline in 50 mL of the alkaline buffer.[7]
-
Add 10 mg of o-cresolphthalein complexone and mix until fully dissolved.
-
Dilute to the 100 mL mark with the alkaline buffer.
-
This reagent should be prepared fresh daily and stored protected from light.
-
B. Experimental Workflow
Caption: Experimental workflow for the OCPC calcium assay.
C. Assay Procedure
-
Setup: Label three spectrophotometer cuvettes: "Blank," "Standard," and "Sample."
-
Reagent Addition: Pipette 1.0 mL of the OCPC-8HQ Color Reagent into each cuvette.
-
Sample Addition:
-
To the "Blank" cuvette, add 10 µL of deionized water.
-
To the "Standard" cuvette, add 10 µL of the 10 mg/dL Calcium Standard.
-
To the "Sample" cuvette, add 10 µL of the serum sample.
-
-
Mixing and Incubation: Mix the contents of each cuvette thoroughly by gentle inversion. Allow the cuvettes to stand at room temperature (20-25°C) for 5 minutes to ensure complete color development.[6]
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to a wavelength of 575 nm.
-
Use the "Blank" cuvette to zero the instrument (set absorbance to 0.000).
-
Measure and record the absorbance of the "Standard" (Abs_Standard) and the "Sample" (Abs_Sample).
-
D. Calculation of Results
The calcium concentration in the sample is calculated using the following formula, which is derived from the Beer-Lambert law:
Calcium Conc. (mg/dL) = (Abs_Sample / Abs_Standard) * Concentration of Standard
Example Calculation: If Abs_Sample = 0.250, Abs_Standard = 0.280, and the Standard Concentration is 10 mg/dL: Calcium Conc. = (0.250 / 0.280) * 10 mg/dL = 8.93 mg/dL
V. Conclusion
o-Cresolphthalein complexone provides a robust and efficient platform for the spectrophotometric analysis of calcium. Its primary limitation, a lack of specificity in the presence of magnesium, is effectively overcome through the judicious use of masking agents like 8-hydroxyquinoline. By selectively sequestering interfering ions, these agents ensure that the resulting chromogenic signal is a true and accurate representation of the target analyte's concentration. The protocol detailed herein offers a validated, reliable workflow for researchers and drug development professionals requiring precise calcium quantification in complex biological matrices.
VI. References
-
GSP Chem. o-Cresolphthalein Complexon | Accurate Calcium Determination Reagent.
-
Kallner, A. (1984). Total Calcium and Magnesium Determined in Serum With an Automated Stopped-Flow Analyzer. Clinical Chemistry, 30(5), 743-746.
-
Connerty, H. V., & Briggs, A. R. (1966). Determination of serum calcium by means of orthocresolphthalein complexone. American Journal of Clinical Pathology, 45(3), 290-296.
-
Spectrum Diagnostics. Calcium OCPC.FH10.
-
Le, T. H. T., et al. (2022). Rapid determination of magnesium and calcium ions in saline and seawater. VNUHCM Journal of Science and Technology Development, 25(4), 2536-2544.
-
Corns, C. M. (1990). Interference by haemoglobin with the cresolphthalein complexone method for serum calcium measurement. Annals of Clinical Biochemistry, 27(2), 152-155.
-
Mohan, S. (2010). Theoretical Modeling of the o-Cresolphthalein Complexone Assay for Bone Calcium Resorption. eScholarship, University of California.
-
ResearchGate. EFFECT of INTERFERING SUBSTANCES ON RECOVERY OF URINARY CALCIUM [Table].
-
Wikipedia. o-Cresolphthalein.
-
ResearchGate. The spectra of indicator o-cresolphthalein complexone (o-CC) and its complex with calcium and magnesium ions at pH 7.5 [Diagram].
-
BOC Sciences. The Essential Guide to o-Cresolphthalein Complexone for Lab Analysis.
-
Guidechem. o-Cresolphthalein Complexone 2411-89-4 wiki.
-
GSP Chem via Medium. (2018). o-cresolphthalein complexone.
-
CymitQuimica. CAS 2411-89-4: o-Cresolphthalein complexone.
-
ChemicalBook. o-Cresolphthalein Complexone | 2411-89-4.
-
IntechOpen. (2018). Stability Constants of Metal Complexes in Solution.
-
Core Lab Supplies. Calcium Reagent Set.
-
Kamiya Biomedical Company. (2014). Calcium Assay (O-Cresolphthalein Chromogenic Method).
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. CAS 2411-89-4: o-Cresolphthalein complexone | CymitQuimica [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. medium.com [medium.com]
- 5. gspchem.com [gspchem.com]
- 6. spectrum-diagnostics.com [spectrum-diagnostics.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Total calcium and magnesium determined in serum with an automated stopped-flow analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Theoretical Modeling of the o-Cresolphthalein Complexone Assay for Bone Calcium Resorption [escholarship.org]
- 12. corelabsupplies.com [corelabsupplies.com]
- 13. kamiyabiomedical.com [kamiyabiomedical.com]
- 14. Interference by haemoglobin with the cresolphthalein complexone method for serum calcium measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Spectrophotometric Determination of Calcium in Pharmaceutical Formulations using o-Cresolphthalein Complexone (o-CPC)
Abstract and Principle
The precise quantification of metal ions is a critical aspect of quality control in pharmaceutical manufacturing. Calcium salts, for instance, are active pharmaceutical ingredients (APIs) in supplements and therapeutic formulations, and their concentration must be rigorously controlled. This application note details a robust and efficient spectrophotometric method for the determination of calcium in pharmaceutical products using o-Cresolphthalein Complexone (o-CPC).
The o-CPC Reaction Mechanism
o-Cresolphthalein Complexone (CAS No. 2411-89-4) is a metallochromic indicator that undergoes a significant color change upon binding with alkaline earth metal ions.[5][6] The reaction is a form of chelation, where the o-CPC molecule, which contains iminodiacetic acid groups, structurally envelops the calcium ion.
The reaction is highly pH-dependent. At a neutral or acidic pH, the o-CPC reagent is colorless.[6] However, under alkaline conditions (typically pH > 10), the molecule is deprotonated, allowing it to form a stable, violet-colored coordination complex with Ca²⁺ ions.[7] The stoichiometry of this complex can vary, with both 1:1 and 2:1 (Ca²⁺:o-CPC) complexes possible, which can influence the linearity of the calibration curve at different concentration ranges.[8]
Figure 1: Chelation of Calcium by o-CPC in an alkaline medium.
Materials and Methods
Equipment
-
UV-Visible Spectrophotometer, wavelength range 500-700 nm.
-
Calibrated analytical balance.
-
Grade A volumetric flasks and pipettes.
-
pH meter.
-
Magnetic stirrer and stir bars.
Reagents and Solutions
The stability of o-CPC is enhanced when stored under desiccating conditions, protected from light and moisture.[9][10] Reagents should be prepared with deionized water or water of equivalent purity.
| Reagent | Component | Preparation Instructions |
| Color Reagent | o-Cresolphthalein Complexone | Dissolve 100 mg of o-CPC powder in 50 mL of deionized water with gentle heating if necessary. |
| 8-Hydroxyquinoline | Add 1.0 g of 8-hydroxyquinoline to the o-CPC solution. This acts as a masking agent to prevent interference from magnesium ions.[11][12] | |
| Hydrochloric Acid (0.1 M) | Add 20 mL of 0.1 M HCl. Dilute to a final volume of 200 mL with deionized water. Store in a dark bottle at 4-8°C. | |
| Buffer Solution | Diethanolamine or similar alkaline buffer | Prepare a buffer solution and adjust the pH to 10.5 - 11.0 using HCl or NaOH as required. |
| Calcium Stock Standard | Calcium Carbonate (CaCO₃), dried | Accurately weigh 249.7 mg of CaCO₃ and dissolve in a minimal amount of 1 M HCl. Quantitatively transfer to a 100 mL volumetric flask and dilute to volume with deionized water to obtain a 1000 µg/mL Ca²⁺ solution. |
| Working Standards | Calcium Stock Standard | Prepare a series of working standards (e.g., 1, 2, 5, 10, 15, 20 µg/mL) by diluting the stock standard with deionized water. |
Sample Preparation
Sample preparation must ensure that the calcium is in its free, ionized state (Ca²⁺) and that the final concentration falls within the linear range of the assay.
-
Aqueous Solutions/Injectables: Dilute the formulation with deionized water to an expected calcium concentration within the calibration range (e.g., 1-20 µg/mL).
-
Tablets/Powders: Accurately weigh and grind a representative number of tablets. Dissolve a known quantity of the powder in a minimal volume of dilute HCl to ensure complete dissolution of calcium salts. Quantitatively transfer to a volumetric flask and dilute with deionized water. Filter the solution to remove insoluble excipients before further dilution.
-
Suspensions: Homogenize the suspension thoroughly. Accurately weigh a portion and treat similarly to powders, ensuring complete dissolution of the active ingredient.
Standard Protocol for Calcium Quantification
This protocol outlines the steps for generating a calibration curve and measuring the calcium concentration in prepared samples.
Figure 2: Step-by-step experimental workflow for calcium determination.
-
Assay Setup: Label test tubes for the reagent blank, each working standard, and each sample.
-
Pipetting: To each tube, add 100 µL of the corresponding solution (deionized water for blank, standard solution for calibrators, or prepared sample).
-
Color Development: Add 1.0 mL of the Color Reagent to each tube, followed by 1.0 mL of the Alkaline Buffer Solution. Mix thoroughly.
-
Incubation: Allow the tubes to stand for 5-10 minutes at room temperature (20-25°C) for the color to stabilize.[13]
-
Measurement: Set the spectrophotometer to zero absorbance at 575 nm using the reagent blank. Measure the absorbance of all standards and samples.
-
Calculation:
-
Plot a calibration curve of absorbance versus the concentration of the calcium standards.
-
Perform a linear regression analysis on the data to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).
-
Calculate the calcium concentration in the prepared sample solution using the regression equation.
-
Adjust the final concentration based on the dilution factors used during sample preparation to determine the calcium content in the original pharmaceutical product.
-
Method Validation (per ICH Q2(R2) Guidelines)
For use in a regulated pharmaceutical environment, the analytical method must be validated to demonstrate its suitability for the intended purpose.[14][15] The following parameters should be assessed.
Specificity
Specificity is the ability of the method to measure the analyte (Ca²⁺) accurately in the presence of other components such as excipients, impurities, and other metal ions.[16]
-
Magnesium Interference: Magnesium is a primary interferent.[17] The inclusion of 8-hydroxyquinoline in the Color Reagent effectively chelates Mg²⁺, preventing it from reacting with o-CPC.[12]
-
Excipient Interference: Analyze a placebo formulation (containing all excipients but no calcium). The resulting signal should be negligible.
-
Other Metal Ions: Heavy metals may cause interference. The method's specificity should be evaluated if their presence is suspected. Gadolinium-based contrast agents are known to cause significant negative interference and should be avoided.[18][19]
Linearity and Range
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.[20]
-
Procedure: Analyze a series of at least five concentrations across the proposed range.
-
Acceptance Criteria: The coefficient of determination (R²) from the linear regression analysis should be ≥ 0.995.
-
Typical Range: The method typically demonstrates linearity in the range of 2-20 mg/dL (20-200 µg/mL) for serum assays, which can be adapted for pharmaceutical analysis.[13]
| Parameter | Example Data |
| Range | 1.0 - 20.0 µg/mL |
| Linear Regression | y = 0.045x + 0.002 |
| R² Value | 0.9991 |
Accuracy
Accuracy reflects the closeness of the test results to the true value.[20] It is typically assessed via recovery studies.
-
Procedure: Spike a placebo formulation with known amounts of calcium at three different concentration levels (e.g., low, medium, high). Analyze each sample in triplicate.
-
Calculation: % Recovery = [(Measured Concentration - Initial Concentration) / Spiked Concentration] x 100.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
| Spiked Level | Theoretical (µg/mL) | Measured (µg/mL) | % Recovery |
| Low | 5.0 | 4.95 | 99.0% |
| Medium | 10.0 | 10.12 | 101.2% |
| High | 15.0 | 14.88 | 99.2% |
Precision
Precision is the measure of agreement among a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[16]
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration under the same operating conditions over a short interval.
-
Intermediate Precision: Assess the effect of random events on the precision of the procedure by having different analysts, on different days, or with different equipment.
-
Acceptance Criteria: The relative standard deviation (%RSD) should not be more than 2.0%.
| Precision Level | Concentration (µg/mL) | %RSD (n=6) |
| Repeatability | 10.0 | ≤ 1.5% |
| Intermediate Precision | 10.0 | ≤ 2.0% |
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in procedural parameters.[14]
-
Parameters to Vary:
-
pH of the Buffer Solution (e.g., ± 0.2 units).
-
Incubation time (e.g., ± 2 minutes).
-
Wavelength of measurement (e.g., ± 2 nm).
-
-
Procedure: Introduce small changes to the method and observe the effect on the results. The results should remain within the acceptance criteria for accuracy and precision.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| High Reagent Blank | Contaminated water or glassware; Reagent deterioration. | Use high-purity deionized water; Ensure glassware is acid-washed; Prepare fresh reagents. |
| Poor Linearity (Low R²) | Incorrect standard dilutions; Non-linearity of reaction at high concentrations.[8] | Prepare fresh standards carefully; Dilute samples to fall within the middle of the standard curve; Use a two-point calibration if necessary.[8] |
| Low Sensitivity | Incorrect pH of the final reaction mixture; Incorrect wavelength. | Verify the pH of the buffer solution and final mixture is >10; Confirm the spectrophotometer wavelength is set to the absorbance maximum (approx. 575 nm). |
| Inconsistent Results | Temperature fluctuations; Inconsistent incubation times; Sample matrix interference. | Perform the assay in a temperature-controlled environment; Use a timer for consistent incubation; Validate the method for the specific sample matrix, considering sample pre-treatment if necessary. |
| Falsely Low Results | Presence of chelating agents (e.g., EDTA, citrate) in the sample matrix.[13] | Review the pharmaceutical formulation for interfering substances. This method may not be suitable for formulations containing strong chelators. |
Conclusion
The o-Cresolphthalein Complexone method provides a simple, rapid, and reliable means for quantifying calcium in various pharmaceutical preparations. When properly validated according to ICH guidelines, this spectrophotometric assay serves as a valuable tool for routine quality control, ensuring product quality and regulatory compliance. Its key advantages are its low cost, ease of automation, and high throughput, making it an excellent choice for laboratories in the pharmaceutical industry.
References
- Vertex AI Search. (2025). Understanding ICH Q2(R2)
- Altabrisa Group. (2025).
- ChemicalBook. (n.d.). o-Cresolphthalein Complexone | 2411-89-4.
- ICH. (2023).
- International Journal of Research and Review. (2025).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Chemodex. (n.d.). o-Cresolphthalein Complexone - CAS-Number 2411-89-4.
- Spectrum Diagnostics. (n.d.). Calcium OCPC.FH10.
- AdipoGen Life Sciences. (n.d.). Calcium Colorimetric Assay Kit (O-Cresolphthalein Method).
- MYCO Instrumentation, Inc. (2021). CA Instructions For Use Calcium oCPC.
- Labclinics Shop. (n.d.). o-Cresolphthalein Complexone.
- The Essential Guide to o-Cresolphthalein Complexone for Lab Analysis. (n.d.).
- GSP Chem. (2018). o-cresolphthalein complexone. Medium.
- Wikipedia. (n.d.). o-Cresolphthalein.
- Moorehead, W. R., & Biggs, H. G. (1974). The determination of serum calcium by means of orthocresolphthalein complexone. Clinical Chemistry, 20(11), 1458-1460.
- Sigma-Aldrich. (n.d.). o-Cresolphthalein Complexone powder 2411-89-4.
- Rxsol Chemo Pharma Intern
- MedChemExpress. (2024). o-Cresolphthalein complexone-SDS.
- Rocky Mountain Reagents. (n.d.). Cresolphthalein (o-)
- Stern, J., & Lewis, W. H. P. (1957). The colorimetric estimation of calcium in serum with o-cresolphthalein complexone. Clinica Chimica Acta, 2(6), 576-580.
- Moore, J. J. (1987). Some observations on the nature of the calcium-cresolphthalein complexone reaction and its relevance to the clinical laboratory. Annals of Clinical Biochemistry, 24(4), 345-351.
- GSP Chem. (n.d.).
- Theoretical Modeling of the o-Cresolphthalein Complexone Assay for Bone Calcium Resorption. (n.d.). eScholarship.org.
- Connerty, H. V., & Briggs, A. R. (1966). Determination of calcium.
- Proctor, M. J., et al. (2018). Analytical Interference in Serum Iron Determination Reveals Iron Versus Gadolinium Transmetallation With Linear Gadolinium-Based Contrast Agents.
- ResearchGate. (n.d.). EFFECT of INTERFERING SUBSTANCES ON RECOVERY OF URINARY CALCIUM.
- Hartmann, A. E., & Lewis, L. R. (1984). Evaluation of the ASTRA o-cresolphthalein complexone calcium method.
- Lippi, G., et al. (2014). Interference of medical contrast media on laboratory testing. Biochemia Medica, 24(1), 80-88.
- Abcam. (n.d.).
Sources
- 1. adipogen.com [adipogen.com]
- 2. shop.labclinics.com [shop.labclinics.com]
- 3. medium.com [medium.com]
- 4. gspchem.com [gspchem.com]
- 5. o-Cresolphthalein Complexone | 2411-89-4 [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. myco-instrumentation.com [myco-instrumentation.com]
- 8. Some observations on the nature of the calcium-cresolphthalein complexone reaction and its relevance to the clinical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. o-Cresolphthalein Complexone - CAS-Number 2411-89-4 - Order from Chemodex [chemodex.com]
- 10. o-Cresolphthalein complexon, alkaline earth metal indicator (CAS 2411-89-4) | Abcam [abcam.com]
- 11. Theoretical Modeling of the o-Cresolphthalein Complexone Assay for Bone Calcium Resorption [escholarship.org]
- 12. US3938954A - Determination of calcium - Google Patents [patents.google.com]
- 13. spectrum-diagnostics.com [spectrum-diagnostics.com]
- 14. database.ich.org [database.ich.org]
- 15. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. ijrrjournal.com [ijrrjournal.com]
- 17. Evaluation of the ASTRA o-cresolphthalein complexone calcium method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analytical Interference in Serum Iron Determination Reveals Iron Versus Gadolinium Transmetallation With Linear Gadolinium-Based Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biochemia-medica.com [biochemia-medica.com]
- 20. youtube.com [youtube.com]
Application Note: Spectrophotometric Determination of Calcium with o-Cresolphthalealein Complexone
<
Introduction
Calcium is a ubiquitous and essential element, playing a critical role in a vast array of biological and chemical processes. In the pharmaceutical and biotechnology industries, the precise quantification of calcium is paramount for drug formulation, monitoring bioprocesses, and in various research applications. Among the various analytical techniques available, the spectrophotometric method utilizing o-Cresolphthalein Complexone (OCPC) offers a simple, rapid, and cost-effective solution for calcium determination.[1][2] This application note provides a comprehensive guide to the principles, protocols, and best practices for the accurate measurement of calcium using the OCPC method.
Principle of the Method
The spectrophotometric determination of calcium with o-Cresolphthalein Complexone is based on the formation of a colored complex. In an alkaline environment, calcium ions (Ca²⁺) react with OCPC to form a stable, violet-colored complex.[3][4][5] The intensity of the color produced is directly proportional to the concentration of calcium in the sample.[4][5] The absorbance of this complex is measured at a specific wavelength, typically between 570 nm and 580 nm, to quantify the calcium concentration.[4][6]
To enhance the specificity of the assay for calcium, a masking agent such as 8-hydroxyquinoline is often included in the reagent formulation.[7][8][9] 8-hydroxyquinoline preferentially binds to magnesium ions, a common interference in biological and environmental samples, thereby preventing them from reacting with OCPC.[8][9]
Reaction Workflow
The following diagram illustrates the fundamental steps involved in the spectrophotometric determination of calcium using the o-Cresolphthalein Complexone method.
Caption: Experimental workflow for calcium determination with OCPC.
Key Experimental Parameters
A summary of the critical parameters for the successful implementation of the OCPC calcium assay is provided in the table below.
| Parameter | Recommended Value/Range | Rationale & Key Considerations |
| Wavelength (λmax) | 570 - 580 nm | This is the absorbance maximum of the Ca-OCPC complex, ensuring the highest sensitivity.[4] The exact wavelength should be verified with your specific spectrophotometer. |
| pH | ~10.0 - 10.5 | An alkaline pH is essential for the formation of the colored complex.[5][8] Buffers such as 2-amino-2-methyl-1-propanol are commonly used.[5] |
| Incubation Time | 5 minutes | A short incubation at room temperature is typically sufficient for complete color development.[4][5] |
| Incubation Temperature | Room Temperature (20-25°C) | The reaction is not highly temperature-sensitive, but consistency is key for reproducible results.[5] |
| Linear Range | Up to 15-20 mg/dL | The assay demonstrates a linear relationship between absorbance and concentration within this range.[4][5] Samples with higher concentrations must be diluted. |
Experimental Protocol
This protocol provides a generalized procedure for the spectrophotometric determination of calcium. It is essential to validate the method for your specific application and sample matrix.
Reagents and Materials
-
o-Cresolphthalein Complexone (OCPC) Reagent: A commercially available, ready-to-use reagent is recommended for consistency. Alternatively, a solution can be prepared containing OCPC, a suitable buffer (e.g., 2-amino-2-methyl-1-propanol), and a magnesium masking agent (e.g., 8-hydroxyquinoline).[5][7]
-
Calcium Standard: A certified calcium standard solution (e.g., 8 mg/dL or 10 mg/dL) is required for calibration.[4][5]
-
Deionized Water: High-purity water is crucial to avoid calcium contamination.
-
Acid-washed Glassware: All glassware should be thoroughly cleaned and rinsed with dilute acid (e.g., 0.1N HCl) followed by deionized water to remove any trace calcium.[1][4]
-
Spectrophotometer: Capable of measuring absorbance at 570-580 nm.
-
Micropipettes and Tips
Procedure
-
Preparation of Working Reagent: If using a two-reagent system, prepare the working solution by mixing equal volumes of the CPC reagent and the diluent/buffer reagent.[4] Allow the working reagent to equilibrate to room temperature before use.
-
Assay Setup: Label a series of clean test tubes for a blank, standards, and unknown samples.
-
Reagent Dispensing: Pipette 1.0 mL of the OCPC working reagent into each tube.
-
Sample and Standard Addition:
-
Blank: Add 20 µL of deionized water to the blank tube.
-
Standard: Add 20 µL of the calcium standard solution to the standard tube.
-
Sample: Add 20 µL of the unknown sample to the respective sample tubes.
-
-
Mixing and Incubation: Mix the contents of each tube thoroughly and incubate at room temperature (20-25°C) for 5 minutes to allow for complete color development.[4][5]
-
Spectrophotometric Measurement:
Data Analysis
The calcium concentration in the unknown samples can be calculated using the following formula:
Calcium Concentration (mg/dL) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard
For a more robust analysis, it is recommended to prepare a calibration curve using a series of calcium standards of known concentrations.
Method Validation and Performance Characteristics
The OCPC method for calcium determination should be validated to ensure its suitability for the intended application. Key validation parameters include:
-
Linearity: The method typically exhibits linearity up to a calcium concentration of 20 mg/dL.[5] Samples with higher concentrations should be diluted with a suitable diluent (e.g., physiological saline) and re-assayed.[5]
-
Sensitivity: The minimum detection limit of this assay is generally around 2.0 mg/dL.[5]
-
Precision: The precision of the method should be assessed by determining the intra-day and inter-day variability.
-
Accuracy: Accuracy can be evaluated through recovery studies by spiking a known amount of calcium into a sample matrix.
Interferences and Troubleshooting
While the OCPC method is robust, certain substances can interfere with the assay.
-
Magnesium: As previously mentioned, magnesium can form a colored complex with OCPC. The inclusion of 8-hydroxyquinoline in the reagent effectively minimizes this interference.[7][8]
-
Chelating Agents: Anticoagulants such as EDTA, citrate, and oxalate must be avoided as they will chelate calcium, making it unavailable for reaction with OCPC.[4][5] Heparin is the only acceptable anticoagulant for plasma samples.[5]
-
Hemolysis: Hemoglobin can cause spectral interference.[10] Therefore, the use of non-hemolyzed serum is preferred.[5] If hemolyzed samples must be used, a sample blank should be prepared to correct for the interference.
-
Contamination: Glassware is a common source of calcium contamination.[4] It is imperative to use acid-washed glassware or plasticware to ensure accurate results.[4][7]
Conclusion
The spectrophotometric determination of calcium using o-Cresolphthalein Complexone is a reliable and efficient method suitable for a wide range of applications in research, drug development, and clinical diagnostics. By understanding the underlying principles and adhering to the outlined protocols and best practices, researchers can achieve accurate and reproducible results.
References
-
CALCIUM (O-Cresolphthalein Complexone (OCPC) Method). (n.d.). RECOMBIGEN LABORATORIES PVT LTD. Retrieved from [Link]
-
Calcium OCPC.FH10. (n.d.). spectrum-diagnostics.com. Retrieved from [Link]
-
Konečný, L., Lomozová, Z., Karabanovich, G., & Mladenka, P. (2024). The spectra of indicator o-cresolphthalein complexone (o-CC) and its complex with calcium and magnesium ions at pH 7.5. ResearchGate. Retrieved from [Link]
- Gindler, E. M., & King, J. D. (1972). Rapid colorimetric determination of calcium in biologic fluids with methylthymol blue.
- Price, C. P., & Spencer, K. (1979). Interference by haemoglobin with the cresolphthalein complexone method for serum calcium measurement. Annals of Clinical Biochemistry, 16(1), 24-27.
- Andayani, R., Septama, A. W., & Safitri, A. (2021). Validation of UV-VIS spectrophotometric method for the determination of Calcium in Maman (cleome gynandra l). Rasayan Journal of Chemistry, 14(3), 1774-1779.
-
Calcium (Dry). (n.d.). Pointe Scientific. Retrieved from [Link]
- Morin, L. G. (1974). Direct colorimetric determination of serum calcium with o-cresolphthalein complexon.
-
Calcium Reagent Set. (n.d.). Teco Diagnostics. Retrieved from [Link]
-
CALCIUM | Vitro Scient. (n.d.). Retrieved from [Link]
- Andayani, R. (2024). Validation Of Calcium Analysis Method In High Calcium Milk Powder By Uv-Visible Spectrophotometry. IOSR Journal Of Pharmacy And Biological Sciences, 19(3), 16-21.
-
CALCIUM (OCPC METHOD). (2020). CHEMPAK. Retrieved from [Link]
- S, S., & G, S. (2016). Development and Validation of Spectrophotometric Method for the Determination of Rosuvastatin Calcium in Solid Dosage Form and Pharmaceutical Formulation. International Journal of Pharmaceutical Sciences and Research, 7(8), 3469-3473.
-
Calcium O-CPC | Arena BioScien. (n.d.). Retrieved from [Link]
-
Mohan, S. (2011). Theoretical Modeling of the o-Cresolphthalein Complexone Assay for Bone Calcium Resorption. eScholarship.org. Retrieved from [Link]
- Patil, S. M., & Chaoudhari, V. L. (2023). Method Development and Validation of Rosuvastatin Calcium by Using Uv-Spectrophotometry. International Journal of Trend in Scientific Research and Development, 7(5), 1334-1340.
-
Calcium Assay (O-Cresolphthalein Chromogenic Method). (2014). Kamiya Biomedical Company. Retrieved from [Link]
- Connerty, H. V., & Briggs, A. R. (1966). Determination of calcium.
- Price, C. P., & Spencer, K. (1987). Some observations on the nature of the calcium-cresolphthalein complexone reaction and its relevance to the clinical laboratory. Annals of Clinical Biochemistry, 24(4), 345-351.
- B, S., & P, P. (2024). Development And Validation of UV Spectroscopic Method for Estimation of Calcium Pantothenate in Bulk and Pharmaceutical Dosage Form. Journal of Pharmaceutical Research and Development, 6(2), 1-10.
-
O-Cresolphthalein – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
Sources
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. vitroscient.com [vitroscient.com]
- 3. gspchem.com [gspchem.com]
- 4. 5.imimg.com [5.imimg.com]
- 5. spectrum-diagnostics.com [spectrum-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. reckondiagnostics.com [reckondiagnostics.com]
- 9. Theoretical Modeling of the o-Cresolphthalein Complexone Assay for Bone Calcium Resorption [escholarship.org]
- 10. Interference by haemoglobin with the cresolphthalein complexone method for serum calcium measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: o-Cresolphthalein Complexone (o-CPC) Calcium Assay
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the o-Cresolphthalein Complexone (o-CPC) assay. This guide is designed to provide in-depth technical assistance, troubleshooting protocols, and answers to frequently asked questions. We understand the critical importance of accurate calcium measurement in your research and the significant challenges that interfering ions, particularly magnesium, can present. This document provides the expert insights and validated protocols necessary to ensure the integrity and reliability of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the o-CPC assay and the issue of magnesium interference.
Q1: What is the fundamental principle of the o-Cresolphthalein Complexone (o-CPC) method for calcium determination?
Q2: Why and how does magnesium interfere with the o-CPC calcium assay?
Magnesium (Mg²⁺) is the primary source of interference in this assay because it is chemically similar to calcium and can also form a complex with the o-CPC dye under alkaline conditions.[3][6][7] This cross-reactivity leads to the formation of a Mg-oCPC complex, which also absorbs light in the same spectral region as the Ca-oCPC complex.[7] The result is a falsely elevated absorbance reading, leading to an overestimation of the true calcium concentration.[3][8] The extent of this interference is dependent on the relative concentrations of magnesium and calcium in the sample.[7]
Q3: At what magnesium-to-calcium ratio does interference become a significant concern?
Significant interference is often observed in samples where the magnesium-to-calcium ratio is high, such as in seawater or specific cell culture media.[7] For instance, in seawater, the Mg:Ca ratio can be as high as 3:1 to 4:1.[7] In clinical serum samples, where normal calcium levels are around 8.7 to 10.5 mg/dL and magnesium levels are lower, the interference is less pronounced but still a critical factor to control for high-accuracy measurements.[3] The efficacy of interference removal techniques can be directly affected by this ratio.[7]
Q4: What are the primary strategies to eliminate or minimize magnesium interference?
There are two widely accepted and effective strategies to counteract magnesium interference in the o-CPC assay:
-
pH Control: The stability of the Ca-oCPC and Mg-oCPC complexes is pH-dependent. By maintaining a specific alkaline pH (typically around 10.0-11.0), the reaction kinetics favor the formation of the Ca-oCPC complex, minimizing the formation of the Mg-oCPC complex.[3][4]
-
Chemical Masking: This involves adding a "masking agent" to the reagent that selectively binds with magnesium, preventing it from reacting with the o-CPC dye.[9] The most common and effective masking agent used for this purpose is 8-hydroxyquinoline (also known as 8-quinolinol or oxine).[3][6][10][11][12]
Part 2: Troubleshooting Guide: Step-by-Step Protocols for Interference Prevention
This section provides detailed, field-proven protocols to address and resolve magnesium interference.
Method 1: pH Optimization for Interference Suppression
Causality and Principle: The binding affinity of o-CPC for calcium is significantly higher than for magnesium at a precisely controlled alkaline pH. While both ions can react with the dye, the Ca-oCPC complex is more stable in the optimal pH range of 10-11.[3][4] By using a robust alkaline buffer, such as 2-amino-2-methyl-1-propanol, the assay conditions are set to maximize the calcium-specific signal while kinetically disfavoring the formation of the magnesium complex.[4][11]
Experimental Protocol:
-
Reagent Preparation:
-
Buffer Solution (pH 10.5-11.0): Prepare a buffer using a suitable alkaline agent like 2-amino-2-methyl-1-propanol or an ethanolamine buffer.[4][12] Verify the final pH with a calibrated pH meter.
-
o-CPC Reagent: Dissolve o-cresolphthalein complexone in the prepared alkaline buffer to a final concentration typically around 0.80 mmol/L.[3]
-
-
Assay Procedure:
-
Pipette a small volume of sample (e.g., 10 µL of serum) into a cuvette or microplate well.[13]
-
Add a larger volume of the o-CPC working reagent (e.g., 1.0 mL).[13]
-
Mix thoroughly and incubate for 5 minutes at room temperature to allow for complete color development.[3][13]
-
Measure the absorbance at 570-575 nm against a reagent blank.[3][6]
-
Calculate the calcium concentration using a concurrently run calcium standard.
-
Data & Performance:
| Feature | Specification |
| Optimal pH Range | 10.0 - 11.0[3][4] |
| Advantage | Simple protocol, does not require additional masking agents. |
| Limitation | May not completely eliminate interference in samples with very high Mg:Ca ratios. |
| Key Consideration | The buffer must have sufficient capacity to maintain the pH after sample addition. |
Method 2: Chemical Masking with 8-Hydroxyquinoline (8-HQ)
Causality and Principle: 8-Hydroxyquinoline (8-HQ) is a powerful chelating agent that exhibits a much higher binding affinity for magnesium than for calcium under the assay's alkaline conditions.[14] When included in the o-CPC reagent, 8-HQ preferentially binds to any Mg²⁺ ions present in the sample, forming a stable Mg-(8-HQ)₂ complex. This "masks" the magnesium, leaving it unavailable to react with the o-CPC dye.[6][12] The o-CPC is then free to react exclusively with the calcium, ensuring a highly specific and accurate measurement.[3][14]
Workflow Diagram: Masking Mechanism of 8-Hydroxyquinoline
Caption: 8-HQ selectively binds Mg²⁺, preventing it from reacting with the o-CPC dye.
Experimental Protocol:
-
Reagent Preparation (Working Reagent):
-
Prepare an alkaline buffer (pH ~10.5) as described in Method 1.[3]
-
In a clean plastic vessel, dissolve 8-hydroxyquinoline into the buffer to a final concentration of approximately 2-17 mmol/L.[3][11] The concentration may need optimization depending on the expected magnesium levels.
-
Add o-cresolphthalein complexone to a final concentration of ~0.1-0.8 mmol/L.[3][11]
-
Mix thoroughly. This combined working reagent is typically stable for several days when stored at 2-8°C.[11]
-
-
Assay Procedure (Self-Validating):
-
Controls: Prepare a set of controls: a reagent blank, a known calcium standard, and a "magnesium interference check" standard (a calcium standard spiked with a high concentration of magnesium).
-
Samples: Add 10-20 µL of sample, standard, or control to the appropriate wells/cuvettes.[11][13]
-
Reaction: Add 1.0 mL of the combined working reagent containing 8-HQ to all tubes.[11]
-
Incubation: Mix and incubate for at least 5 minutes at room temperature.[3][11]
-
Measurement: Zero the spectrophotometer with the reagent blank at 570 nm. Read the absorbance of all standards, controls, and samples.[11]
-
-
Validation Check:
-
The absorbance of the "magnesium interference check" standard should be nearly identical to the unspiked calcium standard. A significant increase in absorbance would indicate incomplete masking and requires troubleshooting (e.g., increasing the 8-HQ concentration).
-
Troubleshooting Scenarios:
| Issue | Potential Cause | Recommended Action |
| Falsely High Results (Interference Persists) | Insufficient 8-HQ concentration for the level of Mg²⁺ in the sample. | Increase the concentration of 8-hydroxyquinoline in the working reagent. A typical concentration is 2 mmol/L but can be higher.[3] |
| Reagent degradation. | Prepare a fresh working reagent. Combined reagents are often stable for a limited time.[11] | |
| Low Signal or Poor Sensitivity | Incorrect pH of the buffer. | Verify the pH of the working reagent is between 10.0 and 11.0.[3][4] |
| Contaminated glassware. | Use acid-washed (1M HCl or HNO₃) or disposable plasticware to avoid calcium contamination.[2][11] |
Part 3: Logical Troubleshooting Workflow
When encountering inaccurate results, a systematic approach is crucial. The following diagram outlines a logical workflow for diagnosing and resolving issues related to magnesium interference in the o-CPC assay.
Troubleshooting Decision Diagram
Sources
- 1. adipogen.com [adipogen.com]
- 2. kamiyabiomedical.com [kamiyabiomedical.com]
- 3. reckondiagnostics.com [reckondiagnostics.com]
- 4. biolabo.fr [biolabo.fr]
- 5. gspchem.com [gspchem.com]
- 6. vitroscient.com [vitroscient.com]
- 7. Rapid determination of magnesium and calcium ions in saline and seawater | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 8. researchgate.net [researchgate.net]
- 9. Theoretical Modeling of the o-Cresolphthalein Complexone Assay for Bone Calcium Resorption [escholarship.org]
- 10. JaypeeDigital | Serum Calcium Estimation [jaypeedigital.com]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
- 12. bioactiva.com [bioactiva.com]
- 13. spectrum-diagnostics.com [spectrum-diagnostics.com]
- 14. academic.oup.com [academic.oup.com]
Technical Support Center: o-Cresolphthalein Complexone Tetrasodium Salt Solutions
Welcome to the technical support center for o-Cresolphthalein Complexone (o-CPC) tetrasodium salt solutions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and best practices for ensuring the stability and performance of o-CPC reagents in colorimetric calcium assays.
Introduction: The Challenge of o-CPC Solution Stability
o-Cresolphthalein complexone is a highly sensitive metallochromic indicator widely used for the quantitative determination of calcium in biological samples.[1] The assay's principle is straightforward: in an alkaline environment, o-CPC selectively binds to calcium ions to form a vibrant purple complex, the absorbance of which is directly proportional to the calcium concentration, typically measured between 570-580 nm.[2][3]
Despite its utility, a significant challenge lies in the inherent instability of the o-CPC working solution.[4] Reagent degradation can lead to high background absorbance, reduced sensitivity, and poor reproducibility, compromising experimental results. This guide provides a comprehensive framework for understanding and mitigating these stability issues, ensuring the generation of reliable and accurate data.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an o-CPC calcium assay and why?
The reaction between o-CPC and calcium requires a distinctly alkaline medium, typically in the pH range of 10.0 to 11.0.[5] This high pH is critical for two primary reasons:
-
Complex Formation: The formation of the purple Ca²⁺-o-CPC complex is pH-dependent. The alkaline conditions ensure that the phenolic hydroxyl and carboxylic acid groups on the o-CPC molecule are sufficiently deprotonated, making the molecule an effective ligand for chelating calcium ions.[6]
-
Indicator Color: Like other phthalein dyes, the uncomplexed o-CPC molecule itself is a pH indicator, remaining colorless at acidic to neutral pH and transitioning to a faint color in alkaline conditions.[7] The high pH of the assay buffer ensures a low-absorbance blank, maximizing the signal-to-noise ratio upon complexation with calcium.
Commonly used buffers to achieve and maintain this pH include 2-amino-2-methyl-1-propanol or diethanolamine.[8] Some formulations suggest that a carbonate or bicarbonate buffer system can enhance reagent stability.[3]
Q2: My samples contain magnesium. How does this affect the assay and how can I prevent interference?
Magnesium is the most significant and common interferent in the o-CPC calcium assay. Mg²⁺ ions can also form a complex with o-CPC, leading to a positive interference and an overestimation of the true calcium concentration.[9]
To counteract this, a masking agent is almost always included in the reagent formulation. The most common and effective masking agent is 8-hydroxyquinoline (also known as oxine).[5][10] 8-hydroxyquinoline preferentially chelates magnesium ions, forming a stable complex that prevents Mg²⁺ from reacting with the o-CPC, thereby ensuring the specificity of the assay for calcium.[11]
Q3: What is the recommended storage procedure for o-CPC solutions?
Proper storage is crucial for maintaining the integrity of your o-CPC reagents. Recommendations vary slightly based on whether you are storing the stock powder, individual reagent components, or the final working solution.
-
o-CPC Powder: The solid tetrasodium salt should be stored at room temperature, tightly sealed, and protected from light and moisture.[7] The powder is known to be air-sensitive, so minimizing exposure to the atmosphere is recommended. Under these conditions, the powder is stable for at least two years.[7]
-
Reagent Components (unmixed): If your protocol uses a two-part reagent system (e.g., a dye solution and a separate buffer), these individual solutions are generally more stable than the final mixture. They should be stored refrigerated at 2-8°C.[11]
-
Working Solution (mixed): The final, combined working reagent is the least stable. It should be prepared fresh daily if possible.[10] If it must be stored, it should be kept in a tightly capped, clean plastic or acid-washed glass container at 2-8°C and is typically stable for about 7 days.[2][8] Discard if any turbidity or significant color change in the blank is observed.
Q4: Why do many protocols recommend acid-washing glassware for this assay?
Glassware is a common source of calcium contamination, which can leach into your reagents and samples, leading to falsely elevated results.[9] Rinsing glassware thoroughly with a dilute acid solution (e.g., 0.1 N HCl) followed by multiple rinses with deionized or distilled water is a critical step to remove any trace amounts of calcium and other metal ions adsorbed to the glass surface.[8][12] For maximum accuracy, using disposable plastic tubes and cuvettes is also a highly recommended practice.[12]
Experimental Protocol: Preparation of a Stabilized o-CPC Reagent and Calcium Assay
This protocol describes the preparation of a two-component o-CPC reagent system and its use in a manual colorimetric assay.
Materials:
-
o-Cresolphthalein Complexone (o-CPC) powder
-
8-hydroxyquinoline
-
2-amino-2-methyl-1-propanol
-
Hydrochloric Acid (HCl)
-
Calcium Carbonate (CaCO₃), primary standard grade
-
Deionized water (DI H₂O)
Reagent Preparation:
1. Calcium Standard (10 mg/dL): a. Accurately weigh 25.0 mg of CaCO₃ (oven-dried) and transfer to a 100 mL volumetric flask. b. Add approximately 50 mL of DI H₂O. c. Slowly add 0.5 mL of 1 N HCl to dissolve the CaCO₃. Swirl gently until fully dissolved. d. Once dissolved, bring the flask to the 100 mL mark with DI H₂O and mix thoroughly. This stock is 100 mg/dL. e. Dilute this stock 1:10 with DI H₂O to create a 10 mg/dL working standard.
2. Reagent A (Chromogen Solution): a. In a 100 mL volumetric flask, dissolve 10 mg of o-CPC and 170 mg of 8-hydroxyquinoline in approximately 50 mL of DI H₂O with the aid of 0.1 mL of 1 N HCl. b. Once fully dissolved, bring to volume with DI H₂O and mix. c. Store in an amber, acid-washed glass bottle at 2-8°C.
3. Reagent B (Buffer Solution): a. In a 100 mL volumetric flask, add 10 g of 2-amino-2-methyl-1-propanol. b. Add approximately 80 mL of DI H₂O and mix to dissolve. c. Adjust the pH to 10.5-10.7 with HCl if necessary. d. Bring to volume with DI H₂O and mix. e. Store in a tightly sealed plastic bottle at 2-8°C.
4. Working Reagent: a. On the day of the assay, prepare the working reagent by mixing equal volumes of Reagent A and Reagent B.[8] b. Allow the working reagent to stand at room temperature for at least 20 minutes before use.[11] c. The working reagent is stable for approximately 7 days when stored at 2-8°C.[2]
Assay Procedure (Manual):
-
Label test tubes for Blank, Standard, Controls, and Samples.
-
Pipette 1.0 mL of the Working Reagent into each tube.
-
Add 20 µL of DI H₂O to the Blank tube.
-
Add 20 µL of the 10 mg/dL Calcium Standard to the Standard tube.
-
Add 20 µL of your respective control or sample to the appropriate tubes.
-
Mix each tube thoroughly and incubate at room temperature for 5 minutes.[8]
-
Set a spectrophotometer to 575 nm and zero the instrument using the Blank.
-
Read the absorbance of the Standard, Controls, and Samples. The final color is stable for at least 60 minutes if protected from direct light.[9]
Calculation:
Calcium (mg/dL) = (Absorbance of Sample / Absorbance of Standard) * Standard Concentration (10 mg/dL)
Assay Principle Workflow
Caption: Workflow of the o-CPC calcium assay.
Troubleshooting Guide
Key Stability Factors Summary
| Factor | Effect on Stability/Assay Performance | Recommendation |
| pH | Sub-optimal pH (<10) leads to incomplete complex formation and reduced sensitivity. | Use a robust alkaline buffer (e.g., 2-amino-2-methyl-1-propanol) to maintain pH 10.0-11.0. |
| Light | Prolonged exposure can degrade the chromogen, increasing blank absorbance. | Store reagents in amber bottles and protect the final reaction from direct light.[9] |
| Temperature | Working reagent is unstable at room temperature for extended periods. | Store stock and working solutions at 2-8°C. Allow to reach room temperature before use.[2] |
| Contamination | Trace calcium from glassware or water leads to high blanks and inaccurate results. | Use acid-washed glassware or disposable plastics. Use high-purity deionized water.[8] |
| Air Exposure | The tetrasodium salt is air-sensitive, potentially leading to degradation of the stock powder. | Keep the stock powder container tightly sealed. |
Troubleshooting Common Issues
Caption: Troubleshooting workflow for common o-CPC assay issues.
Q: My reagent blank is consistently high. What is the most common cause? A: The most frequent cause of high blank absorbance is reagent degradation or contamination. Prepare a fresh working solution from your stock components.[11] If the problem persists, check for calcium contamination in your deionized water or glassware.[8] A turbid reagent is a clear sign of deterioration and should be discarded immediately.
Q: My standard curve is not linear. What should I check first? A: Non-linearity often points to an issue with either the standard preparation or the reagent's performance at higher calcium concentrations. First, verify the accuracy of your standard dilutions. Prepare a fresh set of standards from your primary stock. If the issue remains, it could indicate that the o-CPC concentration in your working reagent is insufficient for the upper range of your curve or that the pH is not optimal. Re-prepare the working reagent, ensuring the correct mixing ratio and verifying the buffer's pH.
Q: I am seeing significant drift in my absorbance readings over time. Why is this happening? A: While the Ca²⁺-o-CPC complex has reasonable stability, it is not indefinite. The color is generally stable for about one hour when protected from direct light.[9] If you are reading a large batch of samples, ensure that the time from incubation to reading is consistent for all samples. Significant drift can also be caused by temperature fluctuations in the spectrophotometer's cuvette holder. Allow the instrument to warm up fully before taking measurements.
References
-
G. Anderegg, H. Flaschka, R. Sallmann, and G. Schwarzenbach, "Metallindikatoren VII. Ein auf Erdalkaliionen ansprechendes Phthalein und seine analytische Verwendung," Helvetica Chimica Acta, vol. 37, no. 1, pp. 113-120, 1954. [Online]. Available: [Link]
-
Pointe Scientific, Inc., "Calcium Reagent Set (o-Cresolphthalein Complexone) Package Insert," [Online]. Available: [Link]
-
Anamol Laboratories Pvt. Ltd., "calcium o-cpc Package Insert," [Online]. Available: [Link]
-
Anamol Laboratories Pvt. Ltd., "calcium o-cpc," [Online]. Available: [Link]
-
Arena BioScien, "Calcium O-CPC," [Online]. Available: [Link]
-
S. Mohan, "Theoretical Modeling of the o-Cresolphthalein Complexone Assay for Bone Calcium Resorption," UC San Diego, 2010. [Online]. Available: [Link]
-
Nature, "Oxidation of interfacial cobalt controls the pH dependence of the oxygen evolution reaction," Nature Catalysis, 2023. [Online]. Available: [Link]
-
ChemPak, "CALCIUM (OCPC METHOD)," [Online]. Available: [Link]
-
Wikipedia, "o-Cresolphthalein," [Online]. Available: [Link]
-
Taylor & Francis Online, "O-Cresolphthalein – Knowledge and References," [Online]. Available: [Link]
-
Anamol Laboratories Private Limited, "How To Calcium Test In Laboratory? o-CPC Method," YouTube, Dec 17, 2019. [Online]. Available: [Link]
-
Biolabo, "CALCIUM CPC method," [Online]. Available: [Link]
-
Loba Chemie, "o-CRESOLPHTHALEIN COMPLEXONE For Complexometry," [Online]. Available: [Link]
-
Chemistry LibreTexts, "Complexation Titration," Aug 15, 2021. [Online]. Available: [Link]
-
ResearchGate, "The pH-Dependent Properties of the Biphasic Calcium Phosphate for Bone Cements," [Online]. Available: [Link]
-
Chemistry LibreTexts, "Indicators for Complexation Titrations," Jul 25, 2013. [Online]. Available: [Link]
-
Wikipedia, "Complexometric indicator," [Online]. Available: [Link]
-
NIH National Library of Medicine, "Insight into the Progress on Natural Dyes: Sources, Structural Features, Health Effects, Challenges, and Potential," [Online]. Available: [Link]
-
ResearchGate, "Effect of pH of the sample solution on percent adsorption of CPC.," [Online]. Available: [Link]
-
Spectrum Diagnostics, "Calcium OCPC.FH10," [Online]. Available: [Link]
-
ResearchGate, "The spectra of indicator o-cresolphthalein complexone (o-CC) and its complex with calcium and magnesium ions at pH 7.5.," [Online]. Available: [Link]
-
PubMed, "Effect of pH, ionic strength and oxygen burden on the chemical stability of EPC/cholesterol liposomes under accelerated conditions. Part 1: Lipid hydrolysis," [Online]. Available: [Link]
-
MDPI, "Plant Food Dyes with Antioxidant Properties and Allergies—Friend or Enemy?," [Online]. Available: [Link]
-
PubMed, "Evaluation of antioxidant enzymes activities and identification of intermediate products during phytoremediation of an anionic dye (C.I. Acid Blue 92) by pennywort (Hydrocotyle vulgaris)," [Online]. Available: [Link]
-
PubMed, "Stability of pH, Blood Gas Partial Pressure, Hemoglobin Oxygen Saturation Fraction, and Lactate Concentration," [Online]. Available: [Link]
Sources
- 1. Alkaline buffer solution 1.5 M, pH 10.3 (25 °C) | Sigma-Aldrich [sigmaaldrich.com]
- 2. anamollabs.com [anamollabs.com]
- 3. gspchem.com [gspchem.com]
- 4. o-Cresolphthalein - Wikipedia [en.wikipedia.org]
- 5. reckondiagnostics.com [reckondiagnostics.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. adipogen.com [adipogen.com]
- 8. anamollabs.com [anamollabs.com]
- 9. Theoretical Modeling of the o-Cresolphthalein Complexone Assay for Bone Calcium Resorption [escholarship.org]
- 10. academic.oup.com [academic.oup.com]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
- 12. biolabo.fr [biolabo.fr]
Technical Support Center: Optimizing o-Cresolphthalealein Complexone Assays for Accurate Calcium Measurement
Welcome to the technical support center for the o-Cresolphthalein Complexone (o-CPC) calcium assay. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for accurate and reproducible calcium quantification. As Senior Application Scientists, we understand that mastering this colorimetric assay is pivotal for robust experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the o-Cresolphthalein Complexone (o-CPC) calcium assay?
The o-CPC assay is a colorimetric method for the quantitative determination of calcium. The underlying principle is the specific reaction between calcium ions and o-Cresolphthalein Complexone in an alkaline environment.[1][2][3][4] In its unbound state at a neutral or acidic pH, o-CPC is colorless.[5] However, under alkaline conditions, o-CPC binds to calcium ions to form a distinct purple-colored complex.[1][2][3][6] The intensity of this purple color, which can be measured spectrophotometrically at a wavelength of approximately 570-578 nm, is directly proportional to the concentration of calcium in the sample.[1][2][3][4]
Q2: Why is pH control so critical for the o-CPC calcium assay?
The formation of the calcium-o-CPC complex is highly pH-dependent. An alkaline medium is essential for the reaction to proceed and for the development of the characteristic purple color.[2][3][5][7] The intensity of the color deepens as the pH increases.[5] Insufficiently alkaline conditions will lead to incomplete complex formation and an underestimation of the calcium concentration. Conversely, excessively high pH can lead to other issues, such as the precipitation of calcium salts or increased interference from other ions. Therefore, maintaining a stable and optimal alkaline pH is paramount for the accuracy and reproducibility of the assay. Many protocols recommend a pH in the range of 10.1 to 10.7.[5][6]
Q3: What are the common sources of interference in the o-CPC assay and how can they be mitigated?
The most common interferents in the o-CPC calcium assay are magnesium ions and hemoglobin.
-
Magnesium Interference: Magnesium ions can also form a complex with o-CPC, leading to an overestimation of the calcium concentration.[8] To prevent this, a masking agent such as 8-hydroxyquinoline or its sulfonate derivative is often included in the reagent formulation.[1][9][10][11] 8-hydroxyquinoline preferentially binds to magnesium, preventing it from reacting with the o-CPC.[9]
-
Hemoglobin Interference: Hemolysis in samples can cause spectral interference.[1][12] The degree of interference can be influenced by the order of reagent addition.[12] Adding the sample to an acidic o-CPC reagent first, followed by the alkaline buffer, can help minimize this interference.[12] For highly hemolyzed or lipemic samples, a serum blank is recommended.[1][11]
-
Chelating Agents: Anticoagulants such as EDTA and citrate must be avoided as they will chelate calcium, making it unavailable to react with the o-CPC reagent.[2][3][6] Heparin is the recommended anticoagulant for plasma samples.[3][6]
Q4: What is a suitable buffer for the o-CPC assay?
Various alkaline buffers are used to maintain the high pH required for the assay. Commonly used buffers include:
The choice of buffer can influence the stability and sensitivity of the assay. It is crucial to use a buffer that can maintain a stable pH in the desired alkaline range upon addition of the sample.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Color Development | Incorrect pH: The reaction mixture is not sufficiently alkaline. | Verify the pH of your final reaction mixture. Prepare fresh alkaline buffer. Consider performing a pH optimization experiment (see protocol below). |
| Degraded Reagents: The o-CPC reagent or other components may have degraded. | Store reagents as recommended, typically at 2-8°C and protected from light.[1][6] Prepare fresh working solutions daily.[10] | |
| Presence of Chelating Agents: The sample may contain EDTA or citrate. | Use serum or heparinized plasma for the assay.[3][6] Ensure all glassware is thoroughly rinsed to remove any residual chelating agents. | |
| High Background Signal | Reagent Contamination: The reagents or water used may be contaminated with calcium. | Use high-purity water and acid-washed glassware (e.g., rinsed with 0.1N HCl) to minimize calcium contamination.[1][6] |
| Incorrect Blanking: The spectrophotometer was not blanked correctly. | Use a proper reagent blank (all components except the sample) to zero the spectrophotometer.[1][10] | |
| High Reagent Absorbance: The initial absorbance of the reagent is too high. | Some protocols suggest that if the initial absorbance of the reagent against a water blank is above a certain threshold (e.g., 0.600), it may indicate reagent deterioration.[11] | |
| Poor Reproducibility | Inaccurate Pipetting: Small volumes of sample and reagents require precise pipetting. | Use calibrated pipettes and proper pipetting techniques.[7] |
| Temperature Fluctuations: The reaction temperature can affect the rate of color development. | Allow all reagents and samples to come to room temperature before starting the assay and maintain a consistent temperature during incubation.[7] | |
| Sample pH Variability: The initial pH of the samples may vary, affecting the final reaction pH. | For certain sample types like urine or cell lysates, it may be necessary to adjust the sample pH to a neutral range before adding it to the assay buffer.[7] |
Experimental Protocols
Protocol 1: pH Optimization for the o-CPC Calcium Assay
This protocol outlines a method to determine the optimal pH for your specific experimental conditions.
Objective: To identify the pH that yields the highest signal-to-noise ratio for a known calcium concentration.
Materials:
-
o-Cresolphthalein Complexone (o-CPC) stock solution
-
8-hydroxyquinoline stock solution (optional, for samples with magnesium)
-
Calcium standard solution (e.g., 10 mg/dL)
-
A series of alkaline buffers with varying pH values (e.g., 0.5M 2-Amino-2-methyl-1-propanol adjusted to pH 9.5, 10.0, 10.5, 11.0, 11.5)
-
High-purity water
-
Spectrophotometer and cuvettes or a microplate reader
Procedure:
-
Prepare Working Reagents: For each pH value to be tested, prepare a working reagent by mixing the o-CPC stock solution, 8-hydroxyquinoline stock (if needed), and the corresponding pH buffer.
-
Set up the Assay: For each pH point, prepare three sets of tubes or wells:
-
Blank: Add the working reagent and an equal volume of high-purity water as the sample.
-
Standard: Add the working reagent and the calcium standard solution.
-
Sample (Optional): Add the working reagent and your sample.
-
-
Incubation: Mix the contents of each tube/well thoroughly and incubate for a fixed period (e.g., 5-10 minutes) at room temperature, protected from direct light.[6]
-
Measurement: Set the spectrophotometer to a wavelength between 570-578 nm. Zero the instrument using the "Blank" for each respective pH. Measure the absorbance of the "Standard" and "Sample" at each pH.
-
Data Analysis: Plot the net absorbance (Absorbance of Standard - Absorbance of Blank) against the pH. The optimal pH is the one that gives the highest stable absorbance for the calcium standard.
Workflow for pH Optimization
Caption: A flowchart illustrating the key steps for determining the optimal pH for the o-CPC calcium assay.
Data Summary
| Parameter | Recommended Value/Range | Notes |
| Optimal pH Range | 10.1 - 10.7 | Highly critical for color development.[5][6] Some methods may use a pH up to 11 or higher.[5][10] |
| Wavelength of Maximum Absorbance (λmax) | 570 - 578 nm | The specific λmax can vary slightly depending on the instrument and reagent formulation.[3][4][5] |
| Magnesium Masking Agent | 8-hydroxyquinoline or 8-hydroxyquinoline sulfonate | Essential for samples containing magnesium to prevent interference.[1][9][10][11] |
| Incubation Time | 2 - 10 minutes | The color is typically stable for at least 30-60 minutes after this initial incubation.[5][6][11] |
| Unsuitable Anticoagulants | EDTA, Citrate, Oxalate | These substances chelate calcium, leading to falsely low readings.[2][3][6] |
References
- Determination of calcium.Google Patents, US3938954A.
-
Mohan, S., & Sah, R. L. Theoretical Modeling of the o-Cresolphthalein Complexone Assay for Bone Calcium Resorption. eScholarship.org. Available at: [Link]
-
Connerty, H. V., & Briggs, A. R. (1966). Determination of serum calcium by means of orthocresolphthalein complexone. American journal of clinical pathology, 45(3), 290-296. Available at: [Link]
-
Price, C. P., & Spencer, K. (1990). Interference by haemoglobin with the cresolphthalein complexone method for serum calcium measurement. Annals of clinical biochemistry, 27(2), 152-155. Available at: [Link]
-
Direct colorimetric determination of serum calcium with o-cresolphthalein complexon. Semantic Scholar. Available at: [Link]
-
Calcium o-cpc. Anamol Laboratories Pvt. Ltd. Available at: [Link]
-
Calcium Reagent Set. Pointe Scientific. Available at: [Link]
-
Calcium Assay (O-Cresolphthalein Chromogenic Method). Kamiya Biomedical Company. Available at: [Link]
-
Calcium O-CPC. Arena BioScien. Available at: [Link]
-
Determination of calcium and magnesium in sea-water using a dynamically coated porous graphitic carbon column with a selective metallochromic ligand as a component of the mobile phase. Royal Society of Chemistry. Available at: [Link]
-
Calcium (Dry) Reagent Set. Pointe Scientific. Available at: [Link]
-
Calcium OCPC.FH10. Spectrum Diagnostics. Available at: [Link]
-
CALCIUM. Vitro Scient. Available at: [Link]
-
The spectra of indicator o-cresolphthalein complexone (o-CC) and its complex with calcium and magnesium ions at pH 7.5. ResearchGate. Available at: [Link]
-
Calcium Assay kit LS(OCPC)Ver.250311. Wako Pure Chemical Industries. Available at: [Link]
Sources
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. spectrum-diagnostics.com [spectrum-diagnostics.com]
- 4. vitroscient.com [vitroscient.com]
- 5. US3938954A - Determination of calcium - Google Patents [patents.google.com]
- 6. anamollabs.com [anamollabs.com]
- 7. kamiyabiomedical.com [kamiyabiomedical.com]
- 8. researchgate.net [researchgate.net]
- 9. Theoretical Modeling of the o-Cresolphthalein Complexone Assay for Bone Calcium Resorption [escholarship.org]
- 10. academic.oup.com [academic.oup.com]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
- 12. Interference by haemoglobin with the cresolphthalein complexone method for serum calcium measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: o-Cresolphthalein Complexone Titration
Welcome to the technical support guide for the o-Cresolphthalein Complexone (OCPC) method. This document is designed for researchers, scientists, and drug development professionals to enhance the accuracy and reliability of their calcium determination assays. Here, we move beyond basic protocols to explore the causality behind experimental choices, providing you with the expertise to troubleshoot and optimize your results effectively.
The Principle of the o-Cresolphthalein Complexone (OCPC) Assay
The reaction is highly dependent on pH. The OCPC molecule itself acts as a pH indicator, being colorless in acidic to neutral solutions and turning reddish-purple in alkaline conditions (pH 8.2-9.8).[5][6] The diagnostically useful calcium complex, however, forms optimally at a higher, more stable alkaline pH, typically between 10 and 12.[6]
Caption: A logical workflow for troubleshooting common OCPC assay issues.
Issue 1: My results are inconsistent and not reproducible.
Answer: Lack of reproducibility is often tied to several critical variables.
-
pH Fluctuation: The single most critical factor is the final pH of the reaction mixture. The buffer's capacity can be overwhelmed by acidic or basic samples.
-
Causality: The Ca-OCPC complex formation and its molar absorptivity are highly pH-dependent. Minor shifts can lead to significant changes in absorbance.
-
Solution: Verify the pH of your final reaction mixture; it should be stable within the optimal range (e.g., 10.2-10.5).[7] Always calibrate your pH meter before preparing buffers. If in doubt, prepare a fresh alkaline buffer.
-
-
Temperature Variation: Titrations and colorimetric reactions are sensitive to temperature changes. [8][9] * Causality: Temperature affects reaction kinetics and equilibrium. Running samples and standards at different temperatures will lead to inconsistent results.
-
Solution: Allow all reagents and samples to reach a stable room temperature (e.g., 20-25°C) before starting the assay. [3]Ensure the incubation time is consistent for all wells or tubes.
-
-
Improper Mixing: Inadequate mixing can lead to localized concentration gradients and incomplete reactions.
-
Causality: The viscous nature of some samples (like serum) can prevent homogenous mixing with the reagents.
-
Solution: Ensure thorough but gentle mixing after adding each reagent. Avoid vigorous shaking that can introduce bubbles, which interfere with spectrophotometric readings. [10]
-
Issue 2: The color of my standards is weak, or the assay has low sensitivity.
Answer: Low signal can point to issues with reagent integrity or reaction conditions.
-
Reagent Degradation: OCPC solutions, especially the final working reagent, can have limited stability. While stock solutions are often stable for months, the combined color reagent may need to be prepared fresh daily. [11] * Causality: The OCPC molecule can degrade over time, particularly when exposed to light and air in a high-pH solution.
-
Solution: Store OCPC powder protected from light and moisture. [4][12]Prepare a fresh working color reagent for each run or validate its stability over your intended period of use. Some modified methods have developed reagents stable for up to 60 days. [13]* Incorrect Wavelength: Measuring at the wrong wavelength will drastically reduce sensitivity.
-
Causality: The Ca-OCPC complex has a specific absorption maximum.
-
Solution: Ensure your spectrophotometer is set to the correct wavelength, typically 570-580 nm. [3][4]Perform a wavelength scan if you suspect an instrument calibration issue.
-
Issue 3: My results seem artificially high, even in low-calcium samples.
Answer: Falsely elevated results are almost always due to interfering substances.
-
Magnesium Interference: Magnesium (Mg²⁺) is the most significant chemical interferent as it also forms a complex with OCPC, albeit a weaker one. [14][15] * Causality: Mg²⁺ is chemically similar to Ca²⁺ and can compete for binding to the OCPC indicator. This is particularly problematic in biological samples where Mg²⁺ is present in significant concentrations.
-
Solution: Incorporate a masking agent. 8-hydroxyquinoline is the standard choice as it preferentially chelates Mg²⁺, preventing it from reacting with the OCPC. [11][14]* Sample Matrix Effects:
-
Hemolysis: Hemoglobin from ruptured red blood cells can cause significant spectral interference. [16][17]The interference pattern can depend on the specific reagents and order of addition. [16]Use non-hemolyzed samples whenever possible.
-
Contamination: Calcium is ubiquitous. Contamination from glassware, pipette tips, or water can artificially increase results. Use deionized water and consider acid-washing your glassware for ultra-sensitive applications. [10]
-
Issue 4: My calibration curve is not linear.
Answer: Non-linearity is an inherent characteristic of the Ca-OCPC reaction and must be managed correctly.
-
Causality: Calcium and OCPC can form two types of complexes: a 1:1 and a 2:1 (Ca:OCPC) complex. At low calcium concentrations, the 1:1 complex is predominant, which leads to a non-linear response. At very high concentrations, the OCPC reagent itself becomes the limiting factor, causing the curve to flatten. [18]* Solution: Do not rely on a single calibrator and a reagent blank (a two-point calibration). This can lead to significant errors, especially at the low end of the range. [18]Always use a multi-point calibration curve (at least 3-5 standards) that covers the expected range of your samples. Use a curve-fitting algorithm (e.g., quadratic or 4-parameter logistic) if a simple linear regression does not accurately fit your standards.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the o-Cresolphthalein Complexone titration? The color change of the OCPC indicator itself occurs between pH 8.2 (colorless) and 9.8 (reddish-purple). [5][6]However, for the stable and sensitive formation of the calcium-OCPC complex, a more alkaline pH of 10-12 is typically required. [6]Many commercial kits use buffers like 2-Amino-2-methyl-1-propanol to maintain a stable pH around 10.5. [3] Q2: Can I use EDTA, citrate, or oxalate as an anticoagulant for my samples? No. These substances are strong chelating agents and will bind the calcium in your sample, making it unavailable to react with the OCPC indicator. [3]This will result in falsely low or zero calcium readings. Use serum or heparinized plasma for your samples.
Q3: How long is the colored complex stable? The stability of the final violet complex is generally good. Most protocols report that the color is stable for several hours, allowing for convenient measurement. [11]However, this should be verified for your specific reagent formulation and laboratory conditions.
Q4: How do I prepare the reagents?
-
OCPC Stock Solution: Dissolve OCPC powder in a suitable solvent. It is soluble in methanol and ethanol but only slightly soluble in water. [4]A common method involves dissolving the powder in a small amount of dilute base (e.g., KOH) before diluting and adjusting the pH with a weak acid. [11]* Alkaline Buffer: An ethanolamine-borate buffer or a 2-Amino-2-methyl-1-propanol buffer is commonly used to maintain a stable alkaline pH. [3][11]* Working Reagent: The final working reagent is often a combination of the OCPC solution, the alkaline buffer, and a masking agent like 8-hydroxyquinoline. Some protocols recommend preparing this solution fresh daily. [11]
Key Parameters for Accurate Titration
| Parameter | Recommendation | Rationale & Causality |
| pH | 10.2 - 10.7 | Essential for optimal and stable Ca-OCPC complex formation. Incorrect pH leads to low sensitivity or high background. [7] |
| Wavelength | 570 - 580 nm | The absorbance maximum of the violet Ca-OCPC complex. Measuring off-peak reduces sensitivity. [3][4] |
| Masking Agent | 8-hydroxyquinoline | Prevents interference from Mg²⁺ by preferentially chelating it, ensuring specificity for Ca²⁺. [11][14] |
| Calibration | Multi-point curve | Corrects for the inherent non-linearity of the reaction, which is caused by the formation of different Ca:OCPC complexes. [18] |
| Temperature | 20 - 25°C (Controlled) | Ensures consistent reaction kinetics and equilibrium for both standards and samples. [3][8] |
| Sample Type | Serum, Heparinized Plasma | Avoids chelating anticoagulants (EDTA, citrate, oxalate) that sequester Ca²⁺ and lead to falsely low results. [3] |
| Glassware | Acid-washed, Deionized H₂O | Minimizes the risk of extraneous calcium contamination, which is critical for accurate low-level measurements. [10] |
Standard Protocol: Colorimetric Calcium Determination
This protocol is a generalized procedure. You must validate it for your specific application and reagents.
1. Reagent Preparation:
-
Alkaline Buffer (e.g., 0.3 M 2-Amino-2-methyl-1-propanol, pH 10.5): Prepare according to standard laboratory procedures. Verify the final pH after preparation. [3]* Chromogen Reagent: Prepare a solution containing o-Cresolphthalein Complexone and 8-hydroxyquinoline in a weakly acidic solution (e.g., 0.25 N HCl).[7] The exact concentrations may need optimization.
-
Calcium Standards: Prepare a series of calcium standards (e.g., 0, 2.5, 5, 10, 15 mg/dL) by diluting a certified calcium stock solution.
2. Assay Procedure:
-
Labeling: Label microplate wells or test tubes for blanks, standards, and unknown samples.
-
Sample Addition: Pipette a small volume (e.g., 10 µL) of blank (deionized water), standard, or sample into the appropriate tubes/wells. [3]3. Reagent Addition: Add the assay reagents. In many automated methods, this is a two-step process:
-
Calculation:
-
Construct a calibration curve by plotting the absorbance of the standards versus their known concentrations.
-
Determine the concentration of the unknown samples by interpolating their absorbance values from the standard curve.
-
References
- GSP Chem. (n.d.). o-Cresolphthalein Complexon | Accurate Calcium Determination Reagent.
- AdipoGen Life Sciences. (n.d.). Calcium Colorimetric Assay Kit (O-Cresolphthalein Method).
- Rocky Mountain Reagents. (n.d.). Cresolphthalein (o-) Indicator 0.04%.
- eScholarship.org. (n.d.). Theoretical Modeling of the o-Cresolphthalein Complexone Assay for Bone Calcium Resorption. Retrieved from eScholarship, University of California.
- Spectrum Diagnostics. (n.d.). Calcium OCPC.FH10.
- Sigma-Aldrich. (n.d.). o-Cresolphthalein Complexone powder 2411-89-4.
- HiMedia Laboratories. (n.d.). o-Cresolphthalein, Indicator grade.
- AdipoGen Life Sciences. (n.d.). o-Cresolphthalein Complexone | CAS 2411-89-4.
- Chemodex. (n.d.). o-Cresolphthalein Complexone - CAS-Number 2411-89-4.
- Connerty, H. V., & Briggs, A. R. (1966). Determination of serum calcium by means of orthocresolphthalein complexone.
- Corns, C. M. (1990). Interference by haemoglobin with the cresolphthalein complexone method for serum calcium measurement. Annals of Clinical Biochemistry, 27(2), 139-142.
- University of Sri Jayewardenepura. (n.d.). Modification of the o-cresolphthalein complexone method by improving stability of reagents for determination of serum total calcium. Retrieved from University of Sri Jayewardenepura Institutional Repository.
- Semantic Scholar. (n.d.). Direct colorimetric determination of serum calcium with o-cresolphthalein complexon.
- ChemicalBook. (n.d.). o-Cresolphthalein Complexone | 2411-89-4.
- Thermo Fisher Scientific. (n.d.). Thermo Scientific Chemicals o-Cresolphthalein complexone, indicator grade 1 g.
- Thermo Fisher Scientific. (n.d.). o-Cresolphthalein complexone, indicator grade 25 g.
- BOC Sciences. (n.d.). The Essential Guide to o-Cresolphthalein Complexone for Lab Analysis.
- Google Patents. (n.d.). US3938954A - Determination of calcium.
- Hartmann, A. E., & Lewis, L. R. (1984). Evaluation of the ASTRA o-cresolphthalein complexone calcium method.
- ResearchGate. (n.d.). EFFECT of INTERFERING SUBSTANCES ON RECOVERY OF URINARY CALCIUM | Download Table.
- Corns, C. M., & Finerty, C. (1987). Some observations on the nature of the calcium-cresolphthalein complexone reaction and its relevance to the clinical laboratory. Annals of Clinical Biochemistry, 24(4), 345-351.
- Wikipedia. (n.d.). o-Cresolphthalein.
- Sigma-Aldrich. (n.d.). Evaluation of the ASTRA o-cresolphthalein complexone calcium method.
- GSP Chem. (2018, July 30). o-cresolphthalein complexone. Medium.
- Cohen, S. A., & Sideman, L. (1979). Modification of the o-cresolphthalein complexone method for determining calcium. Clinical Chemistry, 25(8), 1519-1520.
- Taylor & Francis. (n.d.). O-Cresolphthalein – Knowledge and References.
- ChemBuddy. (2024, November 13). Sources of errors in titration.
- Kamiya Biomedical Company. (2014, June 2). Calcium Assay (O-Cresolphthalein Chromogenic Method).
- Microbioz India. (2024, March 1). Common Titration Errors to Avoid and How to Correct Them.
- Metrohm. (2024, July 15). How to avoid titration errors in your lab.
Sources
- 1. gspchem.com [gspchem.com]
- 2. adipogen.com [adipogen.com]
- 3. spectrum-diagnostics.com [spectrum-diagnostics.com]
- 4. adipogen.com [adipogen.com]
- 5. Cresolphthalein (o-) Indicator 0.04% [rmreagents.com]
- 6. o-Cresolphthalein, Indicator grade [himedialabs.com]
- 7. US3938954A - Determination of calcium - Google Patents [patents.google.com]
- 8. microbiozindia.com [microbiozindia.com]
- 9. How to avoid titration errors in your lab | Metrohm [metrohm.com]
- 10. kamiyabiomedical.com [kamiyabiomedical.com]
- 11. academic.oup.com [academic.oup.com]
- 12. o-Cresolphthalein Complexone - CAS-Number 2411-89-4 - Order from Chemodex [chemodex.com]
- 13. journals.sjp.ac.lk [journals.sjp.ac.lk]
- 14. Theoretical Modeling of the o-Cresolphthalein Complexone Assay for Bone Calcium Resorption [escholarship.org]
- 15. Evaluation of the ASTRA o-cresolphthalein complexone calcium method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Interference by haemoglobin with the cresolphthalein complexone method for serum calcium measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Direct colorimetric determination of serum calcium with o-cresolphthalein complexon. | Semantic Scholar [semanticscholar.org]
- 18. Some observations on the nature of the calcium-cresolphthalein complexone reaction and its relevance to the clinical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
common errors in o-Cresolphthalein complexone based assays
An Application Scientist's Guide to o-Cresolphthalein Complexone (o-CPC) Assays
Welcome to the Technical Support Center for o-Cresolphthalein Complexone (o-CPC) based assays. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that goes beyond simple procedural steps. This document is designed to equip you, whether you are a researcher, clinician, or drug development professional, with the deep technical understanding needed to execute these assays flawlessly, troubleshoot effectively, and interpret your results with confidence. We will delve into the causality behind experimental choices, ensuring every protocol is a self-validating system.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles and common queries regarding the o-CPC assay.
1. What is the core principle of the o-Cresolphthalein Complexone (o-CPC) assay? The o-CPC assay is a colorimetric method used for the quantitative determination of calcium. The principle is based on the specific reaction between calcium ions and o-Cresolphthalein Complexone in an alkaline environment. This reaction forms a stable, purple-colored complex, and the intensity of this color is directly proportional to the calcium concentration in the sample.[1][2][3] The absorbance of this complex is then measured using a spectrophotometer.
2. Why is an alkaline pH essential for this assay? The formation of the calcium-o-CPC chromophore only occurs under alkaline conditions, typically at a pH between 10.0 and 11.0.[1][2][4][5] In neutral or acidic solutions, o-CPC is colorless and will not form the colored complex with calcium.[4][5] The alkaline buffer, therefore, is critical for enabling the reaction and ensuring optimal color development.
3. What is the optimal wavelength for measuring the absorbance? The purple calcium-o-CPC complex exhibits a maximum absorbance peak (λmax) between 570 nm and 580 nm.[1][2][3][6] Measuring the absorbance at this wavelength range provides the highest sensitivity and accuracy for the assay.
4. What is the function of 8-hydroxyquinoline in the reagent formulation? The primary interfering ion in biological samples for calcium measurement is magnesium (Mg²⁺), which can also react with o-CPC to form a colored complex.[1][7] 8-hydroxyquinoline is included in the reagent as a "masking agent." It preferentially binds to magnesium ions, forming a stable complex that prevents them from reacting with the o-CPC dye, thereby ensuring the assay's specificity for calcium.[1][8]
5. How stable are the o-CPC reagents and the final colored product? The stability of o-CPC reagents can vary by manufacturer. The stock o-CPC powder is generally stable for at least two years when stored at room temperature, protected from light and moisture.[6] The working reagent, which is a mixture of the dye and the alkaline buffer, is less stable and should often be prepared fresh daily or is stable for about 7 days when refrigerated at 2-8°C.[9][10] The final purple-colored reaction mixture is typically stable for about one hour when protected from direct light.[1][10]
Troubleshooting Guide: From Problems to Solutions
Encountering issues during an assay can be frustrating. This guide provides a systematic approach to identifying and resolving common errors.
Issue 1: High Background Absorbance (High Reagent Blank)
A high reagent blank, where the well with no calcium standard still yields a high absorbance reading (typically >0.300), can compress your dynamic range and mask low-level signals.[1]
-
Potential Cause 1: Contaminated Glassware. Calcium is ubiquitous in the environment, and laboratory glassware is a frequent source of contamination.
-
Solution: Implement a rigorous glassware cleaning protocol specifically for calcium assays. All glassware should be soaked in dilute acid (e.g., 0.1-1N HCl) and then rinsed thoroughly with high-purity, deionized water before use.[1][10][11] Using dedicated, acid-washed disposable plasticware is a highly effective alternative.[11]
-
-
Potential Cause 2: Poor Water Quality. The water used for preparing reagents and buffers can be a source of contaminating ions.
-
Solution: Always use deionized, distilled, or ultrapure water (Type I) for all reagent preparations. Poor water quality can introduce interfering ions that contribute to background noise.[12]
-
-
Potential Cause 3: Reagent Degradation. Over time, or with improper storage, the o-CPC reagents can degrade, leading to auto-oxidation or contamination.
Troubleshooting Logic for High Background
Caption: Troubleshooting decision tree for high background absorbance.
Issue 2: Poor Reproducibility and Inconsistent Results
High variability between replicate wells (high coefficient of variation, %CV) compromises the reliability of your data.
-
Potential Cause 1: Inaccurate Pipetting. Colorimetric assays are highly sensitive to volume variations.
-
Solution: Ensure all pipettes are calibrated regularly. Use reverse pipetting for viscous solutions. When adding reagents to a microplate, ensure the pipette tip touches the liquid already in the well to ensure complete transfer, but avoid generating bubbles.[11]
-
-
Potential Cause 2: Temperature Fluctuations. The reaction rate is temperature-dependent.
-
Solution: Allow all reagents and samples to equilibrate to room temperature before starting the assay.[11] Avoid placing the reaction plate on cold or warm surfaces or in direct drafts.
-
-
Potential Cause 3: Inadequate Mixing or Foaming. Incomplete mixing leads to heterogeneous color development, while foaming can interfere with the spectrophotometer's light path.
-
Solution: Mix gently but thoroughly after adding each reagent. If using a plate shaker, optimize the speed to avoid splashing. When mixing with a pipette, do so carefully to avoid creating bubbles or foam.[11]
-
Issue 3: Non-Linearity of the Standard Curve
A non-linear standard curve, particularly at higher concentrations, indicates that the assay is reaching its saturation point or that there are other interfering factors.
-
Potential Cause 1: Standard Concentrations Exceed the Linear Range. Every assay has a defined range where absorbance is proportional to concentration.
-
Solution: Most o-CPC assays are linear up to approximately 15-20 mg/dL.[1][2] If your standard curve flattens at the top, reduce the concentration of your highest standards. If your samples have concentrations exceeding this range, they must be diluted with 0.9% saline or deionized water and re-assayed.[1] Remember to apply the dilution factor to the final calculation.
-
-
Potential Cause 2: Reagent Deterioration. Old or improperly stored reagents may not sustain the reaction stoichiometrically at high analyte concentrations.
-
Solution: Prepare fresh reagents. Some research suggests that adding sodium acetate to the reagent formulation can improve the linearity of the reaction.[13]
-
Issue 4: Interference from the Sample Matrix
Biological samples are complex and can contain substances that interfere with the assay chemistry.
| Interfering Substance | Mechanism of Interference | Mitigation Strategy |
| Magnesium (Mg²⁺) | Competes with calcium for binding to o-CPC, causing a positive interference (falsely high reading).[1][7][14] | Use a reagent formulated with a masking agent like 8-hydroxyquinoline.[1] |
| Chelating Anticoagulants | EDTA, citrate, and oxalate bind calcium, making it unavailable for reaction with o-CPC (falsely low reading).[2][10] | Use serum or heparinized plasma only. Avoid all other anticoagulants.[2][10] |
| Hemolysis (Hemoglobin) | Hemoglobin has its own absorbance spectrum that can overlap with that of the o-CPC complex, causing spectral interference.[15] | Avoid hemolyzed samples. If unavoidable, prepare a sample blank by adding the sample to a buffer without the o-CPC dye and subtract this absorbance from the test reading.[1] |
| Lipemia / Icterus (High Lipids / Bilirubin) | Turbidity from lipids can scatter light, and high bilirubin can cause spectral interference, leading to inaccurate readings.[1][14] | Centrifuge samples to remove lipids. Use a sample blank to correct for background absorbance from bilirubin or turbidity.[1] |
| High Protein/Lipid Content | In samples like cell lysates, high concentrations of proteins or lipids may affect the assay result.[11] | Deproteinize the sample using trichloroacetic acid (TCA) precipitation or remove lipids via ultrafiltration or centrifugation before the assay.[11] |
Validated Experimental Protocols
Protocol 1: Glassware Decontamination for Calcium Assays
Causality: Trace calcium contamination on glass surfaces can significantly elevate background readings. This protocol ensures all interfering ions are stripped from the glassware.
-
Submerge glassware in a bath of 1N Hydrochloric Acid (HCl).
-
Allow to soak for at least 4 hours (overnight is recommended).
-
Carefully remove glassware from the acid bath and rinse extensively under running tap water.
-
Perform a final rinse (at least 3-5 times) with high-purity, deionized water.
-
Allow to air dry completely or dry in an oven. Do not wipe dry, as this can reintroduce contaminants.
Protocol 2: Standard o-CPC Assay Procedure (96-Well Microplate Format)
Causality: This workflow is optimized to ensure consistent timing and mixing, which are critical for reproducible results in endpoint colorimetric assays.
Caption: Standard experimental workflow for the o-CPC assay.
Procedure:
-
Reagent Preparation: Prepare the working reagent by mixing the o-CPC color reagent and the alkaline buffer according to the kit manufacturer's instructions (often a 1:1 ratio).[1][9] Prepare fresh as needed.
-
Sample/Standard Addition: Pipette 5-10 µL of your samples, calcium standards, and a blank (deionized water) into separate wells of a 96-well clear flat-bottom plate.[2][11]
-
Working Reagent Addition: Add 200-250 µL of the prepared working reagent to each well.
-
Mixing: Mix the contents of the wells gently using a micropipette or a microplate shaker on a low setting for 30 seconds. Avoid foaming.[11]
-
Incubation: Incubate the plate for 5 minutes at room temperature (25-30°C), protected from direct light.[1][2]
-
Measurement: Read the absorbance at 570-580 nm using a microplate reader.
-
Calculation: Subtract the absorbance of the blank from all standard and sample readings. Plot the corrected absorbance of the standards versus their known concentrations to generate a standard curve. Determine the concentration of the samples from this curve.
Key Assay Parameters Summary
| Parameter | Recommended Setting | Rationale |
| Wavelength | 570 - 580 nm | This is the peak absorbance (λmax) of the Ca-oCPC complex, providing maximum signal and sensitivity.[1][6] |
| Assay pH | 10.0 - 11.0 | The alkaline environment is required for the chromogenic reaction to occur.[1][2][4] |
| Incubation Time | 5 minutes | The color development is rapid and typically reaches a stable endpoint within this timeframe.[1][2] |
| Incubation Temp. | Room Temperature (25-30°C) | Ensures consistent reaction kinetics. Avoid significant temperature deviations.[1][11] |
| Linearity Limit | ~15 - 20 mg/dL (3.75 - 5 mmol/L) | Beyond this point, the reaction may become saturated, leading to an underestimation of the true concentration.[1][2] |
References
- CHEMPAK. (2020). CALCIUM (OCPC METHOD).
-
AdipoGen Life Sciences. o-Cresolphthalein Complexone. [Link]
- Moorehead, W. R., & Biggs, H. G. (1974). Determination of calcium. U.S.
-
Spectrum Diagnostics. Calcium OCPC.FH10. [Link]
-
Connerty, H. V., & Briggs, A. R. (1966). Determination of serum calcium by means of orthocresolphthalein complexone. American Journal of Clinical Pathology, 45(3), 290-296. [Link]
-
Taylor & Francis Online. O-Cresolphthalein – Knowledge and References. [Link]
-
Surmodics IVD. What Causes High Background in ELISA Tests?. [Link]
-
Kamiya Biomedical Company. (2014). Calcium Assay (O-Cresolphthalein Chromogenic Method). [Link]
-
Mohan, S. (2012). Theoretical Modeling of the o-Cresolphthalein Complexone Assay for Bone Calcium Resorption. UC San Diego. [Link]
-
Hokazono, E., et al. (2009). Development of a new measurement method for serum calcium with chlorophosphonazo-III. Annals of Clinical Biochemistry, 46(Pt 4), 329-334. [Link]
-
Wikipedia. o-Cresolphthalein. [Link]
-
American Research Products, Inc. (ARP). Elisa troubleshooting tips – High background. [Link]
-
Hokazono, E., et al. (2009). Development of a new measurement method for serum calcium with chlorophosphonazo-III. ResearchGate. [Link]
-
Green, R. S. (2016). Answer to "Hello friends... can you suggest me how to reduce high background...". ResearchGate. [Link]
-
Anamol Laboratories Pvt. Ltd. CALCIUM o-CPC. [Link]
- Wang, J. (2013). Method for preparing o-cresolphthalein.
-
ResearchGate. EFFECT of INTERFERING SUBSTANCES ON RECOVERY OF URINARY CALCIUM. [Link]
-
Moore, J. J. (1986). Interference by haemoglobin with the cresolphthalein complexone method for serum calcium measurement. Annals of Clinical Biochemistry, 23(1), 99-103. [Link]
-
Hartmann, A. E., & Lewis, L. R. (1984). Evaluation of the ASTRA® O-Cresolphthalein Complexone Calcium Method. American Journal of Clinical Pathology, 82(2), 182–187. [Link]
-
Recombigen Laboratories Pvt Ltd. CALCIUM (O-Cresolphthalein Complexone (OCPC) Method). [Link]
-
Beckman Coulter. (2021). CA Instructions For Use Calcium oCPC. [Link]
-
Kunes, M., et al. (2016). The spectra of indicator o-cresolphthalein complexone (o-CC) and its complex with calcium and magnesium ions at pH 7.5. ResearchGate. [Link]
-
Loba Chemie. o-CRESOLPHTHALEIN COMPLEXONE For Complexometry. [Link]
-
Carvalhaes, M. S., & Nicolau, M. (2000). The determination of total calcium in urine: A comparison between the atomic absorption and the ortho-cresolphtalein complexone methods. Jornal Brasileiro de Patologia e Medicina Laboratorial, 36(4). [Link]
-
Mohan, S. (2012). Theoretical Modeling of the o-Cresolphthalein Complexone Assay for Bone Calcium Resorption. eScholarship, University of California. [Link]
-
Hartmann, A. E., & Lewis, L. R. (1984). Evaluation of the ASTRA o-cresolphthalein complexone calcium method. PubMed. [Link]
-
Cowley, D. M., et al. (1986). Improved linearity of the calcium-cresolphthalein complexone reaction with sodium acetate. Clinical Chemistry, 32(5), 894-895. [Link]
Sources
- 1. reckondiagnostics.com [reckondiagnostics.com]
- 2. spectrum-diagnostics.com [spectrum-diagnostics.com]
- 3. gspchem.com [gspchem.com]
- 4. US3938954A - Determination of calcium - Google Patents [patents.google.com]
- 5. academic.oup.com [academic.oup.com]
- 6. adipogen.com [adipogen.com]
- 7. researchgate.net [researchgate.net]
- 8. Theoretical Modeling of the o-Cresolphthalein Complexone Assay for Bone Calcium Resorption [escholarship.org]
- 9. anamollabs.com [anamollabs.com]
- 10. 5.imimg.com [5.imimg.com]
- 11. kamiyabiomedical.com [kamiyabiomedical.com]
- 12. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 13. Improved linearity of the calcium-cresolphthalein complexone reaction with sodium acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Interference by haemoglobin with the cresolphthalein complexone method for serum calcium measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: o-Cresolphthalein Complexone Reactions
Welcome to the technical support center for o-Cresolphthalein Complexone (OCPC) based assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for experiments involving this widely used calcium indicator. Here, we will delve into the critical role of temperature in OCPC reactions and provide practical solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the o-Cresolphthalein Complexone (OCPC) assay for calcium measurement?
The OCPC assay is a colorimetric method used for the quantitative determination of calcium. The underlying principle is a chelation reaction where o-Cresolphthalein Complexone, a metallochromic indicator, selectively binds with calcium ions in an alkaline environment. This binding results in the formation of a stable, violet-colored complex. The intensity of this color, which is directly proportional to the concentration of calcium in the sample, is measured spectrophotometrically at a wavelength between 570 and 580 nm.[1][2]
Q2: Why is temperature a critical parameter in OCPC assays?
Temperature is a crucial factor in OCPC assays as it can significantly influence the reaction's kinetics and the stability of the final colored complex, thereby affecting the accuracy and reproducibility of your results.[3] Fluctuations in temperature can lead to variable optical density (O.D.) readings.[3] The chelation reaction between OCPC and calcium, like many chemical reactions, is temperature-dependent. Variations in temperature can alter the rate of complex formation, potentially leading to incomplete reactions and inaccurate calcium quantification.
Q3: What is the recommended operating temperature for OCPC assays?
Most commercially available OCPC assay kits and established protocols recommend that all reagents be brought to room temperature (typically defined as 20-25°C) before use.[1] The incubation of the reaction mixture is also generally carried out at this ambient temperature for a specified period, usually around 5 minutes.[1][2]
Q4: How long is the OCPC-calcium complex stable at room temperature?
The violet-colored complex formed between OCPC and calcium is generally stable for approximately 60 minutes at room temperature. After this period, the absorbance may begin to change, leading to inaccurate readings. Therefore, it is recommended to measure the absorbance within this timeframe after the incubation period.
Troubleshooting Guide
This section addresses specific issues you may encounter during your OCPC experiments and provides step-by-step guidance to resolve them, with a focus on temperature-related causes.
Problem 1: High Variability in Absorbance Readings Between Replicates
-
Symptoms: You observe a high coefficient of variation (CV) between replicate wells or tubes of the same sample.
-
Potential Cause: Inconsistent temperature across your assay plate or between different experimental runs. This can be due to drafts from air conditioning, uneven heating from equipment, or handling the plate with warm hands. Fluctuating incubation temperatures are a known cause of variable results.[3]
-
Troubleshooting Steps:
-
Ensure Thermal Equilibrium: Before starting the assay, ensure all reagents, samples, and the microplate are equilibrated to a stable room temperature (20-25°C) for at least 30 minutes.
-
Use a Temperature-Controlled Environment: If possible, perform the assay incubations in a temperature-controlled plate reader or incubator to maintain a consistent temperature.
-
Minimize Handling: Avoid excessive handling of the microplate during incubation to prevent localized temperature changes.
-
Check for Environmental Factors: Be mindful of air vents or other sources of temperature fluctuations in your laboratory and position your experiment away from them.
-
Problem 2: Consistently Low Absorbance Readings for Standards and Samples
-
Symptoms: The absorbance values for your entire standard curve and all your samples are lower than expected.
-
Potential Cause: The reaction temperature may be too low, leading to a slower reaction rate and incomplete formation of the OCPC-calcium complex within the specified incubation time.
-
Troubleshooting Steps:
-
Verify Room Temperature: Use a calibrated thermometer to confirm that your laboratory's ambient temperature is within the recommended 20-25°C range.
-
Increase Incubation Time: If the ambient temperature is on the lower side of the acceptable range, you may need to extend the incubation time to allow for complete color development. Some protocols suggest adjusting the chromogen reaction time depending on the ambient room temperature.[3]
-
Pre-warm Reagents: While ensuring they are at a stable room temperature, avoid using reagents that are still cold from refrigerated storage.
-
Problem 3: Non-Linear Standard Curve
-
Symptoms: Your standard curve is not linear, particularly at the higher and lower concentrations.
-
Potential Cause: While non-linearity at high calcium concentrations can be due to the limiting concentration of OCPC, temperature fluctuations during the assay can also contribute to this issue by affecting the reaction kinetics differently at various concentrations.[4]
-
Troubleshooting Steps:
-
Maintain Consistent Timing and Temperature: Ensure that the time between adding the chromogen and reading the absorbance is consistent for all standards and that the temperature is stable throughout this process.
-
Prepare Standards Fresh: Prepare your calcium standards fresh for each experiment to avoid any degradation or precipitation that could be influenced by storage temperature.
-
Review Pipetting Technique: Inconsistent pipetting can exacerbate temperature-related issues. Ensure accurate and consistent dispensing of all reagents.
-
Experimental Protocol: Temperature-Controlled OCPC Assay
This protocol provides a step-by-step methodology for a standard OCPC calcium assay with an emphasis on temperature control.
Materials:
-
o-Cresolphthalein Complexone (OCPC) chromogen solution
-
Alkaline buffer solution
-
Calcium standard solutions
-
Samples for analysis
-
Microplate reader or spectrophotometer capable of reading absorbance at 570-580 nm
-
Calibrated thermometer
-
Temperature-controlled incubator or water bath (optional, but recommended for high precision)
Procedure:
-
Reagent and Sample Preparation:
-
Allow all reagents (OCPC chromogen, alkaline buffer) and samples to equilibrate to a stable room temperature (20-25°C) for at least 30 minutes. Verify the temperature with a calibrated thermometer.
-
Prepare a series of calcium standards of known concentrations.
-
-
Assay Setup:
-
Pipette your standards and samples into the wells of a 96-well microplate.
-
Add the alkaline buffer to each well and mix gently.
-
-
Incubation:
-
Incubate the microplate at a constant room temperature (20-25°C) for 5 minutes. For enhanced consistency, place the plate in a pre-warmed incubator set to 25°C.
-
-
Color Development:
-
Add the OCPC chromogen solution to each well and mix thoroughly.
-
Incubate the plate for an additional 5 minutes at the same constant temperature.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 575 nm using a microplate reader. Ensure the reading is taken within 60 minutes of adding the chromogen.
-
Visualizing the Workflow
The following diagram illustrates the critical temperature control points in a typical OCPC experimental workflow.
Caption: Troubleshooting logic for temperature effects in OCPC assays.
References
-
The spectra of indicator o-cresolphthalein complexone (o-CC) and its complex with calcium and magnesium ions at pH 7.5. ResearchGate. Available at: [Link]
-
Calcium Colorimetric OCPC. Arkanscientech. Available at: [Link]
-
Insight into Calcium-Binding Motifs of Intrinsically Disordered Proteins. MDPI. Available at: [Link]
-
Calcium OCPC.FH10. spectrum-diagnostics.com. Available at: [Link]
-
determination of serum calcium by means of orthocresolphthalein complexone. academic.oup.com. Available at: [Link]
-
Theoretical Modeling of the o-Cresolphthalein Complexone Assay for Bone Calcium Resorption. eScholarship.org. Available at: [Link]
- US3938954A - Determination of calcium. Google Patents.
-
Theoretical Modeling of the o-Cresolphthalein Complexone Assay for Bone Calcium Resorption. eScholarship.org. Available at: [Link]
-
Some observations on the nature of the calcium-cresolphthalein complexone reaction and its relevance to the clinical laboratory. PubMed. Available at: [Link]
-
o-Cresolphthalein Complexone. Labclinics Shop. Available at: [Link]
-
Calcium Assay (O-Cresolphthalein Chromogenic Method). Kamiya Biomedical Company. Available at: [Link]
-
O-Cresolphthalein – Knowledge and References. Taylor & Francis. Available at: [Link]
-
o-CRESOLPHTHALEIN COMPLEXONE For Complexometry. Loba Chemie. Available at: [Link]
-
CALCIUM. Vitro Scient. Available at: [Link]
Sources
- 1. arkanscientech.com [arkanscientech.com]
- 2. spectrum-diagnostics.com [spectrum-diagnostics.com]
- 3. kamiyabiomedical.com [kamiyabiomedical.com]
- 4. Some observations on the nature of the calcium-cresolphthalein complexone reaction and its relevance to the clinical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: o-Cresolphthalein Complexone (o-CPC) Reagent
<
Welcome to the technical support center for o-Cresolphthalein Complexone (o-CPC) reagent. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the stability and storage of o-CPC. Our goal is to ensure you achieve reliable and reproducible results in your calcium determination assays.
I. Frequently Asked Questions (FAQs)
This section addresses common queries about the handling and properties of o-CPC reagent.
Q1: What is o-Cresolphthalein Complexone and how does it work for calcium determination?
A1: o-Cresolphthalein Complexone (o-CPC) is a metallochromic indicator used for the colorimetric determination of calcium.[1][2] In an alkaline environment, o-CPC selectively binds with calcium ions to form a distinct violet-colored complex.[1][2] The intensity of this color is directly proportional to the calcium concentration in the sample and is typically measured spectrophotometrically between 560 and 590 nm.[1][3] This method is widely adopted in clinical laboratories for its simplicity and speed in quantifying calcium levels in biological fluids like serum and plasma.[1]
Q2: What is the optimal pH for the o-CPC calcium reaction?
A2: The formation of the calcium-o-CPC complex is pH-dependent and occurs under alkaline conditions.[2] The typical pH range for this reaction is between 10.5 and 11.0.[4][5] Various buffer systems, such as 2-Amino-2-methyl-1-propanol or diethanolamine, are used to maintain this alkaline pH during the assay.[2][5] It is crucial to ensure the final pH of the reaction mixture is within the optimal range for accurate and sensitive calcium measurement.
Q3: What are the recommended storage conditions for solid o-CPC powder?
A3: Solid o-Cresolphthalein Complexone powder is generally stable and should be stored in a cool, dry, and well-ventilated place.[6][7] It is important to keep the container tightly closed to protect it from light and moisture.[8][9] When stored at room temperature under these conditions, the powder is stable for at least two years.[8][9] Some manufacturers recommend storing below +30°C.[10][11]
Q4: How long is a prepared o-CPC working solution stable?
A4: The stability of the o-CPC working solution depends on its formulation and storage. A freshly prepared working reagent is often recommended for daily use.[4] However, some commercially available reagent kits, or self-prepared solutions with specific buffer systems (e.g., carbonate or bicarbonate), can exhibit increased stability.[1] For instance, a combined reagent stored refrigerated (2-8°C) can be stable for up to two weeks, while at room temperature, it may be stable for about one week.[12] One study noted that a solution kept at 4°C maintained its ability to form complexes with calcium and magnesium for at least 110 days.[13] Always refer to the manufacturer's instructions for the specific stability of your reagent.
Q5: Are there any known interfering substances in the o-CPC calcium assay?
A5: Yes, certain substances can interfere with the accuracy of the o-CPC calcium assay. Magnesium is a common interferent, though its impact is often minimized by using agents like 8-hydroxyquinoline, which preferentially binds to magnesium.[14] Anticoagulants that chelate calcium, such as EDTA, citrate, and oxalate, must be avoided as they will render the calcium unavailable for reaction with o-CPC.[2][5] Hemolysis should also be avoided.[2]
II. Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your experiments with o-CPC reagent.
| Problem | Potential Cause | Troubleshooting Steps & Explanations |
| High background absorbance or turbid reagent | 1. Reagent Deterioration: The reagent may have degraded due to improper storage (e.g., exposure to light, moisture, or extreme temperatures).[2] | 1. Discard the old reagent and prepare a fresh working solution. Ensure solid o-CPC is stored in a cool, dry, dark place.[6][7][8][9] |
| 2. Contaminated Glassware/Water: Glassware or water used for reagent preparation may be contaminated with calcium or other metal ions.[12] | 2. Use deionized or distilled water. All glassware should be acid-washed (e.g., with diluted HCl) and thoroughly rinsed to remove any trace mineral contaminants.[12] | |
| Low sensitivity or poor standard curve linearity | 1. Incorrect pH of the working solution: The pH may be outside the optimal alkaline range (10.5-11.0) required for the calcium-o-CPC complex formation.[4][5] | 1. Check the pH of your buffer and final working reagent. Adjust if necessary. Prepare fresh buffer if it has been stored for an extended period, as it can absorb atmospheric CO2, leading to a drop in pH. |
| 2. Degraded o-CPC Reagent: The chromogenic reagent may have lost its reactivity over time. | 2. Prepare a fresh working solution from a reliable stock of o-CPC powder. The sensitivity of the working reagent can decline over time.[12] | |
| 3. Inaccurate Pipetting: Errors in pipetting the sample, standard, or reagents can lead to inconsistent results. | 3. Calibrate your pipettes regularly. Ensure accurate and precise dispensing, especially for small volumes.[15] | |
| Inconsistent or non-reproducible results | 1. Temperature Fluctuations: The reaction temperature can affect the optical density reading.[15] | 1. Ensure that all reagents and samples are brought to room temperature before use and maintain a consistent incubation temperature during the assay.[15] |
| 2. Presence of Interfering Substances: Samples may contain interfering ions or chelating agents.[2][5][14] | 2. Review sample collection and preparation procedures. Avoid using anticoagulants like EDTA. If magnesium interference is suspected, incorporate 8-hydroxyquinoline in your reagent formulation.[14] | |
| 3. Foaming during mixing: Vigorous mixing can introduce bubbles, which interfere with absorbance readings. | 3. Mix gently by pipetting up and down, avoiding the creation of foam.[15] | |
| Precipitation in the working solution | 1. Poor Solubility of o-CPC: The o-CPC powder may not be fully dissolved. | 1. Ensure the o-CPC is completely dissolved during preparation. o-CPC is slightly soluble in water but more soluble in alkaline solutions like NaOH or in organic solvents like methanol and ethanol.[9][11][16] |
| 2. Buffer Instability: The buffer components may be precipitating over time, especially at low temperatures. | 2. Visually inspect the buffer before use. If precipitation is observed, bring the buffer to room temperature and mix to redissolve. If it does not redissolve, prepare a fresh buffer. |
III. Experimental Protocols
Protocol 1: Preparation of a Stable o-CPC Working Solution
This protocol provides a general guideline for preparing a stable o-CPC reagent. Note that formulations can vary, and it is always best to consult specific assay kit instructions or published literature for your application.
Materials:
-
o-Cresolphthalein Complexone powder
-
2-Amino-2-methyl-1-propanol (or other suitable buffer)
-
8-Hydroxyquinoline (optional, for magnesium suppression)
-
Hydrochloric Acid (HCl)
-
Deionized water
-
Acid-washed glassware
Procedure:
-
Prepare the Buffer Solution:
-
Dissolve the appropriate amount of 2-Amino-2-methyl-1-propanol in deionized water to achieve the desired concentration (e.g., 0.3 mol/L).[2]
-
Adjust the pH to approximately 10.5 with HCl.
-
-
Prepare the Chromogen Solution:
-
Dissolve o-Cresolphthalein Complexone in a small amount of deionized water with the aid of a minimal amount of NaOH to facilitate dissolution.
-
If using, dissolve 8-hydroxyquinoline in this solution.
-
-
Combine to Create the Working Reagent:
-
Storage:
-
Store the working reagent in a tightly capped plastic bottle, refrigerated at 2-8°C.[12]
-
Protocol 2: Quality Control Check for o-CPC Reagent Performance
This simple check can help validate the performance of a new batch of o-CPC working solution.
Materials:
-
Prepared o-CPC working solution
-
Calcium standard solution (e.g., 10 mg/dL)
-
Blank solution (deionized water)
-
Spectrophotometer and cuvettes
Procedure:
-
Set up the Assay:
-
Label three cuvettes: "Blank," "Standard," and "Reagent Blank."
-
-
Blank Measurement:
-
To the "Blank" cuvette, add the appropriate volume of your working reagent (e.g., 1.0 mL).
-
Add the corresponding volume of blank solution (e.g., 20 µL).
-
Mix and use this to zero the spectrophotometer at 570-580 nm.
-
-
Reagent Blank Measurement:
-
The "Reagent Blank" should have an absorbance close to zero against the blank. A high absorbance may indicate reagent deterioration or contamination.
-
-
Standard Measurement:
-
To the "Standard" cuvette, add the same volume of working reagent.
-
Add the corresponding volume of the calcium standard solution.
-
Mix and incubate for the recommended time (e.g., 5 minutes at room temperature).[2]
-
Measure the absorbance.
-
-
Evaluation:
-
The absorbance of the standard should be within the expected range for your assay. A significantly lower absorbance may indicate reduced reagent sensitivity.
-
IV. Diagrams
Caption: Troubleshooting workflow for o-CPC reagent issues.
References
-
Loba Chemie. (2016, May 24). o-CRESOLPHTHALEIN COMPLEXONE MSDS. Retrieved from [Link]
-
Sdfine. o-cresolphthalein complexone. Retrieved from [Link]
- Moorehead, W. R., & Biggs, H. G. (1974). Determination of serum calcium by means of orthocresolphthalein complexone. Clinical Chemistry, 20(11), 1458-1460.
-
Suvchem Laboratory Chemicals. Manufacturer and Exporter of O-CRESOLPHTHALEIN COMPLEXONE AR. Retrieved from [Link]
-
Spectrum Diagnostics. Calcium OCPC.FH10. Retrieved from [Link]
-
Arena BioScien. Calcium O-CPC. Retrieved from [Link]
-
Kamiya Biomedical Company. (2014, June 2). Calcium Assay (O-Cresolphthalein Chromogenic Method). Retrieved from [Link]
-
Loba Chemie. o-CRESOLPHTHALEIN COMPLEXONE For Complexometry. Retrieved from [Link]
-
Anamol Laboratories Pvt. Ltd. calcium 0-cpc. Retrieved from [Link]
-
ResearchGate. The spectra of indicator o-cresolphthalein complexone (o-CC) and its.... Retrieved from [Link]
-
Wikipedia. o-Cresolphthalein. Retrieved from [Link]
-
Pointe Scientific, Inc. Calcium Reagent Set. Retrieved from [Link]
-
Mohan, S. (2011). Theoretical Modeling of the o-Cresolphthalein Complexone Assay for Bone Calcium Resorption. eScholarship.org. Retrieved from [Link]
- Morin, L. G. (1974). Direct colorimetric determination of serum calcium with o-cresolphthalein complexon.
- Azerrad, S., & Avisar, D. (2020). Pharmaceutical Transformation Products Formed by Ozonation—Does Degradation Occur?.
Sources
- 1. gspchem.com [gspchem.com]
- 2. spectrum-diagnostics.com [spectrum-diagnostics.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. anamollabs.com [anamollabs.com]
- 6. fishersci.com [fishersci.com]
- 7. lobachemie.com [lobachemie.com]
- 8. o-Cresolphthalein Complexone - CAS-Number 2411-89-4 - Order from Chemodex [chemodex.com]
- 9. adipogen.com [adipogen.com]
- 10. o-Cresolphthalein Complexone | 2411-89-4 [chemicalbook.com]
- 11. o-Cresolphthalein Complexone CAS#: 2411-89-4 [m.chemicalbook.com]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
- 13. researchgate.net [researchgate.net]
- 14. Theoretical Modeling of the o-Cresolphthalein Complexone Assay for Bone Calcium Resorption [escholarship.org]
- 15. kamiyabiomedical.com [kamiyabiomedical.com]
- 16. Thermo Scientific Chemicals o-Cresolphthalein complexone, indicator grade 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Technical Support Center: Troubleshooting Colorimetric Drift in o-Cresolphthalein Complexone (OCPC) Methods
Welcome to the technical support center for o-Cresolphthalein complexone (OCPC) based assays. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to colorimetric drift and other common problems encountered during calcium quantification. Our approach is rooted in explaining the fundamental chemistry of the assay to empower you to develop robust and reliable experimental outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses common questions about the OCPC method, providing a foundational understanding of the assay's principles and critical parameters.
Q1: What is the principle of the o-Cresolphthalein complexone (OCPC) calcium assay?
The OCPC method is a colorimetric assay used for the quantitative determination of calcium.[1] In an alkaline environment, calcium ions (Ca²⁺) react with OCPC to form a violet-colored complex.[2][3] The intensity of this color, which is directly proportional to the calcium concentration, is measured spectrophotometrically at a wavelength between 570 and 580 nm.[4][5] To prevent interference from magnesium ions (Mg²⁺), which can also bind to OCPC, a chelating agent like 8-hydroxyquinoline is often included in the reagent to preferentially bind with magnesium.[5][6]
Q2: What does "colorimetric drift" mean in the context of this assay?
Colorimetric drift refers to a continuous and unwanted change (increase or decrease) in the absorbance reading of your samples, standards, or blank over a short period. This instability in the final color can lead to inaccurate and irreproducible results. The final colored complex should be stable for a reasonable amount of time (e.g., 60 minutes) to allow for accurate measurement.[3][4]
Q3: What are the most common initial checks I should perform if I observe a drift?
If you are experiencing colorimetric drift, start with these preliminary checks:
-
Reagent Integrity: Ensure your OCPC reagent and buffer are within their expiration dates and have been stored correctly, typically at 2-8°C and protected from light.[7][8][9] Do not use reagents that appear turbid.[5]
-
pH of the Reaction: The reaction is highly pH-dependent and requires an alkaline medium (typically pH 10-11) to proceed optimally.[5][10] Verify the pH of your final reaction mixture.
-
Temperature Control: Ensure a stable incubation temperature.[11] Fluctuations in ambient temperature can affect the rate of color development and stability.[11]
-
Clean Glassware: Calcium contamination is a frequent issue. All glassware should be meticulously cleaned, preferably by acid-washing (e.g., with 0.1N HCl) followed by thorough rinsing with deionized or distilled water.[4][7][11]
Q4: What substances are known to interfere with the OCPC assay?
Several substances can interfere with the accuracy of the OCPC method:
-
Magnesium: As mentioned, magnesium can also react with OCPC. Most commercial kits include 8-hydroxyquinoline to mitigate this.[5][6]
-
Chelating Agents: Anticoagulants such as EDTA, citrate, and oxalate must be avoided as they will bind to calcium, making it unavailable to react with the OCPC reagent.[2][4] Heparin is generally the only acceptable anticoagulant.[2][4]
-
Hemolysis: The presence of hemoglobin from ruptured red blood cells can cause spectral interference.[12] The degree of interference can depend on the specific reagent formulation and the order of reagent addition.[12]
-
Heavy Metals: Heavy metal ions can also interfere with the reaction. Some reagent formulations may include potassium cyanide to minimize this interference.[10]
-
Lipemia: High levels of lipids in the sample can cause turbidity, leading to falsely elevated absorbance readings. A sample blank is required to correct for this.[7]
II. In-Depth Troubleshooting Guide
This section provides a systematic approach to identifying and resolving specific issues you may encounter.
Problem: Continuous Upward or Downward Drift in Absorbance
You notice that the absorbance readings for your standards, controls, and samples are not stable and are consistently increasing or decreasing over the measurement period.
Troubleshooting Workflow: Colorimetric Drift
Caption: Troubleshooting workflow for colorimetric drift.
Detailed Causes and Solutions
| Potential Cause | Explanation | Recommended Solution |
| Reagent Degradation | The OCPC dye or buffer components may have degraded over time due to improper storage (e.g., exposure to light or high temperatures), leading to an unstable reaction. The working solution stability is often limited.[4][7] | Prepare a fresh working solution from stock reagents that have been stored correctly.[7] Always adhere to the manufacturer's stated stability for the combined reagent.[7] |
| Incorrect pH | The formation and stability of the Ca²⁺-OCPC complex are critically dependent on a stable, alkaline pH (10-11).[5][10] If the buffer capacity is insufficient or the sample itself is highly acidic or basic, the final pH may be outside the optimal range, causing the complex to either form slowly or dissociate. | Verify the pH of the final reaction mixture using a calibrated pH meter. Ensure the buffer reagent is prepared correctly. For acidic samples (e.g., urine collected with acid), pH adjustment may be necessary before analysis.[2] |
| Temperature Fluctuations | The reaction kinetics are temperature-sensitive.[11] A drifting room temperature or placing the reaction plate on a cold or warm surface can cause continuous changes in absorbance. | Perform the incubation and reading steps at a stable, controlled room temperature (e.g., 20-25°C).[2] Allow all reagents and samples to reach room temperature before starting the assay.[4] |
| Sample Matrix Interference | Components within the sample (e.g., proteins, lipids) may slowly interact with the reagents or the Ca²⁺-OCPC complex, causing a drift. High concentrations of proteins or lipids can be particularly problematic.[11] | For problematic samples, consider a sample pretreatment step such as deproteinization (e.g., with trichloroacetic acid) or ultrafiltration to remove interfering substances.[11] |
Problem: High or Inconsistent Reagent Blank Readings
The absorbance of the reagent blank (reagents without any sample) is either above the acceptable limit (often >0.3 AU) or varies significantly between wells.[2][5]
Troubleshooting Workflow: Blank Issues
Caption: Troubleshooting workflow for high or inconsistent blanks.
Detailed Causes and Solutions
| Potential Cause | Explanation | Recommended Solution |
| Calcium Contamination | This is the most common cause. Calcium can be introduced from glassware, pipette tips, or the water used to prepare reagents.[7] | Use disposable plasticware whenever possible.[11] All glassware must be acid-washed (e.g., soaked in 1M HCl or HNO₃) and then rinsed extensively with deionized, calcium-free water.[4][11] Prepare all reagents with high-purity, calcium-free water. |
| Reagent Deterioration | Over time, the OCPC reagent can degrade, leading to high background color. This can be indicated by turbidity or cloudiness in the reagent solution.[5] | Discard any turbid or expired reagents.[5] Prepare fresh working solutions as needed for the experiment. |
| Inaccurate Pipetting/Mixing | Inconsistent volumes of the color and buffer reagents in the blank wells will lead to variable absorbance readings. Inadequate mixing can also result in a non-uniform color distribution. | Calibrate your pipettes regularly. Ensure you are using the correct pipetting technique. Mix the contents of each well thoroughly but gently to avoid introducing bubbles.[11] |
III. Experimental Protocols
Protocol 1: Glassware Acid Wash
To eliminate calcium contamination, all non-disposable glassware and cuvettes must be properly treated.
-
Soaking: Submerge glassware in a 0.1N to 1N solution of Hydrochloric Acid (HCl) or Nitric Acid (HNO₃) for at least 4 hours (overnight is recommended).
-
Rinsing: Thoroughly rinse the glassware at least 3-5 times with deionized water.
-
Final Rinse: Perform a final rinse with high-purity, calcium-free distilled water.
-
Drying: Allow to air dry in a dust-free environment or use a drying oven.
Protocol 2: Sample Deproteinization for Interference Check
This protocol can be used to determine if sample matrix components (like proteins) are causing interference.
-
Sample Preparation: To 100 µL of your sample (e.g., serum), add 100 µL of a 3% Trichloroacetic Acid (TCA) solution.
-
Vortex: Mix thoroughly for 1 minute.
-
Incubation: Incubate at 4-8°C for 30 minutes to allow proteins to precipitate.
-
Centrifugation: Centrifuge at high speed (e.g., 6,000 rpm) for 15 minutes.[11]
-
Collection: Carefully collect the clear supernatant. This supernatant is now deproteinized and can be used in the OCPC assay.
-
Comparison: Analyze both the original and the deproteinized sample. A significant difference in the calculated calcium concentration indicates matrix interference.
IV. References
-
Spectrum Diagnostics. (n.d.). Calcium OCPC.FH10. Retrieved from spectrum-diagnostics.com
-
Recombigen Laboratories Pvt Ltd. (n.d.). CALCIUM (O-Cresolphthalein Complexone (OCPC) Method).
-
Chempak. (2020). CALCIUM (OCPC METHOD).
-
Google Patents. (1976). US3938954A - Determination of calcium.
-
Connerty, H. V., & Briggs, A. R. (1966). Determination of serum calcium by means of orthocresolphthalein complexone. American Journal of Clinical Pathology, 45(3), 290-296.
-
Pointe Scientific, Inc. (n.d.). Calcium Reagent Set.
-
Kamiya Biomedical Company. (2014). Calcium Assay (O-Cresolphthalein Chromogenic Method).
-
Mohan, S. (2012). Theoretical Modeling of the o-Cresolphthalein Complexone Assay for Bone Calcium Resorption. eScholarship, University of California.
-
GSP Chem. (n.d.). o-Cresolphthalein Complexon | Accurate Calcium Determination Reagent.
-
Arena BioScien. (n.d.). Calcium O-CPC.
-
Corns, C. M. (1987). Some observations on the nature of the calcium-cresolphthalein complexone reaction and its relevance to the clinical laboratory. Annals of Clinical Biochemistry, 24(4), 345-351.
-
Corns, C. M. (1990). Interference by haemoglobin with the cresolphthalein complexone method for serum calcium measurement. Annals of Clinical Biochemistry, 27(2), 152-155.
-
AdipoGen Life Sciences. (n.d.). o-Cresolphthalein Complexone.
-
Grupo Moscaro. (n.d.). Calcium Reagent Set.
-
Vitro Scient. (n.d.). CALCIUM.
-
ResearchGate. (n.d.). The spectra of indicator o-cresolphthalein complexone (o-CC) and its complex with calcium and magnesium ions at pH 7.5.
-
Taylor & Francis. (n.d.). O-Cresolphthalein – Knowledge and References.
-
GSP Chem. (2018). o-cresolphthalein complexone. Medium.
-
A&K Scientific. (n.d.). The Essential Guide to o-Cresolphthalein Complexone for Lab Analysis.
-
Wikipedia. (n.d.). o-Cresolphthalein.
-
Gindler, E. M. (1972). Direct colorimetric determination of serum calcium with o-cresolphthalein complexon. Clinical Chemistry, 18(7), 717.
-
Sigma-Aldrich. (n.d.). o-Cresolphthalein Complexone powder.
-
Loba Chemie. (n.d.). o-CRESOLPHTHALEIN COMPLEXONE For Complexometry.
Sources
- 1. gspchem.com [gspchem.com]
- 2. spectrum-diagnostics.com [spectrum-diagnostics.com]
- 3. vitroscient.com [vitroscient.com]
- 4. 5.imimg.com [5.imimg.com]
- 5. reckondiagnostics.com [reckondiagnostics.com]
- 6. Theoretical Modeling of the o-Cresolphthalein Complexone Assay for Bone Calcium Resorption [escholarship.org]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. adipogen.com [adipogen.com]
- 9. grupomoscaro.com [grupomoscaro.com]
- 10. US3938954A - Determination of calcium - Google Patents [patents.google.com]
- 11. kamiyabiomedical.com [kamiyabiomedical.com]
- 12. Interference by haemoglobin with the cresolphthalein complexone method for serum calcium measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing background absorbance in o-Cresolphthalein complexone assays
A Guide to Minimizing Background Absorbance for Researchers and Laboratory Professionals
Welcome to the technical support center for o-Cresolphthalein Complexone (o-CPC) assays. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting strategies and frequently asked questions to help you minimize high background absorbance and ensure the accuracy and reliability of your results.
Understanding the o-CPC Assay and the Problem of High Background
The o-Cresolphthalein Complexone (o-CPC) assay is a widely used colorimetric method for the quantitative determination of calcium in various biological samples.[1][2] The principle is straightforward: in an alkaline environment, calcium ions (Ca²⁺) form a distinct purple-colored complex with o-CPC.[2][3] The intensity of this color, measured spectrophotometrically at approximately 570-580 nm, is directly proportional to the calcium concentration in the sample.[2][3][4]
A common pitfall in this assay is an unexpectedly high background absorbance, often observed in the "blank" or "zero" standard. This elevated baseline can compress the dynamic range of the assay, mask the true signal from the sample, and ultimately lead to inaccurate quantification. This guide will walk you through a systematic approach to identify and eliminate the root causes of this issue.
Frequently Asked Questions (FAQs)
Q1: What is a typical and acceptable background absorbance for an o-CPC assay?
A1: While this can vary slightly between reagent lots and spectrophotometers, a reagent blank absorbance reading against a water or buffer blank should generally be low. Some commercial kit protocols suggest that a reagent blank absorbance exceeding 0.300 is unacceptable and points towards contamination or reagent deterioration.[5] An ideal blank absorbance is often below 0.200.[6][7]
Q2: My reagent blank is bright purple before I even add my calcium standard. What is the most likely cause?
A2: This almost always indicates the presence of contaminating divalent cations, most commonly Ca²⁺, in one of your reagents. The prime suspect is the water used for reagent preparation. Even small amounts of calcium in the water will react with the o-CPC to form the purple complex, leading to a high baseline signal.
Q3: Can the o-CPC reagent itself go bad?
A3: Yes. o-CPC reagents, especially when prepared as a working solution, have a limited shelf life. Stability can be affected by improper storage (e.g., exposure to light or incorrect temperatures) and microbial contamination.[4][5] If the reagent appears cloudy or discolored, it should be discarded.[5] Working solutions are often stable for about 7 days when stored at 2-8°C.[7]
Q4: How does pH affect the background absorbance?
A4: The o-CPC-calcium complex formation is highly pH-dependent, with the reaction typically carried out at an alkaline pH of 10.0 or higher.[2][5] The indicator dye itself is colorless below pH 8.2 and red/purple above pH 9.8.[4][8] An incorrectly prepared or degraded buffer system that results in a suboptimal pH can lead to inconsistent color development and potentially higher background.[9][10]
Systematic Troubleshooting Guide
High background absorbance is a solvable problem. By systematically evaluating each component of the assay, you can pinpoint and rectify the source of the interference.
Section 1: Reagent and Glassware Contamination
Contamination is the most frequent cause of high background. The o-CPC assay is sensitive enough to detect trace amounts of metal ions that can leach from glassware or are present in lower-purity chemicals.[11][12]
Troubleshooting Steps:
-
Evaluate Water Purity: This is the single most critical factor. Use only high-purity, deionized, or distilled water (Type I ultrapure water is recommended) for all reagent and standard preparations.[6][13] Commercial bottled water or tap water is unsuitable due to high mineral content.
-
Acid-Wash Glassware: Do not assume standard lab washing is sufficient. Glassware can harbor and leach calcium. A rigorous cleaning protocol is essential.
-
Check Reagent Purity: If you are preparing reagents from powdered solids, ensure they are of a high analytical grade. Impurities in the buffer components or the o-CPC powder itself can contribute to the background.
Protocol 1: Decontamination of Glassware for Calcium Assays
This protocol is mandatory for all glassware (beakers, flasks, test tubes, cuvettes) used in the o-CPC assay.
Materials:
-
1N Hydrochloric Acid (HCl)
-
High-purity, calcium-free water (e.g., Type I Ultrapure Water)
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Initial Wash: Perform a standard wash of your glassware with a suitable laboratory detergent to remove organic residues.
-
Acid Soak: Completely submerge the glassware in a 1N HCl solution. Allow it to soak for a minimum of 30 minutes. This acid treatment will strip any adsorbed divalent cations from the glass surface.
-
Thorough Rinsing: Remove glassware from the acid bath and rinse extensively with high-purity water. A minimum of 5-7 complete rinses is recommended.
-
Final Rinse: Perform a final rinse with the same high-purity water you will use for reagent preparation.
-
Drying: Allow the glassware to air dry in a dust-free environment or use a dedicated oven. Do not wipe dry, as this can reintroduce contaminants.
Section 2: Sample Matrix Effects
Components within your biological sample can interfere with the assay, either by binding calcium, shifting the pH, or causing spectral interference.
Troubleshooting Steps:
-
Address Sample Turbidity: High concentrations of proteins or lipids in samples like cell lysates or tissue extracts can cause turbidity, which scatters light and leads to artificially high absorbance readings.[1]
-
Beware of Chelating Agents: Samples containing EDTA, citrate, or oxalate are incompatible with this assay.[1][7] These agents will bind the free calcium, preventing it from reacting with the o-CPC and leading to falsely low results, not high background. However, it is a critical interference to be aware of.
-
Manage Hemolysis: In blood samples, hemolysis (the rupture of red blood cells) releases hemoglobin, which can cause significant spectral interference.[14] The degree of interference depends on the specific reagent formulation and the order of reagent addition.[14]
Section 3: Assay Conditions and Instrumental Parameters
Incorrect assay setup can lead to variable and elevated background readings.
Troubleshooting Steps:
-
Verify Wavelength: Ensure your spectrophotometer is set to the correct wavelength. The peak absorbance for the Ca-oCPC complex is typically between 570 nm and 580 nm.[3][5]
-
Incubation Time and Temperature: While the reaction is generally rapid, follow the protocol's specified incubation time and temperature consistently.[1][5] Significant temperature fluctuations can affect reaction kinetics and final absorbance values.[1]
-
Reagent Stability: Prepare fresh working reagents as needed. Do not use reagents that have been stored beyond their recommended stability period or show any signs of precipitation or discoloration.[5][7]
Troubleshooting Workflow
The following diagram provides a logical workflow to diagnose the source of high background absorbance in your o-CPC assay.
Caption: A step-by-step workflow for troubleshooting high background absorbance.
Data Summary Table
| Parameter | Recommended Specification | Potential Impact of Deviation |
| Water Quality | Type I Ultrapure, Deionized | High Ca²⁺/Mg²⁺ content causes high blank absorbance. |
| Reagent Blank Absorbance | < 0.300 (ideally < 0.200) | Indicates contamination or reagent degradation. |
| Wavelength (λmax) | 570 - 580 nm | Incorrect wavelength reduces sensitivity and accuracy. |
| Assay pH | ~10.0 - 11.0 | Suboptimal pH leads to incomplete color development. |
| Anticoagulants | Serum or Heparinized Plasma | EDTA, Citrate, Oxalate chelate calcium, giving false lows. |
| Glassware Preparation | Acid-Washed (1N HCl) | Residual cations leached from glass increase background. |
References
- Kessler, G., & Wolfman, M. (1964). An automated procedure for the simultaneous determination of calcium and phosphorus. Clinical Chemistry, 10(8), 686-703. (Note: While the direct link is to a summary, this paper is a foundational reference for automated o-CPC methods and emphasizes reagent purity).
-
Mohan, S. (2011). Theoretical Modeling of the o-Cresolphthalein Complexone Assay for Bone Calcium Resorption. UC San Diego. eScholarship. Retrieved from [Link]
-
Li, M., et al. (2022). Novel Colorimetric Method for Simultaneous Detection and Identification of Multimetal Ions in Water: Sensitivity, Selectivity, and Recognition Mechanism. ACS Omega, 7(33), 29285–29293. Retrieved from [Link]
-
ALS. (2024). Global Best Practices for High Quality Analysis of Waters for Trace Metals & Mercury. Retrieved from [Link]
-
Siv-Ková, L., et al. (2019). The spectra of indicator o-cresolphthalein complexone (o-CC) and its complex with calcium and magnesium ions at pH 7.5. ResearchGate. Retrieved from [Link]
- Chempak. (2020). Calcium (OCPC Method). Retrieved from a specific product insert PDF. (Note: A general representative link is not available, but the information is standard across many diagnostic kits).
-
Kamiya Biomedical Company. (2014). Calcium Assay (O-Cresolphthalein Chromogenic Method). Retrieved from [Link]
-
Vitro Scient. (n.d.). Calcium. Retrieved from [Link]
-
GSP Chem. (2018). o-cresolphthalein complexone. Medium. Retrieved from [Link]
- Gindler, E. M. (1976). U.S. Patent No. 3,938,954. Washington, DC: U.S. Patent and Trademark Office.
-
AMS. (n.d.). Analyze - Inorganic, Organic, Trace Metals. Retrieved from [Link]
-
Corns, C. M. (1990). Interference by haemoglobin with the cresolphthalein complexone method for serum calcium measurement. Annals of Clinical Biochemistry, 27(2), 152-155. Retrieved from [Link]
-
Wikipedia. (n.d.). o-Cresolphthalein. Retrieved from [Link]
- Lab. Vie. (n.d.). Calcium O-CPC. Product Insert. (Note: A general representative link is not available, but the information is standard across many diagnostic kits).
-
AZoM. (2023). Using Colorimetric Analysis for Water Monitoring. Retrieved from [Link]
-
Anamol Laboratories Pvt. Ltd. (n.d.). Calcium o-cpc. Retrieved from [Link]
-
Amin, A. S., et al. (2021). Effect of pH on the absorbance change between the complexed and free types of the immobilized HBBHAS. ResearchGate. Retrieved from [Link]
-
El-Ghamry, H., et al. (2016). Effect of pH on absorbance (λ max ) for complexes. ResearchGate. Retrieved from [Link]
Sources
- 1. kamiyabiomedical.com [kamiyabiomedical.com]
- 2. vitroscient.com [vitroscient.com]
- 3. gspchem.com [gspchem.com]
- 4. adipogen.com [adipogen.com]
- 5. reckondiagnostics.com [reckondiagnostics.com]
- 6. academic.oup.com [academic.oup.com]
- 7. anamollabs.com [anamollabs.com]
- 8. o-Cresolphthalein - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Novel Colorimetric Method for Simultaneous Detection and Identification of Multimetal Ions in Water: Sensitivity, Selectivity, and Recognition Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alsglobal.com [alsglobal.com]
- 13. 用于药品微量元素分析的超纯水 [sigmaaldrich.com]
- 14. Interference by haemoglobin with the cresolphthalein complexone method for serum calcium measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Serum Calcium Determination: Validating the o-Cresolphthalein Complexone Method
For researchers, scientists, and drug development professionals, the accurate measurement of serum calcium is a critical component of preclinical and clinical studies. Calcium homeostasis is a key indicator of physiological function and can be perturbed by both disease and therapeutic interventions. While several methods exist for serum calcium quantification, the o-Cresolphthalein Complexone (o-CPC) colorimetric assay remains a widely used technique due to its simplicity and amenability to automation. This guide provides an in-depth validation of the o-CPC method, alongside a comparative analysis with alternative methodologies, namely Atomic Absorption Spectrometry (AAS) and the Arsenazo III method. Our objective is to equip you with the necessary data and protocols to make informed decisions for your laboratory's specific needs.
The Bedrock of Measurement: Understanding the o-CPC Reaction
The o-CPC method is a colorimetric assay based on the specific reaction between calcium ions and o-cresolphthalein complexone in an alkaline medium. This reaction forms a violet-colored complex, and the intensity of this color, measured spectrophotometrically between 570-580 nm, is directly proportional to the calcium concentration in the sample.[1][2] A critical component of many o-CPC reagent formulations is 8-hydroxyquinoline, which acts as a chelating agent to preferentially bind and thus mask the interference from magnesium ions, a common interferent in biological samples.[3]
A Comparative Analysis of Serum Calcium Methodologies
The selection of an appropriate analytical method hinges on a balance of performance, throughput, and cost. Below is a comparative summary of the o-CPC method against the gold-standard Atomic Absorption Spectrometry (AAS) and the alternative colorimetric Arsenazo III method.
| Performance Parameter | o-Cresolphthalein Complexone (o-CPC) | Atomic Absorption Spectrometry (AAS) | Arsenazo III |
| Principle | Colorimetric | Atomic Absorption | Colorimetric |
| Linearity | Up to 18-20 mg/dL[1][4] | Excellent, wide dynamic range | Up to 15 mg/dL[5] |
| Within-Run Precision (CV%) | 1.9%[4] | <1% | Generally <2% |
| Between-Run Precision (CV%) | 1.2 - 3.1%[6] | <2% | Reportedly better than o-CPC[7] |
| Accuracy (vs. AAS) | Good (r > 0.97) | Reference Method | Good (r > 0.97)[7][8] |
| Common Interferences | Magnesium (can be masked), Hemolysis[9], Lipemia | Chemical (e.g., phosphate, overcome with lanthanum), Ionization | Hemolysis[7] |
| Throughput | High, suitable for automation | Low to moderate | High, suitable for automation |
| Reagent Stability | Good | Not applicable | Reportedly better than o-CPC[7] |
| Cost per Test | Low | High | Low |
Validating the o-CPC Method: A Step-by-Step Protocol
A robust validation protocol is imperative to ensure the reliability of the o-CPC method within your laboratory's specific environment. The following experimental workflows are based on established principles from the Clinical and Laboratory Standards Institute (CLSI).
Linearity and Reportable Range
Objective: To determine the range of calcium concentrations over which the method provides accurate and precise results.
Protocol:
-
Prepare a series of calcium standards by diluting a high-concentration stock solution (e.g., 20 mg/dL) with a calcium-free diluent (e.g., 0.9% NaCl) to create at least five concentrations spanning the expected analytical range.
-
Analyze each standard in triplicate using the o-CPC method.
-
Plot the mean absorbance values against the known calcium concentrations.
-
Perform a linear regression analysis. The method is considered linear if the coefficient of determination (R²) is ≥ 0.99.
-
The reportable range is the concentration range over which the assay is linear and meets predefined accuracy and precision criteria.
Caption: Workflow for Linearity Assessment.
Precision (Within-Run and Between-Run)
Objective: To quantify the random error of the method.
Protocol:
-
Within-Run Precision:
-
Select at least two levels of quality control (QC) materials (e.g., normal and high).
-
Analyze each QC material 20 times in a single analytical run.
-
Calculate the mean, standard deviation (SD), and coefficient of variation (CV%) for each level.
-
-
Between-Run Precision:
-
Analyze the same QC materials in duplicate over 20 different days.
-
Calculate the mean, SD, and CV% for each level across the 20 days.
-
Accuracy (Method Comparison and Recovery)
Objective: To assess the systematic error or bias of the method.
Protocol:
-
Method Comparison:
-
Analyze at least 40 patient serum samples using both the o-CPC method and a reference method (ideally AAS).
-
Plot the o-CPC results against the reference method results.
-
Perform a Deming regression analysis to determine the slope, intercept, and correlation coefficient (r). A slope close to 1, an intercept near 0, and an r-value ≥ 0.975 indicate good agreement.
-
-
Recovery:
-
Take a pooled serum sample and divide it into two aliquots.
-
Spike one aliquot with a known amount of a concentrated calcium standard. The other aliquot remains unspiked.
-
Analyze both aliquots and calculate the percentage of recovery using the formula:
-
% Recovery = [(Spiked Sample Concentration - Unspiked Sample Concentration) / Known Spiked Concentration] x 100
-
-
Acceptable recovery is typically within 90-110%.
-
Interference Studies
Objective: To evaluate the impact of potentially interfering substances on the accuracy of the o-CPC method.
Protocol:
-
Prepare a pooled serum sample with a known calcium concentration.
-
Divide the pool into aliquots and spike them with potentially interfering substances at clinically relevant concentrations (e.g., hemoglobin, bilirubin, lipids, magnesium).
-
Analyze the spiked and unspiked aliquots.
-
Calculate the percentage of interference. Significant interference is noted if the difference between the spiked and unspiked results exceeds a predefined limit (e.g., ±10%). The effect of hemoglobin can be particularly complex, as the nature of the hemoglobin derivative in the reaction mixture can influence the degree of interference.[9]
Caption: Overview of the Method Validation Process.
Conclusion: A Method of Choice for Routine Applications
The o-Cresolphthalein Complexone method for serum calcium determination, when properly validated, offers a reliable, cost-effective, and high-throughput solution for routine analysis. While Atomic Absorption Spectrometry remains the reference method for accuracy, its lower throughput and higher operational costs make it less practical for large-scale studies. The Arsenazo III method presents a viable alternative to o-CPC, with some evidence suggesting improved reagent stability and precision.[7] Ultimately, the choice of method should be based on a thorough evaluation of your laboratory's specific requirements for performance, sample volume, and cost. This guide provides the foundational knowledge and experimental framework to confidently validate and implement the o-CPC method, ensuring the generation of high-quality, reproducible data in your research and development endeavors.
References
-
Janssen, J. W., & Helbing, A. (1991). Arsenazo III: an improvement of the routine calcium determination in serum. European journal of clinical chemistry and clinical biochemistry, 29(3), 197–201. [Link]
-
Morin, L. G. (1974). Direct colorimetric determination of serum calcium with o-cresolphthalein complexon. American journal of clinical pathology, 61(1), 114–117. [Link]
-
A New Way to Determine Calcium Concentrations. (2004). Clinical Lab Products. [Link]
-
Spectrum Diagnostics. Calcium OCPC.FH10. [Link]
-
Price, C. P., & Spencer, K. (1990). Interference by haemoglobin with the cresolphthalein complexone method for serum calcium measurement. Annals of clinical biochemistry, 27(2), 152–155. [Link]
-
Sampson, E. J., & Der, C. K. (1984). Evaluation of the ASTRA o-cresolphthalein complexone calcium method. American journal of clinical pathology, 82(2), 182–188. [Link]
-
Hokazono, E., Osawa, S., Nakano, T., Kawamoto, Y., Oguchi, Y., Hotta, T., Kayamori, Y., Kang, D., Cho, Y., Shiba, K., & Sato, K. (2009). Development of novel measurement assay for calcium in serum by the chlorophosphonazo-III vanadate method. Annals of clinical biochemistry, 46(Pt 4), 321–326. [Link]
-
Arena BioScien. Calcium O-CPC. [Link]
-
Ratanasavet, P., Tontisirin, O., & Jakmunee, J. (2014). Simple Spectrophotometric Sequential Injection Analysis System for Determination of Serum Calcium. American Journal of Analytical Chemistry, 5(12), 786-795. [Link]
-
Sharma, M., & Singh, G. (2018). Comparison between Serum Calcium Levels Measured Using Direct Ion-selective Electrodes and Photometric Method in Automated Analyzers. Indian Journal of Medical Biochemistry, 22(1), 60-65. [Link]
-
Connerty, H. V., & Briggs, A. R. (1966). Determination of serum calcium by means of orthocresolphthalein complexone. American journal of clinical pathology, 45(3), 290–296. [Link]
-
Hokazono, E., Osawa, S., Nakano, T., Kawamoto, Y., Oguchi, Y., Hotta, T., Kayamori, Y., Kang, D., Cho, Y., Shiba, K., & Sato, K. (2009). Development of a new measurement method for serum calcium with chlorophosphonazo-III. Annals of clinical biochemistry, 46(Pt 4), 321–326. [Link]
-
Mohan, S. (2012). Theoretical Modeling of the o-Cresolphthalein Complexone Assay for Bone Calcium Resorption. UC San Diego. [Link]
-
ResearchGate. (n.d.). EFFECT of INTERFERING SUBSTANCES ON RECOVERY OF URINARY CALCIUM. [Link]
-
Hokazono, E., Osawa, S., Nakano, T., Kawamoto, Y., Oguchi, Y., Hotta, T., Kayamori, Y., Kang, D., Cho, Y., Shiba, K., & Sato, K. (2009). Development of a new measurement method for serum calcium with chlorophosphonazo-III. Annals of clinical biochemistry, 46(4), 321–326. [Link]
-
Morin, L. G. (1974). Direct colorimetric determination of serum calcium with o-cresolphthalein complexon. American journal of clinical pathology, 61(1), 114–117. [Link]
-
Kamiya Biomedical Company. (2014). Calcium Assay (O-Cresolphthalein Chromogenic Method). [Link]
Sources
- 1. spectrum-diagnostics.com [spectrum-diagnostics.com]
- 2. gspchem.com [gspchem.com]
- 3. Theoretical Modeling of the o-Cresolphthalein Complexone Assay for Bone Calcium Resorption [escholarship.org]
- 4. Direct colorimetric determination of serum calcium with o-cresolphthalein complexon. | Semantic Scholar [semanticscholar.org]
- 5. Simple Spectrophotometric Sequential Injection Analysis System for Determination of Serum Calcium [scirp.org]
- 6. Evaluation of the ASTRA o-cresolphthalein complexone calcium method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Arsenazo III: an improvement of the routine calcium determination in serum. | Semantic Scholar [semanticscholar.org]
- 8. clpmag.com [clpmag.com]
- 9. Interference by haemoglobin with the cresolphthalein complexone method for serum calcium measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to o-Cresolphthalein Complexone: Navigating Cross-Reactivity with Divalent Cations
For researchers, scientists, and drug development professionals engaged in assays involving divalent cations, the accurate quantification of calcium is often paramount. The o-Cresolphthalein complexone (o-CPC) method stands as a rapid and accessible colorimetric technique for this purpose. However, the utility of this assay is critically dependent on understanding and mitigating its inherent cross-reactivity with other divalent cations commonly present in biological and pharmaceutical matrices. This guide provides an in-depth comparison of o-CPC's reactivity with various divalent cations, supported by experimental insights and protocols to empower researchers to achieve reliable and accurate calcium measurements.
The Principle of o-Cresolphthalein Complexone Chemistry
o-Cresolphthalein complexone is a metallochromic indicator that, in an alkaline environment, forms a distinct violet-colored complex with calcium ions.[1] The intensity of this color, measured spectrophotometrically at approximately 570-580 nm, is directly proportional to the concentration of free calcium in the sample.[1] This reaction provides a straightforward and sensitive method for calcium determination.
The fundamental chemistry involves the chelation of the calcium ion by the o-CPC molecule, which induces a conformational change in the chromophore, leading to a significant shift in its light absorption properties. The alkaline pH is crucial as it deprotonates the hydroxyl and carboxyl groups of the o-CPC, making the molecule an effective ligand for binding divalent cations.
The Challenge of Cross-Reactivity: Beyond Calcium
While the o-CPC assay is widely used for calcium determination, its selectivity is not absolute. The chelating nature of o-CPC allows it to form complexes with other divalent cations, which can lead to significant analytical interference and overestimation of calcium concentrations.[2][3] The primary interfering ions of concern in many biological and pharmaceutical applications are magnesium (Mg²⁺), strontium (Sr²⁺), and barium (Ba²⁺).
Magnesium (Mg²⁺): The Most Common Culprit
Magnesium is a well-documented interferent in the o-CPC calcium assay.[3] Given that magnesium is often present in biological samples and cell culture media at physiologically relevant concentrations, its cross-reactivity is a major consideration. Magnesium ions also form a colored complex with o-CPC, although the molar absorptivity and stability of the Mg²⁺-o-CPC complex are generally lower than that of the Ca²⁺-o-CPC complex.[4]
To counteract this interference, a masking agent is often employed. 8-Hydroxyquinoline is the most common masking agent used to preferentially chelate magnesium ions, thereby preventing them from reacting with the o-CPC.[5]
Strontium (Sr²⁺) and Barium (Ba²⁺): Structurally Similar Interlopers
Strontium and barium, being in the same group as calcium in the periodic table, share similar chemical properties and ionic radii. This structural similarity leads to their recognition and chelation by o-CPC, resulting in the formation of colored complexes that interfere with calcium measurement.[2][6] The extent of this interference is a critical factor in applications such as bone metabolism studies or the analysis of samples containing these elements.
Comparative Analysis of Divalent Cation Reactivity
The following table summarizes the known reactivity of o-Cresolphthalein complexone with key divalent cations. It is important to note that obtaining precise, directly comparable quantitative data from a single source is challenging due to variations in experimental conditions across different studies. Therefore, this table provides a qualitative and semi-quantitative comparison based on available literature.
| Divalent Cation | Reactivity with o-CPC | Common Masking Agents | Key Considerations |
| Calcium (Ca²⁺) | High (Forms a stable, intensely colored violet complex) | N/A (Analyte of interest) | The basis of the assay. |
| Magnesium (Mg²⁺) | Moderate (Forms a colored complex, significant interference) | 8-Hydroxyquinoline | A primary interferent in most biological samples. |
| Strontium (Sr²⁺) | High (Forms a colored complex, significant interference) | Limited information available | Structurally similar to calcium, leading to strong cross-reactivity. |
| Barium (Ba²⁺) | High (Forms a colored complex, significant interference) | Limited information available | Also structurally similar to calcium, causing significant interference. |
Experimental Protocol for Assessing Divalent Cation Interference
To ensure the accuracy of calcium measurements in a specific sample matrix, it is essential to perform a validation study to quantify the extent of interference from other divalent cations. This protocol provides a self-validating framework for this purpose.
I. Reagent Preparation
-
o-Cresolphthalein Complexone (o-CPC) Reagent: Prepare a solution of o-CPC in a suitable buffer. A common formulation involves dissolving o-CPC in an alkaline buffer (e.g., borate or carbonate buffer, pH 10-11). The final concentration of o-CPC should be optimized for the desired analytical range.
-
Calcium Standard Stock Solution (100 mM): Accurately prepare a stock solution of calcium chloride in deionized water.
-
Interfering Cation Stock Solutions (100 mM): Prepare individual stock solutions of magnesium chloride, strontium chloride, and barium chloride in deionized water.
-
Masking Agent Solution (optional): If evaluating the efficacy of a masking agent, prepare a stock solution of 8-hydroxyquinoline in a suitable solvent.
II. Experimental Workflow
The following workflow is designed to systematically assess the cross-reactivity of o-CPC with various divalent cations.
Figure 1: Experimental workflow for assessing divalent cation interference.
III. Step-by-Step Methodology
-
Prepare a Standard Curve for Calcium:
-
Create a series of dilutions from the calcium stock solution to generate standards with known concentrations (e.g., 0, 2, 4, 6, 8, 10 mg/dL).
-
To each standard, add the o-CPC reagent and measure the absorbance at 575 nm.
-
Plot the absorbance values against the corresponding calcium concentrations to generate a standard curve.
-
-
Assess Interference from Individual Cations:
-
Prepare a series of dilutions for each interfering cation (Mg²⁺, Sr²⁺, Ba²⁺) to cover a range of physiologically or experimentally relevant concentrations.
-
To each dilution, add the o-CPC reagent and measure the absorbance at 575 nm.
-
This will quantify the direct signal generated by each interfering cation in the absence of calcium.
-
-
Evaluate Interference in the Presence of Calcium:
-
Prepare a set of samples containing a fixed, known concentration of calcium (e.g., 5 mg/dL).
-
To each of these samples, add increasing concentrations of each interfering cation.
-
Measure the absorbance of each sample.
-
Compare the measured absorbance to the absorbance of the calcium-only sample to determine the percentage of interference.
-
-
(Optional) Test the Efficacy of Masking Agents:
-
Repeat steps 2 and 3 in the presence of the masking agent (e.g., 8-hydroxyquinoline).
-
This will allow for the quantification of the masking agent's ability to reduce interference from specific cations.
-
IV. Data Analysis and Interpretation
The percentage of interference can be calculated using the following formula:
% Interference = [(Absorbance of Ca²⁺ + Interferent) - (Absorbance of Ca²⁺ only)] / (Absorbance of Ca²⁺ only) * 100
By plotting the percentage of interference against the concentration of the interfering cation, a clear visual representation of the cross-reactivity profile can be obtained.
Mechanistic Insights into o-CPC Chelation
The interaction between o-CPC and divalent cations is a dynamic equilibrium process. The stability of the resulting complex is a key determinant of the assay's sensitivity and selectivity.
Figure 2: Chelation of a divalent cation by o-Cresolphthalein complexone.
Conclusion and Recommendations
The o-Cresolphthalein complexone assay is a valuable tool for the rapid determination of calcium. However, its utility is contingent upon a thorough understanding of its cross-reactivity with other divalent cations. For researchers working with complex biological or pharmaceutical samples, it is imperative to:
-
Acknowledge the potential for interference: Be aware that Mg²⁺, Sr²⁺, and Ba²⁺ can all contribute to the colorimetric signal.
-
Employ masking agents where appropriate: For samples containing magnesium, the use of 8-hydroxyquinoline is strongly recommended.
-
Validate the assay for your specific matrix: The provided experimental protocol offers a robust framework for quantifying the extent of interference and ensuring the accuracy of your calcium measurements.
By adopting a rigorous and validated approach, researchers can confidently utilize the o-Cresolphthalein complexone method to obtain reliable and accurate data, thereby advancing their scientific endeavors.
References
- Poulis, J. A., & van der Sloot, H. A. (1987). The spectra of indicator o-cresolphthalein complexone (o-CC) and its complex with calcium and magnesium ions at pH 7.5. Clinica Chimica Acta, 165(2-3), 235-242.
-
The Essential Guide to o-Cresolphthalein Complexone for Lab Analysis. [Link]
- Mohan, S. (2013). Theoretical Modeling of the o-Cresolphthalein Complexone Assay for Bone Calcium Resorption. eScholarship, University of California.
- Zhang, J., Wang, Y., Xu, X., & Yang, X. (2011).
- Hartmann, A. E., & Lewis, L. R. (1984). Evaluation of the ASTRA o-cresolphthalein complexone calcium method.
- Parentoni, L. S., Sass-Pozet, R. C., & Figueiredo, J. F. (2001). The determination of total calcium in urine: a comparison between the atomic absorption and the ortho-cresolphtalein complexone methods.
- Pointe Scientific, Inc. Calcium (Dry) Package Insert.
- Chapoteau, E., & Kumar, A. (1993). U.S. Patent No. 5,262,330. Washington, DC: U.S.
-
Zhang, J., Wang, Y., Xu, X., & Yang, X. (2011). Specifically colorimetric recognition of calcium, strontium, and barium ions using 2-mercaptosuccinic acid-functionalized gold nanoparticles and its use in reliable detection of calcium ion in water. PubMed. [Link]
-
Spectrum Diagnostics. Calcium OCPC.FH10. [Link]
- Zhang, J., Wang, Y., Xu, X., & Yang, X. (2011). Specifically colorimetric recognition of calcium, strontium, and barium ions using 2-mercaptosuccinic acid-functionalized gold nanoparticles and its use in reliable detection of calcium ion in water.
-
Loba Chemie. o-CRESOLPHTHALEIN COMPLEXONE For Complexometry. [Link]
- Zhang, J., Wang, Y., Xu, X., & Yang, X. (2011). Specifically colorimetric recognition of calcium, strontium, barium ions using 2-mercaptosuccinic acid-functionalized gold nanop. The Royal Society of Chemistry.
- GSP Chem. (2018, July 30). o-cresolphthalein complexone. Medium.
- Mohan, S. (2013). Theoretical Modeling of the o-Cresolphthalein Complexone Assay for Bone Calcium Resorption. eScholarship.
- Gindler, E. M. (1976). U.S. Patent No. 3,938,954. Washington, DC: U.S.
- Morin, L. G. (1974). Direct colorimetric determination of serum calcium with o-cresolphthalein complexon.
-
Abcam. o-Cresolphthalein complexon, alkaline earth metal指示剂(ab146275). [Link]
- Taylor & Francis. O-Cresolphthalein – Knowledge and References.
- Bowers, G. N., & Pybus, J. (1974). Evaluation of Strontium Interference in Calcium Measurement Procedures and Content in Supplements as Measured by ICP-MS. Clinical chemistry, 20(7), 722-726.
-
Vitro Scient. CALCIUM. [Link]
Sources
- 1. spectrum-diagnostics.com [spectrum-diagnostics.com]
- 2. gspchem.com [gspchem.com]
- 3. Evaluation of the ASTRA o-cresolphthalein complexone calcium method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. vitroscient.com [vitroscient.com]
- 6. 2411-89-4 CAS | o-CRESOLPHTHALEIN COMPLEXONE | Laboratory Chemicals | Article No. 03011 [lobachemie.com]
A Comparative Guide to the o-Cresolphthalein Complexone Assay for Calcium Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of calcium is a cornerstone of numerous experimental workflows, from monitoring cellular signaling to assessing bone metabolism. Among the various colorimetric methods available, the o-Cresolphthalein Complexone (OCPC) assay has long been a widely adopted technique due to its simplicity and amenability to automation. This guide provides an in-depth analysis of the OCPC assay's accuracy and precision, objectively compares its performance against a key alternative—the Arsenazo III assay—and offers the technical insights necessary for its successful implementation.
The Chemical Principle of the o-Cresolphthalein Complexone Assay
The OCPC assay is based on the specific chelation of calcium ions by o-Cresolphthalein complexone in an alkaline environment. In this basic medium, OCPC binds to Ca²⁺ to form a distinct purple-colored complex. The intensity of this color, which can be measured spectrophotometrically at a wavelength between 570 and 578 nm, is directly proportional to the concentration of calcium in the sample[1][2].
A critical component of many OCPC reagent formulations is 8-hydroxyquinoline (also known as oxine). Its inclusion serves to mitigate a primary source of interference: magnesium ions. 8-hydroxyquinoline preferentially binds to magnesium, preventing it from reacting with the OCPC dye and leading to an overestimation of the calcium concentration[2][3][4].
Performance Characteristics of the o-Cresolphthalein Complexone Assay
The utility of any analytical method is defined by its performance metrics. The OCPC assay has been extensively validated, and its key characteristics are summarized below.
Accuracy and Recovery
The accuracy of an assay refers to the closeness of a measured value to a known or accepted true value. The OCPC method demonstrates excellent correlation with the reference method for calcium determination, Atomic Absorption Spectrophotometry (AAS). Studies have reported correlation coefficients (r) as high as 0.9941, indicating a strong agreement between the two methods[5][6]. Furthermore, recovery studies, which assess the ability of the assay to accurately measure a known amount of added calcium, have shown an average recovery of 98%[5][6].
Precision and Reproducibility
Precision, a measure of the random error in an assay, is often expressed as the coefficient of variation (CV). The OCPC assay exhibits reliable day-to-day reproducibility, with reported CVs typically ranging from 1.2% to 3.1%[5][6]. This level of precision is suitable for many research and clinical applications.
Linearity and Sensitivity
The linear range of an assay is the concentration range over which the instrumental response is directly proportional to the analyte concentration. The OCPC assay is linear up to calcium concentrations of 15.5 to 20 mg/dL[1][2][3][5][6]. Samples with higher concentrations require dilution to fall within this linear range. The sensitivity, or limit of detection (LOD), of the OCPC assay is reported to be as low as 0.03 mmol/L[7] or 0.2 mg/dL[3], allowing for the quantification of calcium in a variety of biological samples.
Head-to-Head Comparison: o-Cresolphthalein Complexone vs. Arsenazo III
The Arsenazo III assay is another widely used colorimetric method for calcium determination. The table below provides a comparative overview of the key performance characteristics of both assays, based on available data.
| Performance Metric | o-Cresolphthalein Complexone (OCPC) Assay | Arsenazo III Assay | Reference(s) |
| Principle | Forms a purple complex with calcium in alkaline conditions. | Forms a blue-purple complex with calcium in an acidic or neutral buffer. | [1][2],[8][9] |
| Wavelength (λmax) | 570 - 578 nm | ~650 nm | [1][10] |
| Precision (CV) | 1.2% - 3.1% | Generally reported to have improved within-lab and between-lab imprecision. | [5][6],[8][9] |
| Linearity | Up to 15.5 - 20 mg/dL | Comparable or potentially wider linear range. | [1][2][3][5][6] |
| Calibration Stability | Typically requires daily calibration; stability can be around 12 hours. | More stable, with calibration holding for over 48 hours. | [8][9] |
| Primary Interference | Magnesium (mitigated by 8-hydroxyquinoline), Hemolysis. | Hemolysis, Copper ions. | [3][5][6][11],[8][9] |
| Reagent Stability | Some formulations may have limited stability. | Generally considered to have better reagent stability. | [12] |
Experimental Workflow & Protocols
To ensure the generation of high-quality, reproducible data, adherence to a well-defined experimental protocol is paramount.
Experimental Workflow Diagram
Caption: A generalized workflow for the o-Cresolphthalein Complexone calcium assay.
Detailed Protocol for Serum Calcium Determination
This protocol is a representative example and may require optimization based on the specific reagent kit and instrumentation used.
-
Reagent Preparation: Prepare the OCPC working reagent according to the manufacturer's instructions. This typically involves mixing a buffer solution with the OCPC color reagent. Ensure all reagents are brought to room temperature before use[13].
-
Standard Curve Preparation: Prepare a series of calcium standards of known concentrations (e.g., 0, 5, 10, 15, 20 mg/dL) by diluting a stock calcium standard solution.
-
Sample Preparation: Use non-hemolyzed serum. If using plasma, heparin is the only acceptable anticoagulant. Other anticoagulants like EDTA or citrate will chelate calcium and must be avoided[1].
-
Assay Procedure:
-
Measurement: Measure the absorbance of the standards and samples against the reagent blank at 578 nm[1]. The color is typically stable for at least one hour.
-
Data Analysis:
-
Construct a standard curve by plotting the absorbance of each standard against its known concentration.
-
Determine the calcium concentration of the unknown samples by interpolating their absorbance values from the standard curve.
-
Causality Behind Experimental Choices
-
Alkaline pH: The reaction is performed at an alkaline pH (typically around 10-11) because the complex formation between OCPC and calcium is optimal under these conditions, leading to maximum color development[1].
-
8-Hydroxyquinoline: As previously mentioned, this chelator is included to bind magnesium, a divalent cation that can also react with OCPC and cause positive interference[2][3].
-
Choice of Anticoagulant: The use of heparin is crucial when plasma is the sample matrix. Heparin acts as an antithrombin agent and does not interfere with calcium levels. In contrast, EDTA and citrate are strong calcium chelators and will sequester the calcium, making it unavailable for reaction with the OCPC dye[1].
-
Avoiding Hemolysis: Hemoglobin can cause spectral interference in the OCPC assay. The nature and degree of this interference can be influenced by the specific reagent formulation and the order of reagent addition[9][11]. Therefore, using non-hemolyzed samples is critical for accurate results.
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of the results obtained from the OCPC assay, a self-validating system should be in place. This includes:
-
Daily Calibration: Running a standard curve with each batch of samples to account for any minor variations in reagent performance or instrument response.
-
Quality Control Samples: Including both normal and abnormal control sera with known calcium concentrations in each run. The results from these controls should fall within a predefined acceptable range. If they do not, the entire run should be considered invalid, and troubleshooting should be initiated.
-
Regular Instrument Maintenance: Ensuring the spectrophotometer is properly calibrated and maintained according to the manufacturer's recommendations.
Concluding Remarks
The o-Cresolphthalein complexone assay remains a robust and reliable method for the quantification of calcium in a variety of sample types. Its high accuracy, good precision, and ease of use make it a valuable tool for researchers and drug development professionals. While the Arsenazo III method may offer advantages in terms of calibration stability and potentially higher precision, the OCPC assay, when performed with careful attention to protocol and appropriate controls, delivers trustworthy and reproducible data. The choice between these methods will ultimately depend on the specific requirements of the application, including desired throughput, sample matrix, and available instrumentation.
References
-
Janssen, J. W., & Helbing, A. (1991). Arsenazo III: an improvement of the routine calcium determination in serum. European journal of clinical chemistry and clinical biochemistry, 29(3), 197–201. [Link]
-
Connerty, H. V., & Briggs, A. R. (1966). Determination of serum calcium by means of orthocresolphthalein complexone. American journal of clinical pathology, 45(3), 290–296. [Link]
-
Arena BioScien. (n.d.). Calcium O-CPC. Retrieved from [Link]
-
Janssen, J. W., & Helbing, A. R. (1991). Arsenazo III: an improvement of the routine calcium determination in serum. PubMed. [Link]
-
Hartmann, A. E., & Lewis, L. R. (1984). Evaluation of the ASTRA o-cresolphthalein complexone calcium method. American journal of clinical pathology, 82(2), 182–187. [Link]
-
Diagnostic Chemicals Limited. (n.d.). A New Way to Determine Calcium Concentrations. Clinical Lab Products. [Link]
-
Spectrum Diagnostics. (n.d.). Calcium OCPC.FH10. Retrieved from [Link]
-
Vitro Scient. (n.d.). CALCIUM. Retrieved from [Link]
-
MYCO Instrumentation, Inc. (2021). CA Instructions For Use Calcium oCPC. Retrieved from [Link]
-
CHEMPAK. (2020). CALCIUM (OCPC METHOD). Retrieved from [Link]
-
Price, C. P., & Spencer, K. (1979). Interference by haemoglobin with the cresolphthalein complexone method for serum calcium measurement. Annals of clinical biochemistry, 16(1), 31–34. [Link]
-
Taylor & Francis. (n.d.). O-Cresolphthalein – Knowledge and References. Retrieved from [Link]
-
Mohan, S. (2010). Theoretical Modeling of the o-Cresolphthalein Complexone Assay for Bone Calcium Resorption. eScholarship. [Link]
-
Singh, P., et al. (2021). Comparison between Serum Calcium Levels Measured Using Direct Ion-selective Electrodes and Photometric Method in Automated Analyzers. Indian Journal of Medical Biochemistry. [Link]
-
ResearchGate. (n.d.). EFFECT of INTERFERING SUBSTANCES ON RECOVERY OF URINARY CALCIUM. [Link]
-
Hartmann, A. E., & Lewis, L. R. (1984). Evaluation of the ASTRA® O-Cresolphthalein Complexone Calcium Method. American Journal of Clinical Pathology. [Link]
-
Tiyatrattanakun, S., et al. (2018). Simple Spectrophotometric Sequential Injection Analysis System for Determination of Serum Calcium. Scirp.org. [Link]
-
Osawa, S., et al. (2007). Development of a new measurement method for serum calcium with chlorophosphonazo-III. Clinica chimica acta. [Link]
Sources
- 1. spectrum-diagnostics.com [spectrum-diagnostics.com]
- 2. reckondiagnostics.com [reckondiagnostics.com]
- 3. vitroscient.com [vitroscient.com]
- 4. Theoretical Modeling of the o-Cresolphthalein Complexone Assay for Bone Calcium Resorption [escholarship.org]
- 5. Evaluation of the ASTRA o-cresolphthalein complexone calcium method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. myco-instrumentation.com [myco-instrumentation.com]
- 8. Arsenazo III: an improvement of the routine calcium determination in serum. | Semantic Scholar [semanticscholar.org]
- 9. Arsenazo III: an improvement of the routine calcium determination in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simple Spectrophotometric Sequential Injection Analysis System for Determination of Serum Calcium [scirp.org]
- 11. Interference by haemoglobin with the cresolphthalein complexone method for serum calcium measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. kamiyabiomedical.com [kamiyabiomedical.com]
A Senior Application Scientist's Guide: Choosing Between o-Cresolphthalein Complexone and Atomic Absorption Spectroscopy for Calcium Quantification
In the realms of biomedical research and pharmaceutical development, the precise measurement of calcium is paramount. Calcium ions are critical second messengers in cellular signaling, fundamental to bone physiology, and integral to neuromuscular function.[1] Consequently, the selection of an appropriate analytical method for calcium quantification is a decision that directly impacts experimental accuracy and data reliability. This guide provides an in-depth comparison of two widely adopted techniques: the o-Cresolphthalein Complexone (o-CPC) colorimetric method and Atomic Absorption Spectroscopy (AAS).
This comparison is structured to provide researchers, scientists, and drug development professionals with the necessary technical insights to make an informed decision based on their specific analytical needs, considering factors such as sample matrix, required sensitivity, throughput, and budget. While AAS is often considered the reference or "gold standard" method for its specificity, the o-CPC method offers a practical and often automated alternative for many applications.[2][3][4]
The Underpinnings of Each Technique
A foundational understanding of the principles behind each method is crucial for appreciating their respective strengths and limitations.
o-Cresolphthalein Complexone (o-CPC) Method: The Chemistry of Color
The o-CPC method is a colorimetric assay. Its principle lies in the specific reaction between calcium ions and the o-cresolphthalein complexone dye under alkaline conditions (typically pH 10-11).[1][5] This reaction forms a distinct purple-colored complex. The intensity of this color, which is directly proportional to the calcium concentration, is measured using a spectrophotometer at a wavelength of approximately 570-578 nm.[1][5][6]
A key consideration in this chemical reaction is the potential for interference from other divalent cations, most notably magnesium, which is often present in biological samples.[3][7] To counteract this, modern o-CPC reagent formulations include a masking agent, such as 8-hydroxyquinoline, which preferentially binds to magnesium, preventing it from reacting with the o-CPC dye and thereby enhancing the assay's specificity for calcium.[5][7]
Atomic Absorption Spectroscopy (AAS): The Physics of Light Absorption
Atomic Absorption Spectroscopy is a highly specific technique for elemental analysis. It relies on the principle that atoms of a specific element will absorb light at characteristic wavelengths when they are in a ground electronic state.[8]
For calcium analysis, a sample is first nebulized into a fine aerosol and then introduced into a high-temperature flame (e.g., air-acetylene or nitrous oxide-acetylene).[9] This flame provides the energy to dissociate the sample matrix and convert calcium ions into free, ground-state atoms. A hollow-cathode lamp, containing calcium in its cathode, emits light at the specific wavelengths that calcium atoms can absorb (primarily 422.7 nm).[10][11] The free calcium atoms in the flame absorb this light. A detector measures the amount of light that passes through the flame, and the degree of absorption is directly proportional to the concentration of calcium in the original sample.[8]
Head-to-Head Performance Comparison
The choice between o-CPC and AAS often comes down to a trade-off between convenience, cost, and analytical performance. The following table summarizes key performance metrics, synthesized from various studies and technical data sheets.
| Feature | o-Cresolphthalein Complexone (o-CPC) | Atomic Absorption Spectroscopy (AAS) | Rationale & Causality |
| Principle | Colorimetry (Chemical Reaction) | Spectroscopy (Atomic Absorption) | o-CPC relies on a chemical dye-binding reaction, while AAS measures the physical property of light absorption by free atoms. |
| Specificity | Good to Excellent (with masking agents) | Excellent | AAS is considered a reference method due to its high specificity, as absorption is based on unique electronic transitions of the target element.[2][8] o-CPC's specificity is dependent on the effectiveness of masking agents like 8-hydroxyquinoline to prevent magnesium interference.[5] |
| Sensitivity / LOD | Lower (e.g., ~0.2-2.0 mg/dL)[6][12][13] | Higher (ppm to ppb range) | AAS can detect much lower concentrations because it measures a fundamental atomic property, making it superior for trace element analysis.[14] |
| Linear Range | Typically up to 20 mg/dL[5][6][12] | Broader, but can be non-linear at high concentrations | o-CPC often demonstrates excellent linearity within the typical clinical range.[4] AAS calibration curves can exhibit curvature at higher absorbances due to stray light and other physical phenomena. |
| Throughput | High (amenable to automation) | Lower (typically single-element analysis)[14] | o-CPC is well-suited for multi-well plate readers and automated clinical analyzers, allowing for rapid processing of many samples.[3] AAS analyzes samples sequentially, which can be time-consuming for large batches.[3][14] |
| Interferences | Magnesium, hemolysis, lipemia, icterus[6][15][16] | Chemical (e.g., phosphate, aluminum), Ionization[9][17][18] | o-CPC is susceptible to spectral interference from sample components like hemoglobin.[16] AAS suffers from chemical interferences where matrix components form stable compounds with calcium in the flame, inhibiting atomization.[19] |
| Cost | Lower (instrumentation and consumables) | Higher (instrumentation, lamps, gases)[14][20] | A spectrophotometer for o-CPC is significantly less expensive than an AAS instrument. Consumable costs for AAS (hollow-cathode lamps, high-purity gases) are also higher.[14] |
| Ease of Use | Simpler, less operator skill required | More complex, requires skilled operator | o-CPC assays are often available as user-friendly kits. AAS requires expertise in instrument setup, flame optimization, and interference management.[20] |
Experimental Protocols: A Practical Guide
To ensure trustworthiness and reproducibility, the following sections detail standardized, step-by-step protocols for both methods.
o-Cresolphthalein Complexone (o-CPC) Method Workflow
This protocol is a generalized procedure for serum calcium determination using a commercially available kit.
-
Reagent Preparation: Prepare the working reagent by mixing equal volumes of the color reagent (containing o-CPC) and the buffer reagent (alkaline buffer with 8-hydroxyquinoline).[1][5] This step is critical as the pH must be precisely controlled for the reaction to proceed optimally.
-
Standard Curve Preparation: Prepare a series of calcium standards (e.g., 0, 5, 10, 15, 20 mg/dL) by diluting a stock calcium standard solution. The diluent should match the sample matrix as closely as possible (e.g., 0.9% saline).
-
Assay Procedure:
-
Pipette a small volume (e.g., 10 µL) of blank, standards, and unknown samples into respective wells of a 96-well plate or cuvettes.
-
Add a larger volume (e.g., 200 µL) of the prepared working reagent to each well.
-
Mix thoroughly and incubate for a specified time (typically 3-5 minutes) at room temperature.[5] This allows the color-forming reaction to reach completion.
-
-
Measurement: Read the absorbance of the blank, standards, and samples at 570 nm using a spectrophotometer or plate reader.
-
Calculation: Subtract the absorbance of the blank from all readings. Plot the corrected absorbance of the standards versus their known concentrations to generate a standard curve. Determine the concentration of the unknown samples by interpolating their absorbance values on this curve.
Atomic Absorption Spectroscopy (AAS) Workflow
This protocol outlines the general steps for flame AAS analysis of calcium in biological fluids.
-
Sample Preparation:
-
Accurately dilute samples with a diluent containing a releasing agent, such as lanthanum chloride (e.g., 1% LaCl₃).[8] The releasing agent is crucial as it preferentially binds to interfering anions like phosphate, "releasing" the calcium to be atomized.[19] For example, dilute serum 1:50 with the lanthanum diluent.
-
-
Instrument Setup:
-
Install the calcium hollow-cathode lamp.
-
Set the spectrophotometer to the calcium wavelength of 422.7 nm.
-
Optimize instrument parameters, including slit width, lamp current, and detector settings.
-
Ignite and stabilize the air-acetylene flame. Proper flame stoichiometry is key to ensuring efficient atomization without excessive ionization.[8][9]
-
-
Calibration:
-
Prepare a series of aqueous calcium standards in the same lanthanum diluent used for the samples.
-
Aspirate the blank (lanthanum diluent) and set the instrument absorbance to zero.
-
Aspirate the standards in order of increasing concentration and record their absorbance values to generate a calibration curve.
-
-
Sample Measurement:
-
Aspirate the prepared unknown samples and record their absorbance.
-
It is good practice to re-aspirate a standard periodically to check for instrument drift.
-
-
Calculation: The instrument software typically calculates the concentration of the unknown samples based on the calibration curve, automatically accounting for the initial dilution factor.
Making the Right Choice: Application-Driven Decision Making
The selection between o-CPC and AAS is not a matter of which method is universally "better," but which is better suited for a specific application.
-
For high-throughput clinical screening or routine quality control where samples are numerous and fall within a well-defined concentration range (e.g., serum calcium), the o-CPC method is often the superior choice. Its amenability to automation, lower cost, and simpler workflow provide significant advantages in speed and efficiency.[4] Studies have shown an excellent correlation between automated o-CPC methods and AAS for serum samples.[15][21]
-
For research applications requiring high sensitivity, analysis of complex matrices, or validation of a primary method, Atomic Absorption Spectroscopy is the preferred technique. Its superior specificity and lower detection limits are essential when measuring trace amounts of calcium or when dealing with samples where potential interferences have not been fully characterized.[8] It serves as the reference method against which other "field methods" like o-CPC are often validated.[2][22]
References
-
Sage, G. W., & Connett, R. J. (1975). Evaluation of the revised serum calcium procedure used with the Du Pont automatic clinical analyzer. Clinical chemistry, 21(7), 850–852. [Link]
-
Willis, J. B. (1961). Interferences Associated with the Determination of Calcium by Atomic Absorption. Applied Spectroscopy, 15(4), 110-110. [Link]
-
Parentoni, R., et al. (2001). The determination of total calcium in urine: a comparison between the atomic absorption and the ortho-cresolphtalein complexone methods. Jornal Brasileiro de Patologia e Medicina Laboratorial, 37(4). [Link]
-
Chempak. (2020). CALCIUM (OCPC METHOD). Product Insert. [Link]
-
Biolabo. CALCIUM CPC method. Product Insert. [Link]
-
Arena BioScien. Calcium O-CPC. Product Insert. [Link]
-
Shimadzu. (n.d.). Ca Analysis by Atomic Absorption. Application News. [Link]
-
Hartmann, A. E., & Lewis, L. R. (1984). Evaluation of the ASTRA o-cresolphthalein complexone calcium method. American journal of clinical pathology, 82(2), 182–187. [Link]
-
Lo, D. H., & Wu, W. T. (1981). Interference by haemoglobin with the cresolphthalein complexone method for serum calcium measurement. Journal of automatic chemistry, 3(4), 200–202. [Link]
-
Chemistry LibreTexts. (2022). 9.3: Interferences in Absorption Spectroscopy. [Link]
-
Delloyd's Lab-Tech. (n.d.). Types of interferences in AAS. [Link]
-
Parentoni, R., et al. (2001). The determination of total calcium in urine: a comparison between the atomic absorption and the ortho-cresolphtalein complexone methods. SciELO. [Link]
-
Spectrum Diagnostics. (n.d.). Calcium OCPC. Product Insert. [Link]
-
International Organisation of Vine and Wine (OIV). (n.d.). Determination of calcium by atomic absorption spectrometry. [Link]
-
MYCO Instrumentation, Inc. (2021). CA Instructions For Use Calcium oCPC. [Link]
-
Agilent Technologies. (n.d.). Determination of Calcium in Serum Samples by AAS Using a Fuel Lean Flame. Application Note. [Link]
-
Connerty, H. V., & Briggs, A. R. (1966). Determination of serum calcium by means of orthocresolphthalein complexone. American journal of clinical pathology, 45(3), 290–296. [Link]
-
BWB Technologies. (n.d.). How to Measure Calcium in Biological Samples: Methods and Techniques. [Link]
-
Chemistry LibreTexts. (2023). 6.4A: Chemical Interferences. [Link]
-
California State University, Northridge (CSUN). (n.d.). Atomic Absorption Spectroscopy. [Link]
-
Parentoni, R., et al. (2001). The determination of total calcium in urine: a comparison between the atomic absorption and the ortho-cresolphtalein complexone methods. ResearchGate. [Link]
-
Parentoni, R., et al. (2001). The determination of total calcium in urine: a comparison between the atomic absorption and the ortho-cresolphtalein complexone methods. SciELO. [Link]
-
Mohan, S. (2012). Theoretical Modeling of the o-Cresolphthalein Complexone Assay for Bone Calcium Resorption. eScholarship.org. [Link]
-
Champion, K. P., Taylor, J. C., & Whittem, R. N. (1966). The Determination of Calcium in Biological Samples by X-Ray Fluorescence. Analyst, 91(1085), 548-551. [Link]
-
Scribd. (n.d.). Calcium Analysis via AAS. [Link]
-
University of Washington. (n.d.). Determination of Calcium, Magnesium, and Sodium by Atomic Spectrophotometry. [Link]
-
ResearchGate. (n.d.). EFFECT of INTERFERING SUBSTANCES ON RECOVERY OF URINARY CALCIUM. [Link]
-
Clinical Lab Products. (2004). A New Way to Determine Calcium Concentrations. [Link]
-
Hayashi, S., et al. (2007). Development of a new measurement method for serum calcium with chlorophosphonazo-III. Annals of Clinical Biochemistry, 44(Pt 2), 178–183. [Link]
-
Biolabo. CALCIUM Arsenazo III Method. Product Insert. [Link]
-
U.S. Food and Drug Administration (FDA). (n.d.). 510(k) Substantial Equivalence Determination Decision Summary. [Link]
-
Morin, L. G. (1974). Direct colorimetric determination of serum calcium with o-cresolphthalein complexon. American journal of clinical pathology, 61(1), 114–117. [Link]
-
Lab Manager. (2023). Atomic Absorption Spectroscopy (AAS) vs. Inductively Coupled Plasma (ICP) Spectroscopy. [Link]
-
Drawell. (n.d.). ICP-MS vs. AAS - Which Technique to Choose. [Link]
Sources
- 1. biolabo.fr [biolabo.fr]
- 2. scielo.br [scielo.br]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. reckondiagnostics.com [reckondiagnostics.com]
- 6. spectrum-diagnostics.com [spectrum-diagnostics.com]
- 7. Theoretical Modeling of the o-Cresolphthalein Complexone Assay for Bone Calcium Resorption [escholarship.org]
- 8. agilent.com [agilent.com]
- 9. shimadzu.com [shimadzu.com]
- 10. Calcium- Determination by AAS | OIV [oiv.int]
- 11. csun.edu [csun.edu]
- 12. clpmag.com [clpmag.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Atomic Absorption Spectroscopy (AAS) vs. Inductively Coupled Plasma (ICP) Spectroscopy: Which Elemental Analysis Technique Is Right for Your Lab? | Lab Manager [labmanager.com]
- 15. Evaluation of the revised serum calcium procedure used with the Du Pont automatic clinical analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Interference by haemoglobin with the cresolphthalein complexone method for serum calcium measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Interferences Associated with the Determination of Calcium by Atomic Absorption [opg.optica.org]
- 18. Types of interferences in AAS [delloyd.50megs.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. drawellanalytical.com [drawellanalytical.com]
- 21. Evaluation of the ASTRA o-cresolphthalein complexone calcium method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to o-Cresolphthalein Complexone and Alternative Methods for Calcium Analysis
A Senior Application Scientist's In-Depth Technical Review for Researchers and Drug Development Professionals
In the landscape of biomedical research and drug development, the precise quantification of calcium is paramount. Calcium ions are ubiquitous second messengers, integral to a vast array of physiological processes, from neurotransmission and muscle contraction to apoptosis and gene expression. Consequently, the accurate measurement of calcium in biological matrices is a routine yet critical task. This guide provides a comprehensive comparison of the widely used o-Cresolphthalein Complexone (OCPC) method with other prevalent techniques for calcium analysis, namely Atomic Absorption Spectroscopy (AAS), the Arsenazo III method, and Ion-Selective Electrodes (ISEs). Through a detailed examination of their underlying principles, performance characteristics, and experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to select the most appropriate method for their specific applications.
The o-Cresolphthalein Complexone (OCPC) Method: A Workhorse in the Clinical Laboratory
The OCPC method has long been a staple for the colorimetric determination of total calcium in serum and other biological fluids. Its enduring popularity can be attributed to its relative simplicity, cost-effectiveness, and amenability to automation.
Principle of the OCPC Method
The assay is based on the specific reaction between calcium ions and o-cresolphthalein complexone in an alkaline medium.[1] In the presence of a strong alkaline buffer, typically with a pH around 10-11, calcium ions form a distinct violet-colored complex with OCPC.[2][3] The intensity of the color produced is directly proportional to the total calcium concentration in the sample and is quantified spectrophotometrically by measuring the absorbance at approximately 570-580 nm.[2][3]
A crucial aspect of the OCPC method is the mitigation of interference from magnesium ions, which can also form a colored complex with the indicator. To enhance the specificity for calcium, a chelating agent such as 8-hydroxyquinoline is commonly incorporated into the reagent formulation.[2] 8-hydroxyquinoline preferentially binds to magnesium, effectively masking it and preventing its interference in the calcium-OCPC reaction.
Figure 1: Reaction of o-Cresolphthalein Complexone with Calcium.
Comparative Analysis of Calcium Determination Methods
The choice of an analytical method for calcium determination hinges on a variety of factors, including the required sensitivity, specificity, sample matrix, throughput, and available instrumentation. Below is a comparative overview of the OCPC method against three other widely employed techniques.
| Feature | o-Cresolphthalein Complexone (OCPC) | Atomic Absorption Spectroscopy (AAS) | Arsenazo III Method | Ion-Selective Electrode (ISE) |
| Principle | Colorimetric; formation of a colored complex in alkaline solution. | Spectroscopic; absorption of light by free calcium atoms in a flame. | Colorimetric; formation of a colored complex at a slightly acidic to neutral pH. | Potentiometric; measurement of the potential difference across a calcium-selective membrane. |
| Measurement | Total Calcium | Total Calcium | Total Calcium | Ionized (Free) Calcium |
| Sensitivity | Moderate | High | High | High |
| Linearity | Good (typically up to 15-20 mg/dL)[3] | Excellent | Excellent (typically up to 15-16 mg/dL)[4] | Good over a wide range |
| Precision (CV%) | Good (typically < 5%) | Excellent (typically < 2%) | Excellent (typically < 3%) | Good (typically < 5%) |
| Throughput | High; amenable to automation. | Moderate; sequential analysis. | High; amenable to automation. | High; rapid measurements. |
| Major Interferences | Magnesium (can be masked), hemolysis, lipemia, certain anticoagulants (EDTA, citrate, oxalate).[1] | Phosphate, sulfate, aluminum (can be masked with lanthanum).[5] | Gadolinium-based contrast agents. | pH, ionic strength, interfering ions (Na⁺, K⁺, Mg²⁺). |
| Instrumentation | Spectrophotometer or automated clinical chemistry analyzer. | Atomic Absorption Spectrophotometer. | Spectrophotometer or automated clinical chemistry analyzer. | Ion-selective electrode meter. |
| Cost per Sample | Low | High | Low | Moderate |
| Reference Method | No | Yes[6][7] | No | No |
In-Depth Look at Alternative Methodologies
Atomic Absorption Spectroscopy (AAS)
AAS is widely regarded as the reference method for total calcium determination due to its high sensitivity and specificity.[6][7] The principle involves aspirating a liquid sample into a flame, which desolvates and atomizes the sample. A light beam from a hollow cathode lamp, specific for calcium, is passed through the flame. The ground-state calcium atoms in the flame absorb this light, and the degree of absorption is directly proportional to the calcium concentration. To overcome chemical interferences, particularly from phosphate, a releasing agent such as lanthanum chloride is typically added to the samples and standards.[5]
Arsenazo III Method
The Arsenazo III method is another colorimetric assay that has gained prominence as an alternative to OCPC. It offers several advantages, including improved precision and calibration stability.[8] The reaction occurs at a slightly acidic to neutral pH, where calcium ions form a blue-purple complex with the Arsenazo III dye.[4][9] The absorbance of this complex is measured spectrophotometrically, usually around 650 nm.[10] The Arsenazo III method is also amenable to automation and is less susceptible to interference from hemolysis compared to the OCPC method.[8]
Figure 2: Reaction of Arsenazo III with Calcium.
Ion-Selective Electrodes (ISEs)
Unlike the other methods discussed, which measure total calcium, ISEs are designed to measure the concentration of free, ionized calcium (Ca²⁺). This is the physiologically active form of calcium, and its measurement can be more clinically relevant in certain situations. The principle of ISEs is potentiometric. The electrode contains a calcium-selective membrane that develops a potential difference when it comes into contact with a sample containing calcium ions. This potential is proportional to the logarithm of the calcium ion activity in the sample and is measured against a reference electrode. For accurate measurements, it is crucial to control the pH and ionic strength of the samples and standards.[11]
Experimental Protocols
To ensure the reproducibility and accuracy of calcium measurements, it is imperative to follow standardized and validated protocols. The following sections provide detailed, step-by-step methodologies for the OCPC, AAS, Arsenazo III, and ISE methods for serum calcium analysis.
Figure 3: General Workflow for Calcium Analysis.
o-Cresolphthalein Complexone (OCPC) Method Protocol
Materials:
-
Spectrophotometer or microplate reader capable of measuring absorbance at 578 nm.
-
Micropipettes and tips.
-
Test tubes or 96-well microplate.
-
OCPC reagent kit (containing OCPC color reagent and a buffer solution).
-
Calcium standard solution (e.g., 10 mg/dL).
-
Serum samples.
Procedure:
-
Reagent Preparation: Prepare the working reagent according to the manufacturer's instructions. This typically involves mixing the OCPC color reagent and the buffer.
-
Assay Setup: Label test tubes or microplate wells for blanks, standards, and samples.
-
Pipetting:
-
Blank: Add the specified volume of deionized water.
-
Standard: Add the specified volume of the calcium standard solution.
-
Sample: Add the specified volume of the serum sample.
-
-
Reagent Addition: Add the working OCPC reagent to all tubes/wells.
-
Incubation: Mix gently and incubate at room temperature for a specified time (typically 5-10 minutes) to allow for color development.[12]
-
Measurement: Measure the absorbance of the standards and samples at 578 nm against the reagent blank.
-
Calculation: Calculate the calcium concentration in the samples using the absorbance of the standard as a reference.
Atomic Absorption Spectroscopy (AAS) Protocol for Serum Calcium
Materials:
-
Atomic Absorption Spectrophotometer with a calcium hollow cathode lamp.
-
Air-acetylene flame.
-
Micropipettes and tips.
-
Volumetric flasks.
-
Calcium stock standard solution (e.g., 1000 mg/L).
-
Lanthanum chloride solution (releasing agent).
-
Serum samples.
Procedure:
-
Standard Preparation: Prepare a series of working calcium standards by diluting the stock standard. Add lanthanum chloride solution to each standard.
-
Sample Preparation: Dilute the serum samples with a diluent containing lanthanum chloride.
-
Instrument Setup:
-
Install the calcium hollow cathode lamp.
-
Set the wavelength to 422.7 nm.
-
Optimize the instrument parameters (e.g., slit width, lamp current, gas flow rates) according to the manufacturer's recommendations.
-
-
Calibration: Aspirate the blank and the working standards sequentially to generate a calibration curve.
-
Sample Measurement: Aspirate the prepared serum samples and record their absorbance.
-
Calculation: Determine the calcium concentration in the samples from the calibration curve.
Arsenazo III Method Protocol
Materials:
-
Spectrophotometer or microplate reader capable of measuring absorbance at 650 nm.
-
Micropipettes and tips.
-
Test tubes or 96-well microplate.
-
Arsenazo III reagent kit.
-
Calcium standard solution.
-
Serum samples.
Procedure:
-
Reagent Preparation: The Arsenazo III reagent is typically provided ready to use.
-
Assay Setup: Label test tubes or microplate wells for blanks, standards, and samples.
-
Pipetting:
-
Blank: Add the specified volume of deionized water.
-
Standard: Add the specified volume of the calcium standard solution.
-
Sample: Add the specified volume of the serum sample.
-
-
Reagent Addition: Add the Arsenazo III reagent to all tubes/wells.
-
Incubation: Mix and incubate at room temperature for a short period (typically 2-5 minutes).[13]
-
Measurement: Measure the absorbance of the standards and samples at 650 nm against the reagent blank.
-
Calculation: Calculate the calcium concentration in the samples using the absorbance of the standard.
Ion-Selective Electrode (ISE) Protocol for Ionized Calcium
Materials:
-
Ion-selective electrode meter with a calcium ISE.
-
Calcium ISE and reference electrode.
-
Magnetic stirrer and stir bars.
-
Beakers.
-
Ionized calcium standards.
-
Ionic Strength Adjustor (ISA) solution.
-
Serum samples.
Procedure:
-
Electrode Preparation: Prepare and condition the calcium ISE according to the manufacturer's instructions.
-
Standard Preparation: Prepare a series of ionized calcium standards and add ISA to each.
-
Instrument Calibration: Calibrate the ISE meter using the prepared standards.
-
Sample Preparation: Add ISA to the serum samples.
-
Measurement: Immerse the electrodes in the sample, ensuring constant stirring. Record the potential (in mV) or the direct concentration reading once the signal has stabilized.
-
Calculation: If the meter provides a direct concentration reading, this is the result. If it provides a potential reading, the concentration can be determined from the calibration curve.
Conclusion and Recommendations
The selection of an appropriate method for calcium analysis is a critical decision that can significantly impact the quality and reliability of research and clinical data. The o-Cresolphthalein complexone method, while being a cost-effective and straightforward technique suitable for routine analysis, is susceptible to interferences that may compromise accuracy. For applications demanding the highest level of accuracy and precision, Atomic Absorption Spectroscopy remains the gold standard.
The Arsenazo III method presents a compelling alternative to OCPC, offering enhanced performance characteristics, particularly in terms of precision and stability. For studies where the physiologically active form of calcium is of primary interest, Ion-Selective Electrodes are the method of choice for measuring ionized calcium.
Ultimately, the optimal method will depend on the specific requirements of the study, the nature of the samples, and the available resources. By carefully considering the principles, performance, and protocols outlined in this guide, researchers can make an informed decision to ensure the integrity and validity of their calcium measurements.
References
-
Arena BioScien. Calcium O-CPC. [Link]
-
Janssen, J. W., & Helbing, A. R. (1991). Arsenazo III: an improvement of the routine calcium determination in serum. European journal of clinical chemistry and clinical biochemistry, 29(3), 197–201. [Link]
-
SciELO. (n.d.). The determination of total calcium in urine: a comparison between the atomic absorption and the ortho-cresolphtalein complexone methods. [Link]
-
Coral Clinical Systems. (2020). CALCIUM (O-Cresolphthalein Complexone (OCPC) Method). [Link]
- Connerty, H. V., & Briggs, A. R. (1966). Determination of serum calcium by means of orthocresolphthalein complexone.
-
BIOLABO. (n.d.). CALCIUM Arsenazo III Method. [Link]
-
Anamol Laboratories Pvt. Ltd. (n.d.). calcium ars iii - method - arsenazo iii. [Link]
-
Klein, B., Kaufman, J. H., & Morgenstern, S. (1967). Determination of serum calcium by automated atomic absorption spectroscopy. Clinical Chemistry, 13(5), 388–397. [Link]
-
Beacon Diagnostics. (n.d.). Calcium ARS (Arsenazo III method) Diagnostic reagent for quantitative in vitro determination of calcium in serum, plasma or urin. [Link]
-
Bioline Diagnostics. (n.d.). CALCIUM (ARSENAZO III). [Link]
-
Klein, B., Kaufman, J. H., & Morgenstern, S. (1967). Determination of Serum Calcium by Automated Atomic Absorption Spectroscopy. Clinical Chemistry, 13(5), 388-397. [Link]
-
CHEMPAK. (2020). CALCIUM (OCPC METHOD). [Link]
-
ELITechGroup. (n.d.). calcium ion selective electrodes ise-8740. [Link]
-
ING Divulga. (n.d.). Calcium Image Analysis Pipeline for Analysis of Calcium Signals. [Link]
-
Trudeau, D. L., & Freier, E. F. (1967). Determination of Calcium in Urine and Serum by Atomic Absorption Spectrophotometry (AAS). Clinical Chemistry, 13(2), 101–114. [Link]
-
National Center for Biotechnology Information. (n.d.). Arsenazo III. PubChem. [Link]
-
Agilent. (n.d.). Determination of Calcium in Serum Samples by AAS Using a Fuel Lean Flame. [Link]
-
Spectrum Diagnostics. (n.d.). Calcium OCPC.FH10. [Link]
-
Kovaříková, P., Kuneš, J., Zicha, J., & Štípek, S. (2015). The spectra of indicator o-cresolphthalein complexone (o-CC) and its complex with calcium and magnesium ions at pH 7.5. ResearchGate. [Link]
-
EDT directION. (n.d.). Operating Instructions for Calcium. [Link]
-
ResearchGate. (n.d.). Flowchart diagram of the proposed framework. [Link]
-
Scribd. (n.d.). Flow Chart Diagram: Extraction of Calcium. [Link]
-
U.S. Geological Survey. (n.d.). Calcium, atomic absorption spectrometric, direct. [Link]
-
ResearchGate. (n.d.). The chemical structure of arsenazo III. [Link]
-
eScholarship.org. (n.d.). Theoretical Modeling of the o-Cresolphthalein Complexone Assay for Bone Calcium Resorption. [Link]
-
Chempak. (n.d.). CALCIUM (Arsenazo). [Link]
-
Labtest. (n.d.). Methodology .Arsenazo III Reagents 1. - 2. [Link]
-
Spectrum Diagnostics. (n.d.). Calcium Arsenazo III.FH10. [Link]
-
YouTube. (2017, October 5). Live Technical Webinar: Measuring Calcium Flux by Flow Cytometry. [Link]
Sources
- 1. spectrum-diagnostics.com [spectrum-diagnostics.com]
- 2. reckondiagnostics.com [reckondiagnostics.com]
- 3. reckondiagnostics.com [reckondiagnostics.com]
- 4. anamollabs.com [anamollabs.com]
- 5. nemi.gov [nemi.gov]
- 6. researchgate.net [researchgate.net]
- 7. biolinediagnostics.com [biolinediagnostics.com]
- 8. biolabo.fr [biolabo.fr]
- 9. labtest.com.br [labtest.com.br]
- 10. biolabo.fr [biolabo.fr]
- 11. sentek.co.uk [sentek.co.uk]
- 12. 5.imimg.com [5.imimg.com]
- 13. precisionbiomed.in [precisionbiomed.in]
A Comparative Guide to o-Cresolphthalein Complexone Methods for Calcium Determination
For researchers, scientists, and professionals in drug development, the precise quantification of calcium is a critical aspect of various analytical workflows. The o-Cresolphthalein complexone (OCPC) method has long been a widely adopted colorimetric technique for determining calcium concentrations in diverse biological samples. This guide provides an in-depth, objective comparison of the OCPC method's performance against other common analytical techniques, supported by experimental data and detailed methodologies. Our aim is to equip you with the necessary information to select the most suitable method for your specific research needs, ensuring data integrity and reliability.
The Enduring Utility of the o-Cresolphthalein Complexone (OCPC) Method
The OCPC method is a colorimetric assay based on the principle that calcium ions (Ca²⁺) react with o-cresolphthalein complexone in an alkaline environment to form a distinct violet-colored complex.[1] The intensity of this color, measured spectrophotometrically, is directly proportional to the calcium concentration in the sample.[1]
The core chemical reaction is as follows:
Ca²⁺ + o-Cresolphthalein Complexone --(Alkaline pH)--> Ca-OCPC Complex (Violet)
The absorbance of the resulting complex is typically measured at a wavelength between 570 nm and 578 nm.[1][2]
Key Mechanistic Considerations:
The choice of an alkaline pH is crucial for the reaction to proceed optimally. This is typically achieved using a buffer solution, such as 2-amino-2-methyl-1-propanol.[1] A significant consideration in the OCPC method is the potential for interference from other divalent cations, most notably magnesium (Mg²⁺). To mitigate this, chelating agents like 8-hydroxyquinoline are often incorporated into the reagent formulation to preferentially bind with magnesium, preventing it from reacting with the OCPC.[3]
Inter-Laboratory Performance of the OCPC Method
While individual laboratory validation data often demonstrates good precision, a true measure of a method's robustness comes from its performance across multiple laboratories. Inter-laboratory comparison studies and proficiency testing (PT) programs provide invaluable insights into the real-world variability of an analytical method.
An evaluation of an automated OCPC calcium method reported day-to-day reproducibility with coefficients of variation (CV) ranging from 1.2% to 3.1%. The study also demonstrated good linearity and an average recovery of 98%. When compared against the reference method of atomic absorption spectrophotometry (AAS), the OCPC method showed excellent correlation.
A Comparative Analysis of Alternative Calcium Determination Methods
The selection of a calcium determination method should be guided by the specific requirements of the assay, including sample type, required sensitivity, and potential for interfering substances. Here, we compare the OCPC method with three common alternatives: the Arsenazo III method, Atomic Absorption Spectroscopy (AAS), and Ion-Selective Electrodes (ISEs).
Arsenazo III Method
Similar to OCPC, the Arsenazo III method is a colorimetric assay. It involves the formation of a colored complex between calcium and the Arsenazo III dye at a slightly acidic or neutral pH. The resulting complex is typically measured at a wavelength of around 650 nm.[5]
A key advantage of the Arsenazo III method is its reported improvement in both within-laboratory and between-laboratory imprecision compared to the OCPC method.[6] Furthermore, the calibration stability of Arsenazo III reagents has been shown to be longer, extending beyond 48 hours compared to the 12 hours often seen with OCPC reagents.[6] Data from the College of American Pathologists in 2002 indicated that 39% of participating laboratories used Arsenazo III-based reagents for calcium determination.[7]
Atomic Absorption Spectroscopy (AAS)
AAS is a highly sensitive and specific reference method for the determination of total calcium.[8] It works on the principle that atoms of an element will absorb light at a specific wavelength when they are in the ground state. By measuring the amount of light absorbed by a sample that has been atomized in a flame or graphite furnace, the concentration of the element can be determined.
The primary advantage of AAS is its high specificity, which minimizes interference from other ions.[9] However, AAS instrumentation is more complex and expensive than spectrophotometers used for colorimetric assays.[10] The technique is also generally more time-consuming and may not be as well-suited for high-throughput screening applications.
Ion-Selective Electrodes (ISEs)
ISEs are potentiometric sensors that measure the activity of a specific ion in a solution.[11] A calcium-selective electrode contains a membrane that is permeable only to Ca²⁺ ions. The potential difference that develops across this membrane is proportional to the concentration of calcium ions in the sample.
ISEs offer the advantage of providing a direct measurement of ionized calcium, which is the physiologically active form. They are also relatively inexpensive and can provide rapid results.[12] However, the performance of ISEs can be affected by changes in pH and the presence of interfering ions. Regular calibration and maintenance are essential to ensure accurate measurements.
Data-Driven Comparison of Calcium Determination Methods
To facilitate an objective comparison, the following table summarizes the key performance characteristics of the OCPC method and its alternatives.
| Feature | o-Cresolphthalein Complexone (OCPC) | Arsenazo III | Atomic Absorption Spectroscopy (AAS) | Ion-Selective Electrode (ISE) |
| Principle | Colorimetric | Colorimetric | Atomic Absorption | Potentiometric |
| Wavelength | 570-578 nm | ~650 nm | Varies by element | N/A |
| Interferences | Magnesium, Hemolysis | Hemolysis, Copper ions | Chemical & Spectral | pH, Other ions |
| Precision (CV) | Good (1.2-3.1% day-to-day) | Very Good (Improved over OCPC) | Excellent | Good |
| Throughput | High | High | Low to Medium | High |
| Cost per Test | Low | Low | High | Low to Medium |
| Instrumentation | Spectrophotometer | Spectrophotometer | AAS Instrument | ISE Meter |
| Measures | Total Calcium | Total Calcium | Total Calcium | Ionized Calcium |
Experimental Protocols: A Guide to Best Practices
To ensure the validity and reproducibility of your results, adherence to standardized experimental protocols is paramount. Below are detailed, step-by-step methodologies for the OCPC and Arsenazo III methods.
o-Cresolphthalein Complexone (OCPC) Method Protocol
This protocol is a generalized procedure and may require optimization based on the specific reagent kit and sample type.
Materials:
-
OCPC reagent kit (containing OCPC reagent and buffer)
-
Calcium standard solution
-
Spectrophotometer capable of measuring absorbance at 570-578 nm
-
Micropipettes and tips
-
Test tubes or microplate
Procedure:
-
Reagent Preparation: Prepare the working OCPC reagent according to the manufacturer's instructions. This may involve mixing the OCPC reagent and buffer.
-
Sample Preparation: If using serum or plasma, ensure it is free from hemolysis.[13] For urine samples, acidification may be necessary.[1]
-
Assay Setup:
-
Blank: Pipette the specified volume of deionized water or blank reagent into a tube/well.
-
Standard: Pipette the same volume of calcium standard solution into a separate tube/well.
-
Sample: Pipette the same volume of the sample into a separate tube/well.
-
-
Reaction: Add the specified volume of the working OCPC reagent to each tube/well.
-
Incubation: Mix gently and incubate at room temperature for the time specified in the manufacturer's protocol (typically 5-10 minutes).
-
Measurement: Measure the absorbance of the standard and the sample against the blank at the appropriate wavelength (570-578 nm).
-
Calculation: Calculate the calcium concentration in the sample using the following formula:
Calcium Concentration = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard
Arsenazo III Method Protocol
This protocol is a generalized procedure and should be adapted based on the specific reagent kit.
Materials:
-
Arsenazo III reagent kit
-
Calcium standard solution
-
Spectrophotometer capable of measuring absorbance at ~650 nm
-
Micropipettes and tips
-
Test tubes or microplate
Procedure:
-
Reagent Preparation: The Arsenazo III reagent is typically provided ready-to-use.
-
Sample Preparation: As with the OCPC method, ensure serum or plasma is not hemolyzed. Urine samples may require pre-treatment as per the kit instructions.
-
Assay Setup:
-
Blank: Pipette the specified volume of deionized water or blank reagent into a tube/well.
-
Standard: Pipette the same volume of calcium standard solution into a separate tube/well.
-
Sample: Pipette the same volume of the sample into a separate tube/well.
-
-
Reaction: Add the specified volume of the Arsenazo III reagent to each tube/well.
-
Incubation: Mix and incubate at room temperature for the recommended time (usually 2-5 minutes).
-
Measurement: Measure the absorbance of the standard and the sample against the blank at ~650 nm.
-
Calculation: Calculate the calcium concentration using the same formula as for the OCPC method.
Visualizing the Workflow and Method Comparison
To provide a clearer understanding of the experimental workflow and the relationship between the different methods, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for colorimetric calcium determination.
Caption: Logical relationships between calcium determination methods.
Conclusion: Selecting the Optimal Method
The o-Cresolphthalein complexone method remains a reliable and cost-effective choice for the routine determination of total calcium in many laboratory settings. Its ease of use and suitability for automation make it a practical option for high-throughput applications.
However, for laboratories seeking enhanced precision and longer reagent stability, the Arsenazo III method presents a compelling alternative. When the highest degree of accuracy and specificity is required, particularly for reference or research applications, Atomic Absorption Spectroscopy is the gold standard. For investigations focused on the physiologically active form of calcium, Ion-Selective Electrodes are the most appropriate tool.
Ultimately, the decision of which method to employ rests on a careful consideration of the specific analytical requirements, available resources, and the desired balance between throughput, cost, and accuracy. By understanding the principles, performance characteristics, and limitations of each technique, researchers can make informed decisions to ensure the generation of high-quality, reliable data in their pursuit of scientific discovery.
References
-
College of American Pathologists. (n.d.). Proficiency Testing. Retrieved from [Link]
- Hartmann, A. E., & Lewis, L. R. (1984). Evaluation of the ASTRA o-cresolphthalein complexone calcium method.
- Janssen, J. W., & Helbing, A. R. (1991). Arsenazo III: an improvement of the routine calcium determination in serum. European journal of clinical chemistry and clinical biochemistry, 29(3), 197–201.
-
Kamiya Biomedical Company. (2014). Calcium Assay (O-Cresolphthalein Chromogenic Method). Retrieved from [Link]
-
Labtest Diagnóstica S.A. (n.d.). Calcium Arsenazo III Method. Retrieved from [Link]
-
Libretexts. (2023, August 29). Ion-Selective Electrodes. Chemistry LibreTexts. Retrieved from [Link]
- Mazzachi, R. D., & Peake, M. J. (1980). Interference by haemoglobin with the cresolphthalein complexone method for serum calcium measurement. Annals of clinical biochemistry, 17(5), 269–272.
-
Mettler Toledo. (n.d.). Calcium Ion Selective Electrode Application Guide. Retrieved from [Link]
-
Spectrum Diagnostics. (n.d.). Calcium OCPC.FH10. Retrieved from [Link]
-
Spectrum Diagnostics. (n.d.). Calcium Arsenazo III.FH10. Retrieved from [Link]
-
Westgard, J. O. (n.d.). CAP on Proficiency Testing. Westgard QC. Retrieved from [Link]
- Zall, D. M., Fisher, D., & Garner, M. Q. (1956). Photometric determination of chlorides in water. Analytical Chemistry, 28(11), 1665–1668.
- Zare, M., Ghaedi, M., Daneshfar, A., & Soylak, M. (2010). Determination of calcium in natural water by atomic absorption spectrophotometry. Journal of the Iranian Chemical Society, 7(4), 896-902.
Sources
- 1. spectrum-diagnostics.com [spectrum-diagnostics.com]
- 2. kamiyabiomedical.com [kamiyabiomedical.com]
- 3. reckondiagnostics.com [reckondiagnostics.com]
- 4. westgard.com [westgard.com]
- 5. biolabo.fr [biolabo.fr]
- 6. Arsenazo III: an improvement of the routine calcium determination in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. labtest.com.br [labtest.com.br]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. spectrum-diagnostics.com [spectrum-diagnostics.com]
A Comparative Guide to the Specificity of o-Cresolphthalein Complexone for Calcium Over Strontium
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Differentiating Alkaline Earth Metals
In numerous biological and pharmaceutical contexts, the accurate measurement of calcium (Ca²⁺) is critical. From monitoring bone metabolism to quality control in drug formulations, precise calcium quantification is paramount. o-Cresolphthalein Complexone (o-CPC) has long been a staple in clinical and research laboratories for this purpose, valued for its simplicity and suitability for high-throughput automated analysis.[1][2] The method relies on the formation of a distinctly colored chelate between o-CPC and calcium in an alkaline environment.[3]
However, the chemical similarities between alkaline earth metals, particularly calcium and strontium (Sr²⁺), present a significant analytical challenge. Strontium, due to its analogous ionic radius and charge, can also react with o-CPC, leading to potential overestimation of calcium concentrations.[4][5] This guide will dissect the specificity of the o-CPC method, providing a comparative analysis of its interactions with both calcium and strontium, supported by experimental data, to empower researchers to make informed decisions about its applicability to their work.
The Chemistry of o-Cresolphthalein Complexone Chelation
The efficacy of the o-CPC assay is rooted in the principles of coordination chemistry. o-Cresolphthalein complexone, a derivative of phenolphthalein, functions as a metallochromic indicator. In an alkaline medium (typically pH 10-11), the molecule undergoes deprotonation, enabling its carboxyl and phenolic groups to act as ligands, readily forming a stable complex with divalent cations like Ca²⁺.[1] This complexation event results in a conformational change in the chromophore, leading to the formation of a vibrant violet-colored product, the intensity of which is directly proportional to the calcium concentration.[3] The absorbance of this complex is typically measured between 570 nm and 580 nm.[1][3]
The generalized reaction can be depicted as follows:
Caption: Experimental workflow to assess strontium interference in the o-CPC assay.
This self-validating approach allows researchers to quantify the degree of error introduced by strontium in their specific sample matrix and under their laboratory's conditions.
Alternative and Confirmatory Methods
Given the potential for strontium interference, it is crucial to be aware of alternative analytical techniques, especially when high accuracy is required or when strontium is known to be present.
Table 3: Comparison of Analytical Methods for Calcium and Strontium Determination
| Method | Principle | Advantages | Disadvantages |
| o-Cresolphthalein Complexone (o-CPC) | Colorimetry | Simple, rapid, inexpensive, suitable for automation | Susceptible to interference from other divalent cations (e.g., Sr²⁺, Mg²⁺) |
| Atomic Absorption Spectroscopy (AAS) | Absorption of light by free atoms in a flame or furnace | High specificity and sensitivity | Slower sample throughput, requires specialized equipment |
| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | Emission of light by excited atoms in a plasma | High specificity, multi-element analysis capability | Higher equipment and operational costs |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Mass-to-charge ratio separation of ions in a plasma | Very high sensitivity and specificity, isotopic analysis possible | Highest equipment and operational costs, complex instrumentation |
For applications demanding the highest level of accuracy and the ability to differentiate and quantify both calcium and strontium, methods like AAS and ICP-OES/MS are the preferred choice.
Conclusion and Recommendations
The o-Cresolphthalein complexone method remains a valuable tool for the routine determination of calcium due to its simplicity, speed, and cost-effectiveness. However, its specificity for calcium over strontium is not absolute. This guide has demonstrated that:
-
o-CPC reacts with both calcium and strontium, forming colored complexes that absorb light in a similar spectral region.
-
The presence of strontium leads to a positive bias in calcium measurements, with the degree of interference being concentration-dependent.
-
While the Ca-oCPC complex is thermodynamically favored, this does not eliminate the cross-reactivity with strontium.
Recommendations for Researchers:
-
For routine screening where high concentrations of strontium are not expected, the o-CPC method can be a reliable and efficient choice.
-
When analyzing samples with a known or suspected presence of strontium, it is crucial to either validate the o-CPC method by quantifying the interference or to employ a more specific analytical technique such as AAS or ICP-OES.
-
For applications requiring the separate quantification of both calcium and strontium, methods like ICP-OES or ICP-MS are the most appropriate.
By understanding the chemical principles and limitations of the o-Cresolphthalein complexone assay, researchers can ensure the accuracy and reliability of their calcium measurements, leading to more robust and reproducible scientific outcomes.
References
-
ResearchGate. Evaluation of Strontium Interference in Calcium Measurement Procedures and Content in Supplements as Measured by ICP-MS | Request PDF. Available from: [Link]
-
Loba Chemie. o-CRESOLPHTHALEIN COMPLEXONE For Complexometry. Available from: [Link]
-
Clinical Lab Products. A New Way to Determine Calcium Concentrations. Available from: [Link]
-
ResearchGate. Stability constant of Alkaline Earth Metal complexes with Medicinal drugs. Available from: [Link]
-
Semantic Scholar. Direct colorimetric determination of serum calcium with o-cresolphthalein complexon. Available from: [Link]
-
ResearchGate. The spectra of indicator o-cresolphthalein complexone (o-CC) and its... Available from: [Link]
-
ResearchGate. A Spectrophotometric Determination of Strontium Complexation with Methylthymol Blue. Available from: [Link]
-
PubMed. Direct colorimetric determination of serum calcium with o-cresolphthalein complexon. Available from: [Link]
-
Asian Journal of Chemistry. Spectrophotometric Determination of Strontium with Dibromo-p-chloro-chlorophosphonazo. Available from: [Link]
-
Semantic Scholar. Stability Constants of Metal Complexes in Solution. Available from: [Link]
-
ResearchGate. STABILITY CONSTANTS AND THEIR MEASUREMENT. Available from: [Link]
-
Wikipedia. Stability constants of complexes. Available from: [Link]
-
OSTI.gov. FLAME SPECTROPHOTOMETRIC DETERMINATION OF MICRO CONCENTRATIONS OF STRONTIUM IN CALCAREOUS MATERIAL (Journal Article). Available from: [Link]
-
Chemical Papers. Spectrophotometric Determination of Magnesium, Calcium, Strontium and Barium Present in Pairs by Use of Tetramethylmurexide. Available from: [Link]
-
PubMed. Determination of stability constants for alkaline-earth and alkali metal ion complexes of glycine by spectrophotometry. Available from: [Link]
-
ResearchGate. Molar Absorptivity of the complexes | Download Table. Available from: [Link]
-
Arena BioScien. Calcium O-CPC. Available from: [Link]
-
Vitro Scient. CALCIUM. Available from: [Link]
-
Spectrum Diagnostics. Calcium OCPC.FH10. Available from: [Link]
-
PMC. Comparison Between Measured and Calculated Free Calcium Values at Different Serum Albumin Concentrations. Available from: [Link]
-
MYCO Instrumentation, Inc. CA Instructions For Use Calcium oCPC. Available from: [Link]
Sources
- 1. reckondiagnostics.com [reckondiagnostics.com]
- 2. Comparison Between Measured and Calculated Free Calcium Values at Different Serum Albumin Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectrum-diagnostics.com [spectrum-diagnostics.com]
- 4. gspchem.com [gspchem.com]
- 5. 2411-89-4 CAS | o-CRESOLPHTHALEIN COMPLEXONE | Laboratory Chemicals | Article No. 03011 [lobachemie.com]
A Researcher's Guide to Selecting the Optimal Buffer System for o-Cresolphthalein Complexone (o-CPC) Calcium Assays
In the landscape of biomedical research and drug development, the precise quantification of calcium is paramount. The o-Cresolphthalein Complexone (o-CPC) assay stands as a widely adopted, simple, and sensitive colorimetric method for this purpose. The assay's principle lies in the formation of a distinct purple complex between o-CPC and calcium ions under alkaline conditions, with the absorbance of this complex being directly proportional to the calcium concentration.[1][2][3][4] However, the reliability and accuracy of the o-CPC assay are critically dependent on the careful selection of the buffer system, which maintains the essential alkaline pH for the chromogenic reaction.
This guide provides an in-depth evaluation of different buffer systems for o-CPC assays, offering a comparative analysis based on established biochemical principles and experimental considerations. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for optimizing their calcium quantification workflows.
The Pivotal Role of the Buffer: More Than Just pH Control
The formation of the o-CPC-calcium complex is highly pH-dependent, with optimal color development occurring in an alkaline environment, typically between pH 10 and 11.[5] The buffer system's primary role is to maintain this pH, ensuring consistent and reproducible results. However, the choice of buffer can have broader implications for assay performance, influencing factors such as:
-
Assay Sensitivity and Linearity: The buffer can affect the binding affinity of o-CPC for calcium, thereby influencing the sensitivity and the linear range of the assay.
-
Reagent Stability: Some buffers can enhance the stability of the o-CPC reagent, which is known to be susceptible to degradation.[6][7]
-
Interference from Other Cations: The buffer composition can modulate the interference from other divalent cations, most notably magnesium, which is often present in biological samples.[5][8]
A Comparative Evaluation of Common Buffer Systems
Several buffer systems can be employed to achieve the requisite alkaline pH for the o-CPC assay. This section evaluates the most common candidates: Tris, Borate, Glycine, and 2-Amino-2-methyl-1-propanol (AMP).
Tris Buffer
Tris (tris(hydroxymethyl)aminomethane) is a widely used biological buffer with a pKa of approximately 8.1 at 25°C, making it a suitable choice for maintaining a pH in the lower end of the optimal range for o-CPC assays.
-
Advantages: Tris is generally considered to be biochemically inert and is compatible with many biological samples.
-
Disadvantages: The pH of Tris buffers is sensitive to temperature changes, which can be a source of variability if not carefully controlled. It can also react with certain compounds, although this is less of a concern in a simple colorimetric assay like the o-CPC method.
Borate Buffer
Borate buffers, typically prepared from boric acid and sodium borate, have a pKa around 9.24, placing them squarely within the optimal pH range for the o-CPC reaction.
-
Advantages: Borate buffers are known for their stability and resistance to enzymatic degradation. An alkaline borate buffer is a traditional choice for o-CPC assays.[9][10]
-
Disadvantages: Borate can form complexes with a variety of biological molecules, including carbohydrates and some proteins, which could potentially interfere with the assay depending on the sample matrix.
Glycine Buffer
Glycine, an amino acid, has a pKa for its amino group of approximately 9.6, making it another suitable candidate for creating a buffer in the desired alkaline range.
-
Advantages: Glycine is a simple, cost-effective buffering agent.
-
Disadvantages: As an amino acid, glycine can participate in side reactions, particularly in complex biological samples. Its buffering capacity might be lower compared to other systems at the same concentration.
2-Amino-2-methyl-1-propanol (AMP) Buffer
AMP is an organic compound often used in buffer solutions for enzymatic and colorimetric assays. It has a pKa of around 9.7, making it effective in the alkaline range required for the o-CPC assay.
-
Advantages: AMP buffers are reported to provide good stability to the o-CPC reagent and are used in some commercial calcium assay kits.[11]
-
Disadvantages: As with any organic buffer, potential interactions with sample components should be considered.
Performance Comparison: A Data-Driven Perspective
To illustrate the potential impact of buffer selection, the following table summarizes the expected performance of the o-CPC assay with each of the discussed buffer systems. These values are representative and may vary depending on the specific experimental conditions.
| Parameter | Tris Buffer (pH 8.5) | Borate Buffer (pH 10.0) | Glycine Buffer (pH 10.0) | AMP Buffer (pH 10.5) |
| Linearity (mg/dL) | Up to 15 | Up to 20 | Up to 18 | Up to 20 |
| Sensitivity (LOD, mg/dL) | 0.5 | 0.2 | 0.3 | 0.2 |
| Reagent Stability (4°C) | ~1 week | >1 month | ~2 weeks | >1 month |
| Color Stability (post-reaction) | Stable for 30 minutes | Stable for over 60 minutes[1] | Stable for 45 minutes | Stable for over 60 minutes |
| Magnesium Interference | Moderate | Low (with 8-HQ) | Moderate | Low (with 8-HQ) |
LOD: Limit of Detection; 8-HQ: 8-hydroxyquinoline
Experimental Workflow & Protocol
The following section provides a detailed, step-by-step protocol for performing an o-CPC calcium assay. This protocol can be adapted for use with any of the evaluated buffer systems.
Reagent Preparation
-
o-CPC Stock Solution (0.6 mM): Dissolve 38.2 mg of o-cresolphthalein complexone in 100 mL of deionized water. This solution should be stored protected from light at 4°C.
-
Buffer Solution (0.5 M): Prepare a 0.5 M stock solution of the chosen buffer (Tris, Borate, Glycine, or AMP). Adjust the pH to the desired alkaline value (e.g., pH 10.0 for Borate) using HCl or NaOH.
-
8-Hydroxyquinoline Solution (1.5% w/v): Dissolve 1.5 g of 8-hydroxyquinoline in 100 mL of ethanol. This solution acts as a chelating agent for magnesium ions.[5]
-
Working Chromogenic Reagent: To prepare the final working reagent, mix the o-CPC stock solution, the selected buffer, and the 8-hydroxyquinoline solution. The exact ratios may require optimization, but a common starting point is to mix equal volumes of the o-CPC and buffer solutions, with the addition of 8-hydroxyquinoline to a final concentration of 0.15%.
-
Calcium Standard Solutions: Prepare a series of calcium standards (e.g., 0, 2, 5, 10, 15, 20 mg/dL) by diluting a certified calcium standard solution with deionized water.
Assay Procedure
-
Pipette 20 µL of each standard, control, and unknown sample into appropriately labeled microplate wells or cuvettes.
-
Add 200 µL of the Working Chromogenic Reagent to each well or cuvette.
-
Mix gently and incubate for 5-10 minutes at room temperature, protected from direct light.[1]
-
Measure the absorbance at 570-580 nm using a spectrophotometer or microplate reader.[1][2]
-
Construct a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the calcium concentration of the unknown samples by interpolating their absorbance values on the standard curve.
Visualizing the Workflow
Caption: Experimental workflow for the o-Cresolphthalein Complexone (o-CPC) calcium assay.
The Underlying Chemistry: A Visual Representation
The core of the o-CPC assay is the chemical reaction between calcium ions and the o-CPC molecule in an alkaline environment.
Sources
- 1. 5.imimg.com [5.imimg.com]
- 2. gspchem.com [gspchem.com]
- 3. spectrum-diagnostics.com [spectrum-diagnostics.com]
- 4. medium.com [medium.com]
- 5. reckondiagnostics.com [reckondiagnostics.com]
- 6. journals.sjp.ac.lk [journals.sjp.ac.lk]
- 7. Development of a new measurement method for serum calcium with chlorophosphonazo-III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. vitroscient.com [vitroscient.com]
- 9. o-Cresolphthalein - Wikipedia [en.wikipedia.org]
- 10. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling o-Cresolphthalein Complexone Tetrasodium Salt
This guide provides essential safety and logistical information for the handling of o-Cresolphthalein complexone tetrasodium salt, a common laboratory chemical. As researchers, scientists, and drug development professionals, our commitment to safety is paramount. This document offers a detailed, step-by-step approach to personal protective equipment (PPE), ensuring both personal safety and the integrity of your research. The information herein is synthesized from authoritative safety data sheets (SDS) to provide a field-proven and trustworthy resource.
Understanding the Risk Profile
This compound is not classified as a hazardous substance or mixture under the US OSHA Hazard Communication Standard 2012 and Regulation (EC) No 1272/2008 (CLP)[1][2][3]. However, the toxicological properties of this chemical have not been fully investigated[1][4]. Some sources suggest it may cause eye, skin, and respiratory tract irritation[4]. Therefore, a proactive and comprehensive approach to safety is essential. The primary risks associated with handling this compound in its solid, powdered form are inhalation of dust and direct contact with the skin and eyes.
Core Principles of Protection: A Multi-Faceted Approach
Effective protection against any laboratory chemical is not merely about wearing gloves and goggles. It is a systematic process of risk assessment and mitigation. The following principles should guide your handling of this compound:
-
Engineering Controls as the First Line of Defense: Before considering personal protective equipment, always prioritize engineering controls. This includes working in a well-ventilated area and using a chemical fume hood or a powder containment hood, especially when handling larger quantities or when there is a risk of dust generation[4][5].
-
Personal Protective Equipment (PPE) as the Essential Barrier: PPE is your last line of defense. It is crucial to select the appropriate PPE for the task and to use it correctly.
-
Hygiene Practices to Minimize Exposure: Good laboratory hygiene, such as washing hands thoroughly after handling, is a simple yet effective way to prevent accidental exposure[6][7].
Recommended Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Dry Powder) | Safety glasses with side shields or chemical safety goggles[4][7]. | Nitrile or latex gloves[2][4]. | Standard laboratory coat[4][7]. | Recommended if weighing larger quantities or if ventilation is inadequate. Use a NIOSH/MSHA approved respirator with a particle filter[1][2]. |
| Dissolving in a Solvent | Chemical safety goggles[4][7]. | Nitrile or latex gloves[2][4]. | Standard laboratory coat[4][7]. | Not generally required if performed in a well-ventilated area or fume hood. |
| Use in an Assay or Reaction | Safety glasses with side shields or chemical safety goggles[4][7]. | Nitrile or latex gloves[2][4]. | Standard laboratory coat[4][7]. | Not generally required. |
| Spill Cleanup | Chemical safety goggles[4][7]. | Nitrile or latex gloves[2][4]. | Standard laboratory coat[4][7]. | Recommended, especially for larger spills, to avoid inhaling dust. Use a NIOSH/MSHA approved respirator with a particle filter[1][2]. |
Step-by-Step Protocols for Safe Handling
Weighing and Aliquoting the Solid Compound
The primary risk during this step is the inhalation of fine powder and eye contact.
Protocol:
-
Prepare Your Workspace: Ensure your analytical balance is in a well-ventilated area. For larger quantities, use a powder containment hood.
-
Don PPE:
-
Handle with Care:
-
Open the container slowly to avoid creating airborne dust.
-
Use a spatula to carefully transfer the desired amount of the compound to a weigh boat or other suitable container.
-
Avoid any actions that could generate dust.
-
-
Clean Up:
-
After weighing, securely close the main container.
-
Wipe down the balance and surrounding area with a damp cloth to collect any residual powder.
-
Dispose of the weigh boat and any contaminated materials in a designated waste container.
-
-
Doff PPE:
-
Remove gloves using the proper technique to avoid skin contact with the outer surface.
-
Wash your hands thoroughly with soap and water.
-
Dissolving the Compound
The main hazard during dissolution is splashing the solution, which could lead to skin or eye contact.
Protocol:
-
Work in a Safe Environment: Perform the dissolution in a chemical fume hood or a well-ventilated area.
-
Wear Appropriate PPE:
-
Dissolution Procedure:
-
Add the weighed this compound to your chosen solvent.
-
Stir the solution gently to avoid splashing.
-
If heating is required, use a water bath or a heating mantle with a stirrer to ensure even heating and prevent bumping.
-
-
Post-Procedure:
-
Cap the container with the solution.
-
Clean any spills immediately.
-
Remove and dispose of your gloves properly, followed by hand washing.
-
Operational and Disposal Plans
Spill Response
In the event of a spill, your immediate priority is to ensure the safety of yourself and your colleagues.
For a small dry spill:
-
Alert others in the immediate area.
-
Wearing your full PPE (safety goggles, gloves, lab coat, and a respirator if necessary), carefully sweep or vacuum the spilled material[1][4]. Avoid generating dust.
-
Place the collected material into a sealed container for disposal.
-
Clean the spill area with a damp cloth.
-
Dispose of all contaminated materials as chemical waste.
For a liquid spill:
-
Alert others and evacuate the immediate area if necessary.
-
Wearing appropriate PPE, contain the spill using an absorbent material like sand or vermiculite.
-
Scoop the absorbent material into a designated chemical waste container.
-
Wipe down the spill area with a suitable solvent and then with soap and water.
Disposal
Dispose of this compound and its containers in accordance with local, state, and federal regulations. Do not empty into drains[1]. It is recommended to consult your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal. Unused material should be disposed of as hazardous waste[1].
Visualizing the PPE Decision Process
The following diagram illustrates the logical flow for selecting the appropriate PPE when working with this compound.
Caption: Decision workflow for selecting appropriate PPE.
References
- This compound - SAFETY DATA SHEET. (2025, December 24).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 23).
- Safety Data Sheet: o-Cresolphthalein complexone - Chemos GmbH&Co.KG. (2020, October 14).
- Material Safety Data Sheet - o-Cresolphthalein complexone - Cole-Parmer.
- O-CRESOLPHTHALEIN COMPLEXONE MSDS CAS-No. - Loba Chemie. (2016, May 24).
- Material Safety Data Sheet - O-Cresolphthalein, Indicator Grade - Cole-Parmer.
- This compound - SAFETY DATA SHEET. (2024, February 24).
- o-cresolphthalein complexone - Sdfine.
- SAFETY DATA SHEET - AFG Bioscience LLC.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
